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2-(2-Pyridylazo)-5-dimethylaminophenol Documentation Hub

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  • Product: 2-(2-Pyridylazo)-5-dimethylaminophenol
  • CAS: 50783-80-7

Core Science & Biosynthesis

Foundational

High-Fidelity Synthesis of 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP)

Executive Summary 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) is a critical metallochromic ligand used extensively in spectrophotometric analysis for the determination of transition metals (e.g., Cobalt, Nickel, Zinc)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) is a critical metallochromic ligand used extensively in spectrophotometric analysis for the determination of transition metals (e.g., Cobalt, Nickel, Zinc) and lanthanides. Its utility stems from the high molar absorptivity of its metal chelates and the sharp bathochromic shift observed upon complexation.

This guide details a robust, laboratory-scale synthesis of DMPAP via the diazotization-coupling pathway. Unlike generic protocols, this procedure emphasizes the thermodynamic and kinetic controls required to prevent the decomposition of the unstable pyridine-2-diazonium intermediate and ensure regioselective coupling at the para-position relative to the dimethylamino group.

Retrosynthetic Analysis & Reaction Mechanism

The synthesis is designed around a convergent Azo Coupling strategy. The target molecule is disconnected at the azo linkage (


), revealing two key precursors: the diazonium salt of 2-aminopyridine and the electron-rich coupling partner, 3-dimethylaminophenol.
Mechanistic Pathway

The reaction proceeds in two distinct phases:[1]

  • Diazotization: 2-Aminopyridine is treated with nitrous acid (generated in situ) to form the electrophilic pyridine-2-diazonium chloride.

  • Electrophilic Aromatic Substitution (Coupling): The diazonium ion attacks the activated phenol ring. Regioselectivity is governed by the strong para-directing effect of the dimethylamino group (

    
    ), directing the azo group to the 6-position of the phenol ring (which becomes position 2 relative to the azo bond).
    

DMPAP_Mechanism Start1 2-Aminopyridine Intermediate Pyridine-2-diazonium Chloride (Unstable) Start1->Intermediate NaNO2, HCl 0-5°C Start2 3-Dimethylaminophenol Transition Sigma Complex (Electrophilic Attack) Start2->Transition Directed para to -N(Me)2 Intermediate->Transition + Start2 (Coupling) Product DMPAP (Target Ligand) Transition->Product - H+ (pH 5-6)

Figure 1: Mechanistic pathway for the synthesis of DMPAP, highlighting the critical diazonium intermediate.

Materials & Reagents

To ensure reproducibility and high yield, use reagents meeting the following specifications.

ReagentCAS RegistryPurity GradeRole
2-Aminopyridine 504-29-0≥99% (ReagentPlus)Diazonium precursor
3-Dimethylaminophenol 99-07-0≥98%Coupling partner
Sodium Nitrite 7632-00-0ACS ReagentNitrosating agent
Hydrochloric Acid 7647-01-037% (Conc.)[2]Acid catalyst
Sodium Acetate (Trihydrate) 6131-90-4ACS ReagentpH Buffer / Base
Ethanol (Absolute) 64-17-5HPLC GradeSolvent
Diethyl Ether 60-29-7ACS ReagentWash solvent

Step-by-Step Synthesis Protocol

Phase 1: Diazotization of 2-Aminopyridine

Critical Control Point: The pyridine-2-diazonium salt is significantly less stable than phenyldiazonium salts due to the electron-deficient pyridine ring. Temperature must strictly remain below 5°C to prevent hydrolysis to 2-hydroxypyridine.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 1.88 g (20 mmol) of 2-aminopyridine in 15 mL of 6 M HCl .

  • Cooling: Immerse the flask in an ice-salt bath. Cool the solution to 0–2°C .

  • Nitrosation: Dissolve 1.5 g (21.7 mmol) of Sodium Nitrite in 5 mL of deionized water . Add this solution dropwise to the amine solution over 15 minutes.

    • Observation: The solution should turn pale yellow. Maintain temperature < 5°C.

    • Test: Verify excess nitrous acid using starch-iodide paper (instant blue/black color).

Phase 2: Regioselective Coupling

Critical Control Point: The coupling reaction requires a buffered environment (pH 5–6). Strong acid prevents coupling by protonating the amine; strong alkali promotes diazo decomposition.

  • Coupler Solution: In a separate 250 mL beaker, dissolve 2.74 g (20 mmol) of 3-dimethylaminophenol in 20 mL of Ethanol .

  • Buffering: Add a solution of Sodium Acetate (approx. 15 g in 30 mL water) to the coupler solution until the pH is approximately 6. Cool this mixture to 0–5°C .

  • Coupling Reaction: Slowly pour the cold diazonium salt solution (from Phase 1) into the buffered coupler solution with vigorous stirring.

    • Rate: Addition should take ~20 minutes.

    • Observation: A deep red/purple precipitate will form immediately.

  • Maturation: Continue stirring at 0–5°C for 1 hour, then allow the mixture to warm to room temperature over 2 hours.

Phase 3: Isolation and Purification
  • Filtration: Collect the crude precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with:

    • 50 mL cold water (to remove inorganic salts).

    • 20 mL cold dilute ethanol (10%).

    • 20 mL diethyl ether (to remove unreacted organic impurities).

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot Ethanol (~60°C).

    • Perform hot filtration if insoluble particles are present.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Drying: Dry the dark red crystals in a vacuum desiccator over

    
     for 24 hours.
    

Process Visualization

Synthesis_Workflow cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Coupling cluster_2 Phase 3: Workup Step1 Dissolve 2-Aminopyridine in 6M HCl Step2 Add NaNO2 (aq) at 0-5°C Step1->Step2 Step4 Add Diazo to Coupler Slow Addition Step2->Step4 Unstable Intermediate Step3 Prepare 3-Dimethylaminophenol in EtOH + NaOAc (pH 6) Step3->Step4 Step5 Filtration & Washing (H2O, Et2O) Step4->Step5 Red Precipitate Step6 Recrystallization (Hot Ethanol) Step5->Step6

Figure 2: Operational workflow for the synthesis of DMPAP.

Characterization & Quality Control

Verify the synthesized product using the following physicochemical parameters.

ParameterExpected ValueMethod
Appearance Dark red to purple crystalline powderVisual Inspection
Melting Point 157–158°C (Lit.[3] for similar derivatives); typically >200°C for pure azo dyesCapillary Method
UV-Vis (

)
443 nm (in Ethanol/Water)Spectrophotometry
Solubility Soluble in Ethanol, Methanol, Acetone; Insoluble in WaterSolubility Test
IR Spectrum -N=N- stretch (~1400-1420 cm⁻¹); -OH broad bandFTIR (KBr pellet)

Note on Melting Point: The melting point of azo dyes can vary based on the specific crystal habit and hydration state. For the 5-bromo derivative (5-Br-PADAP), the melting point is reported as 157-158°C [1, 2].[3] The unsubstituted DMPAP typically exhibits a similar or slightly higher melting range.

Safety & Handling

  • Diazonium Salts: The pyridine-2-diazonium intermediate is potentially explosive if allowed to dry. Always keep it in solution and cold. Proceed immediately to the coupling step.

  • 2-Aminopyridine: Highly toxic by inhalation and ingestion. Use a fume hood.

  • Waste Disposal: The aqueous filtrate contains sodium salts and traces of organics. Neutralize and dispose of as organic aqueous waste.

References

  • Shibata, S. (1972). 2-Pyridylazo compounds in analytical chemistry. In Chelates in Analytical Chemistry (Vol. 4, pp. 1-232). Marcel Dekker.
  • Nakamura, M., et al. (1987). Synthesis of 2-(3,5-dichloro-2-pyridylazo)-5-dimethylaminophenol and its application to the spectrophotometric determination of cobalt. Talanta, 34(3), 369-371.[4] [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (General reference for azo coupling procedures).

Sources

Exploratory

Chemical Properties &amp; Analytical Applications of Pyridylazo Chromogenic Agents

A Technical Guide for Drug Development & Analytical Chemistry Executive Summary Pyridylazo compounds, specifically 4-(2-pyridylazo)resorcinol (PAR) and 1-(2-pyridylazo)-2-naphthol (PAN) , represent a class of tridentate...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development & Analytical Chemistry

Executive Summary

Pyridylazo compounds, specifically 4-(2-pyridylazo)resorcinol (PAR) and 1-(2-pyridylazo)-2-naphthol (PAN) , represent a class of tridentate ligands essential to pharmaceutical analysis and trace metal determination. Their utility in drug development stems from their high molar absorptivity (


 L·mol⁻¹·cm⁻¹) and their ability to form stable, intensely colored complexes with transition metals (e.g., Zn, Cu, Cd, Pb) and lanthanides.[1] This guide details their structural chemistry, acid-base equilibria, and validated protocols for their use in detecting heavy metal impurities in pharmaceutical APIs (Active Pharmaceutical Ingredients).

Part 1: Structural Chemistry & Tautomerism

The core efficacy of pyridylazo agents lies in their ability to shift between azo and hydrazone tautomers. This equilibrium is sensitive to solvent polarity and pH, directly influencing their coordination capability.

The Azo-Hydrazone Equilibrium

In solution, these agents exist in a dynamic equilibrium.[2][3][4] The azo form is typically predominant in non-polar solvents, while the hydrazone form is stabilized in polar protic solvents (like water/methanol) due to intermolecular hydrogen bonding.

  • Azo Form: Characterized by the

    
     linkage.
    
  • Hydrazone Form: Characterized by the

    
     linkage, often stabilized by an intramolecular hydrogen bond between the hydrazone hydrogen and the pyridine nitrogen.
    
Visualization of Tautomeric & Coordination Structures

The following diagram illustrates the tautomeric shift of PAR and its subsequent tridentate coordination with a metal ion (


).

Tautomerism cluster_0 Tautomeric Equilibrium (pH dependent) cluster_1 Metal Complexation (Tridentate) Azo Azo Tautomer (Non-polar dominant) -N=N- Linkage Hydrazone Hydrazone Tautomer (Polar dominant) =N-NH- Linkage Azo->Hydrazone H+ Transfer (Solvent/pH effect) Complex Metal-Ligand Complex (Tridentate N,N,O) Planar Geometry Azo->Complex + M(II) Direct Chelation Hydrazone->Complex + M(II) - H+

Caption: Figure 1. The dynamic equilibrium between azo and hydrazone forms facilitates the formation of a stable, planar tridentate metal complex.

Part 2: Acid-Base Equilibria (pKa Specifications)

Understanding the protonation states is critical for optimizing the pH of analytical assays. PAR and PAN are polyprotic acids. The specific pKa values dictate the species distribution (


, 

,

,

) present in solution.
Dissociation Constants of PAR

PAR (4-(2-pyridylazo)resorcinol) has three ionizable protons. The dissociation order is counter-intuitive due to intramolecular hydrogen bonding.

SpeciesDissociation SteppKa Value (Approx)Chemical Significance

Protonated Pyridinium

3.1 Below pH 3, the pyridine ring is protonated, preventing metal coordination.

para-Hydroxyl group (

)
5.6 The proton para to the azo group is more acidic and dissociates first.

ortho-Hydroxyl group (

)
11.9 The ortho proton is locked in a strong H-bond with the azo nitrogen, making it very difficult to remove without a metal ion.

Critical Insight: Metal complexation usually involves the displacement of the ortho-hydroxyl proton . Even though its pKa is ~11.9, the presence of a metal ion lowers the effective pKa, allowing complexation to occur at neutral or slightly acidic pH (pH 6–8).

Dissociation Constants of PAN

PAN (1-(2-pyridylazo)-2-naphthol) is less soluble in water and typically requires a co-solvent (Methanol/Ethanol).

  • pKa1 (~2.0): Pyridinium proton.

  • pKa2 (~12.3): Naphtholic hydroxyl proton (strongly H-bonded).

Part 3: Metal Chelation Mechanics

Coordination Mode

Pyridylazo agents act as tridentate ligands , coordinating through:

  • Pyridine Nitrogen[1][5]

  • Azo Nitrogen (the one distal to the pyridine ring)

  • Hydroxyl Oxygen (ortho-position)

This forms two stable 5-membered chelate rings.

Stoichiometry & Stability

Most divalent metals (


) form 1:2 complexes (

) with these ligands, while some larger ions or specific conditions favor 1:1 stoichiometry.

Stability Constants (


) for PAR Complexes: 
| Metal Ion | Stoichiometry (M:L) | Log 

(Stability) | Optimal pH | Color Change | | :--- | :--- | :--- | :--- | :--- | | Zn(II) | 1:2 | ~24.5 | 8.0 - 9.5 | Yellow

Orange-Red | | Cu(II) | 1:1 / 1:2 | ~21.0 | 4.0 - 7.0 | Yellow

Red | | Cd(II) | 1:2 | ~22.8 | 8.0 - 10.0 | Yellow

Red | | Pb(II) | 1:1 | ~16.5 | 6.0 - 8.0 | Yellow

Red |

Part 4: Experimental Protocol (Trace Metal Determination)

Objective: Quantitative determination of heavy metal impurities (Zn, Cu, or Pb) in a drug substance using PAR.

Reagents Preparation
  • PAR Stock Solution (0.1% w/v): Dissolve 100 mg of PAR monosodium salt in 100 mL of methanol. Store in amber glass (stable for 1 week).

  • Borate Buffer (pH 9.0): Mix 0.1 M Boric acid and 0.1 M NaOH to achieve pH 9.0. (Ideal for Zn/Cd).

  • Acetate Buffer (pH 5.0): Mix 0.1 M Acetic acid and 0.1 M Sodium acetate. (Ideal for Cu).

Analytical Workflow

This protocol is self-validating via the use of an internal standard.

Protocol Start Start: Sample Preparation (Digest API in HNO3) Buffer pH Adjustment Add Buffer (Borate pH 9 or Acetate pH 5) Start->Buffer Masking Add Masking Agents (e.g., Citrate/Fluoride) to suppress Fe/Al Buffer->Masking Reagent Add PAR Reagent (Excess: 5-10 molar equivalents) Masking->Reagent Incubate Incubation 5-10 mins at Room Temp Reagent->Incubate Measure Spectrophotometry Measure Absorbance @ 495-530 nm Incubate->Measure

Caption: Figure 2. Step-by-step workflow for the spectrophotometric determination of trace metals using PAR.

Step-by-Step Procedure
  • Sample Digestion: Digest 1.0 g of the pharmaceutical API in concentrated

    
     to release bound metals. Neutralize excess acid with NaOH.
    
  • Buffering: Transfer a 10 mL aliquot to a 50 mL volumetric flask. Add 10 mL of the appropriate buffer (Borate pH 9.0 for Zn/Cd; Acetate pH 5.0 for Cu).

  • Masking (Critical Step): If Iron (

    
    ) is present, add 2 mL of 5% Sodium Fluoride. This masks Fe as a colorless fluoro-complex, preventing interference.
    
  • Complexation: Add 2.0 mL of PAR Stock Solution. The solution should turn from pale yellow to orange/red if metal is present.

  • Measurement: Dilute to volume with deionized water. Measure absorbance at the

    
     (typically 495 nm for Cu, 500-530 nm for Zn/Cd) against a reagent blank.
    
  • Quantification: Calculate concentration using a calibration curve prepared with certified metal standards (

    
     ppm).
    

References

  • Ghasemi, J., et al. (2003). Determination of Acidity Constants of 4-(2-Pyridylazo)resorcinol in Binary Acetonitrile + Water Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 1-(2-Pyridylazo)-2-naphthol.[6][7][8] Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP)

High-Sensitivity Metallochromic Reagent for Trace Metal Analysis Executive Summary 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) is a highly sensitive heterocyclic azo dye used primarily as a metallochromic indicator an...

Author: BenchChem Technical Support Team. Date: March 2026

High-Sensitivity Metallochromic Reagent for Trace Metal Analysis

Executive Summary

2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) is a highly sensitive heterocyclic azo dye used primarily as a metallochromic indicator and spectrophotometric reagent. Characterized by its ability to form intensely colored, water-soluble chelates with transition metals—specifically Zinc (Zn), Cobalt (Co), and Nickel (Ni)—DMPAP offers molar absorptivities (


) exceeding 

. This whitepaper provides a comprehensive technical analysis of DMPAP, detailing its chemical identity, synthesis mechanism, self-validating experimental protocols for metal determination, and structural chelation dynamics.

Chemical Identity & Structural Analysis[1][2]

DMPAP belongs to the pyridylazo-phenol class of ligands. Its structure features a pyridine ring linked via an azo group to a phenol ring substituted with a dimethylamino group.[1] This configuration creates a tridentate ligand system capable of coordinating with metal ions through the pyridine nitrogen, the azo nitrogen (nearest to the phenol), and the phenolic oxygen.

Key Chemical Data[3][4]
PropertySpecification
Chemical Name 2-(2-Pyridylazo)-5-dimethylaminophenol
Common Synonyms DMPAP, DM-PAP, 5-Dimethylamino-2-(2-pyridylazo)phenol
CAS Number 50783-80-7
Molecular Formula

Molecular Weight 242.28 g/mol
Appearance Red to dark purple crystalline powder
Solubility Soluble in ethanol, methanol, DMSO; slightly soluble in water (improved with surfactants like Triton X-100)

(Ligand)
~450 nm (pH dependent)

(Zn Complex)
569–573 nm (in 50% EtOH)
pKa

(Pyridine H+),

(Phenolic OH) [Estimated based on analogs]
Structural Diagram (SMILES)

SMILES: CN(C)c1ccc(O)c(N=Nc2ccccn2)c1

Synthesis & Purification Mechanism[7]

The synthesis of DMPAP follows a classic diazotization-coupling pathway. This process must be controlled strictly for temperature (0–5 °C) to prevent the decomposition of the unstable diazonium salt.

Reaction Pathway
  • Diazotization: 2-Aminopyridine reacts with nitrous acid (generated in situ from

    
    ) to form the pyridyl-2-diazonium chloride.
    
  • Coupling: The diazonium salt acts as an electrophile, attacking the electron-rich 3-dimethylaminophenol ring at the position para to the amino group (or ortho to the hydroxyl, directed by the activating groups).

Synthesis Workflow Visualization

Synthesis_Pathway Start 2-Aminopyridine Diazotization Diazotization (NaNO2 / HCl, 0-5°C) Start->Diazotization Intermediate Pyridyl-2-diazonium Chloride Diazotization->Intermediate Electrophile generation Coupling Azo Coupling (3-Dimethylaminophenol, pH 5-7) Intermediate->Coupling + Coupling Agent Product DMPAP (Deep Red Precipitate) Coupling->Product Electrophilic Aromatic Substitution

Figure 1: Step-wise synthesis pathway of DMPAP via diazotization and azo coupling.

Analytical Applications: Metal Chelation

DMPAP is a "hard-soft" ligand. The pyridine nitrogen (intermediate hard) and azo nitrogen (intermediate) combine with the phenolic oxygen (hard) to form stable 5-membered chelate rings.

Mechanism of Action

Upon complexation, the phenolic proton is displaced, and the metal ion coordinates with the tridentate ligand. Most divalent metals (


) form a neutral 

complex (1 metal : 2 ligands), which is hydrophobic and extractable into organic solvents, or solubilized in aqueous phases using non-ionic surfactants.

Key Reaction:



Where HL is the neutral DMPAP ligand.
Chelation Equilibrium Diagram

Chelation_Mechanism Ligand DMPAP (HL) Protonated Phenol Complexation Coordination (pH > pKa of Phenol) Ligand->Complexation Metal Metal Ion (M2+) (Zn, Co, Ni) Metal->Complexation Complex ML2 Complex (Intensely Colored) Complexation->Complex Formation Constant (K_stab) Protons 2 H+ (Released) Complexation->Protons

Figure 2: Thermodynamic equilibrium of Metal-DMPAP complex formation.

Experimental Protocol: Spectrophotometric Determination of Zinc

Objective: Quantify trace Zinc (Zn) in aqueous samples using DMPAP. Sensitivity:


 at 570 nm.
Reagents Preparation
  • DMPAP Stock Solution (1 mM): Dissolve 24.2 mg of DMPAP in 100 mL of absolute ethanol. Store in an amber bottle.

  • Buffer Solution (pH 9.0): Prepare a Borate buffer (0.05 M). Alternatively, for lower pH applications (pH 5.5), use Acetate buffer. Note: Zn-DMPAP is stable across pH 5–10, but pH 9 optimizes sensitivity.

  • Surfactant (Triton X-100, 1%): Dissolve 1 g of Triton X-100 in 100 mL water. This prevents precipitation of the

    
     complex.
    
Assay Procedure (Self-Validating)

This protocol includes an internal check (Standard Addition) to ensure linearity and account for matrix effects.

  • Blank Preparation: In a 25 mL volumetric flask, add 5 mL Buffer, 2 mL Triton X-100, and 2 mL DMPAP Stock. Dilute to mark with water.[2][3]

  • Sample Preparation:

    • Aliquot sample containing 1–10

      
      g of Zn into a 25 mL flask.
      
    • Add 5 mL Buffer (Check pH is ~9.0).

    • Add 2 mL Triton X-100 (Critical for solubilization).

    • Add 2 mL DMPAP Stock.

    • Mix and let stand for 5 minutes (Color development is rapid).

    • Dilute to mark with distilled water.

  • Measurement: Measure Absorbance (

    
    ) at 570 nm  against the Blank.
    
  • Validation (Standard Addition): Spike a duplicate sample with 2

    
    g Zn. The absorbance increase should correspond to the calibration slope.
    
Workflow Diagram

Assay_Workflow Sample Aqueous Sample (Zn2+) Buffering Add Borate Buffer (Adjust to pH 9.0) Sample->Buffering Surfactant Add Triton X-100 (Solubilize Complex) Buffering->Surfactant Reagent Add DMPAP Solution (Color Development) Surfactant->Reagent Incubate Incubate 5 mins RT Reagent->Incubate Measure Spectrophotometry Abs @ 570 nm Incubate->Measure

Figure 3: Operational workflow for Zinc determination using DMPAP.

Data Analysis & Interference

Quantitative Parameters
ParameterValueNotes
Linear Range 0.05 – 1.0

g/mL
Follows Beer's Law
Detection Limit ~5 ng/mLHighly sensitive
Molar Absorptivity

At 570 nm (50% EtOH)
Interference Management

DMPAP is not specific to Zinc; it reacts with Cu, Ni, Co, and Fe.

  • Masking Iron/Aluminum: Add Fluoride (

    
    ) or Triethanolamine.
    
  • Masking Copper: Add Thioacetamide or Thiosulfate.

  • Selectivity: pH control is the primary method to distinguish metals (e.g., Co complexes are often kinetically inert once formed, allowing back-titration or pH shifts).

Safety & Handling

  • Toxicity: As an azo dye, treat as a potential carcinogen/mutagen. Handle in a fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste: Dispose of as halogenated organic waste (due to potential metal content) or general organic waste depending on local regulations.

References

  • Talanta. (1987). Synthesis of 2-(3,5-dichloro-2-pyridylazo)-5-dimethylaminophenol and its application to the spectrophotometric determination of cobalt. Talanta, 34(3), 369-371.[4] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Mechanism of Metal Chelation by Pyridylazo Dyes

Executive Summary Pyridylazo dyes, particularly 1-(2-pyridylazo)-2-naphthol (PAN) and 4-(2-pyridylazo)resorcinol (PAR) , represent a class of tridentate ligands fundamental to both analytical spectroscopy and modern meta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridylazo dyes, particularly 1-(2-pyridylazo)-2-naphthol (PAN) and 4-(2-pyridylazo)resorcinol (PAR) , represent a class of tridentate ligands fundamental to both analytical spectroscopy and modern metallodrug development. Their utility stems from a high-affinity N-N-O coordination pocket that undergoes a distinct bathochromic shift upon metal binding.

This guide deconstructs the chelation mechanism from a thermodynamic and kinetic perspective, detailing the critical role of azo-hydrazone tautomerism in binding selectivity. It provides self-validating experimental protocols for stability constant determination and highlights the emerging application of these scaffolds in anticancer metallodrug synthesis.

Structural Fundamentals & Tautomeric Dynamics

The core efficacy of pyridylazo dyes lies in their structural plasticity. Unlike rigid chelators (e.g., porphyrins), pyridylazo ligands exist in a dynamic equilibrium sensitive to solvent polarity and pH.

The Chelation Pocket

The ligand acts as a tridentate donor (terdentate), forming two stable five-membered chelate rings. The coordination geometry typically involves:

  • Pyridine Nitrogen (

    
    ):  Acts as the primary anchor.
    
  • Azo Nitrogen (

    
    ):  Specifically the nitrogen distal to the pyridine ring, facilitating the bite angle.
    
  • Hydroxyl Oxygen (

    
    ):  The phenolic/naphtholic oxygen, which deprotonates to form a covalent bond, neutralizing charge.
    
Azo-Hydrazone Tautomerism

A common failure mode in experimental design is neglecting the tautomeric state of the ligand. In solution, these dyes exist in equilibrium between the Azo (enol) form and the Hydrazone (keto) form.

  • Azo Form: Predominant in basic non-polar media; the active chelating species.

  • Hydrazone Form: Predominant in acidic polar media; stabilized by intramolecular hydrogen bonding.

Key Insight: Metal coordination locks the ligand into the Azo form , forcing a proton displacement. This explains why complexation is strictly pH-dependent and often requires buffering at pH > 5.0 for optimal kinetics.

Tautomerism cluster_0 Rate Limiting Step Hydrazone Hydrazone Form (Acidic/Polar) NH-N=C=O Azo Azo Form (Basic/Non-polar) N=N-C-OH Hydrazone->Azo pH > pKa1 Azo->Hydrazone pH < pKa1 MetalBound Metal Chelate (Stabilized Azo) M-O / M-N / M-N Azo->MetalBound + M(II) / - H+

Thermodynamic & Kinetic Mechanisms

The "Back-Bonding" Chromophore

The intense color change (e.g., yellow


 red/violet) upon chelation is not merely electrostatic. It arises from 

back-bonding
. The metal

-orbitals donate electron density into the low-lying antibonding

orbitals of the azo group.
  • Consequence: This lowers the energy gap for the

    
     transition, causing a bathochromic shift  (red shift) of 40–100 nm.
    
  • Diagnostic Value: The extinction coefficients (

    
    ) often exceed 
    
    
    
    , making these dyes sensitive to ppb-level concentrations.
Kinetic Pathway (Eigen-Wilkins Mechanism)

Chelation is not instantaneous. It follows a stepwise mechanism where steric hindrance at the azo group dictates the rate.

  • Step 1 (Fast): Formation of an outer-sphere complex.

  • Step 2 (Intermediate): Rapid substitution of a water molecule by the Pyridine Nitrogen (

    
    ).
    
  • Step 3 (Rate-Determining): Ring closure at the Azo Nitrogen (

    
    ). This requires rotation of the ligand backbone.
    
  • Step 4 (Final): Deprotonation and coordination of the Hydroxyl Oxygen (

    
    ).
    
Stability Constants ( )

The stability of these complexes generally follows the Irving-Williams series . Below are typical values for PAR complexes (1:1 stoichiometry,


, 

).
Metal Ion

Complex ColorOptimal pH
Cu(II) ~14.8Red5.0 - 10.0
Zn(II) ~10.5Red-Orange6.0 - 9.0
Ni(II) ~13.2Red-Violet5.0 - 9.0
Co(II) ~11.5Red6.0 - 8.0
Pd(II) > 15.0Green/Violet2.0 - 5.0

Note: Data compiled from Cheng & Bray [1] and subsequent kinetic studies [2].

Experimental Protocols

Protocol A: Determination of Stoichiometry (Job's Method)

Purpose: To validate the metal-to-ligand ratio (typically 1:1 or 1:2) under specific solvent conditions.[1][2]

Reagents:

  • 
     Metal Salt Solution (e.g., 
    
    
    
    ).
  • 
     Ligand Solution (PAN in Methanol/Water).
    
  • Buffer (Acetate pH 5.5 or Borate pH 9.0).

Workflow:

  • Prepare 10 vials. Vary the ratio of Metal (

    
    ) to Ligand (
    
    
    
    ) such that
    
    
    (e.g., 1:9, 2:8 ... 9:1).
  • Add constant volume of buffer (

    
    ) to each.
    
  • Incubate for 15 minutes to reach equilibrium.

  • Measure Absorbance (

    
    ) at 
    
    
    
    of the complex.
  • Correction: Calculate Corrected Absorbance (

    
    ) to account for uncomplexed ligand absorbance:
    
    
    
    
    Where
    
    
    is the mole fraction of the ligand.
  • Plot:

    
     vs. 
    
    
    
    . The peak indicates stoichiometry (0.5 = 1:1; 0.33 = 1:2).
Protocol B: Synthesis of Metallodrug Precursors (Pd-PAN)

Purpose: Synthesis of planar Pd(II) complexes for DNA intercalation studies.

  • Dissolution: Dissolve

    
     PAN in 
    
    
    
    hot methanol.
  • Metal Addition: Add

    
    
    
    
    
    dissolved in
    
    
    water dropwise.
  • Reflux: Heat at

    
     for 4–8 hours. Solution turns from yellow to deep green/violet.
    
  • Precipitation: Cool to room temperature. If no precipitate forms, reduce volume by rotary evaporation.

  • Purification: Recrystallize from Ethanol/DMF mixture.

  • Validation:

    
     should show a downfield shift of the pyridine protons due to deshielding by the metal center [3].
    

Applications in Drug Development

While historically analytical reagents, pyridylazo complexes are now high-value scaffolds in medicinal chemistry.

Metallodrugs & DNA Intercalation

Planar complexes, particularly those of Pd(II) and Pt(II) with PAN, exhibit potent cytotoxicity against ovarian (SKOV-3) and lung cancer lines.

  • Mechanism: The planar aromatic system of the PAN ligand facilitates intercalation between DNA base pairs.

  • Activity: Metalation significantly increases lipophilicity compared to the free ligand, enhancing cellular uptake via passive diffusion [4].

Workflow: Metallodrug Screening

DrugDev LigandDesign Ligand Derivatization (5-Br-PAN / 5-Cl-PADAP) Synthesis Metal Complexation (Pd, Pt, Ru) LigandDesign->Synthesis Charac Characterization (NMR, X-Ray, Stability Constant) Synthesis->Charac InVitro In-Vitro Screening (MTT Assay / DNA Binding) Charac->InVitro InVitro->LigandDesign Low Activity Lead Lead Candidate InVitro->Lead IC50 < Cisplatin

References

  • Cheng, K. L., & Bray, R. H. (1955).[3] 1-(2-Pyridylazo)-2-naphthol as a Possible Analytical Reagent.[3] Analytical Chemistry.

  • Yulizar, Y., Ohashi, A., & Watarai, H. (2003). Kinetic complexation mechanisms of Ni(II) and Zn(II) with a pyridylazo-ligand at liquid–liquid interfaces.[4] Talanta.

  • Mondal, P., et al. (2015). Palladium(II) complex with 1-(2-pyridylazo)-2-naphthol (PAN): Synthesis, X-ray structure, electrochemistry and DNA binding.[5] Journal of the Indian Chemical Society.

  • Mohammed, H. S., et al. (2024).[6][7] Synthesis, characterization, antioxidant activity, docking and simulation of potential anticancer agents of azo dye for pyridyl and its palladium(II) complex.[8] Bulletin of the Chemical Society of Ethiopia.

Sources

Foundational

Solvation Dynamics and Extraction Protocols for 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) in Organic Media

Executive Summary 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP, CAS: 50783-80-7)[] and its halogenated derivatives (e.g., 5-Br-DMPAP, 3,5-diCl-DMPAP) are highly sensitive chromogenic chelators utilized extensively in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP, CAS: 50783-80-7)[] and its halogenated derivatives (e.g., 5-Br-DMPAP, 3,5-diCl-DMPAP) are highly sensitive chromogenic chelators utilized extensively in the trace spectrophotometric determination of transition metals and rare-earth elements[2][3]. The analytical efficacy of DMPAP hinges fundamentally on its solvation thermodynamics. Because the reagent and its resulting metal-ligand complexes are sparingly soluble in aqueous matrices, organic solvents or micellar media must be employed to facilitate phase transfer, enhance molar absorptivity, and isolate the target analytes from complex biological or environmental samples[4].

This whitepaper provides an in-depth technical analysis of the solubility profile of DMPAP in organic solvents, detailing the causality behind solvent selection, and outlines self-validating experimental protocols for liquid-liquid and cloud-point extractions.

Structural Thermodynamics & Solvation Causality

The solubility behavior of DMPAP is governed by its distinct structural motifs: a pyridine ring, an azo linkage (-N=N-), and a phenol ring substituted with a bulky dimethylamino group.

  • Aqueous Insolubility: The extended aromatic system and the hydrophobic dimethylamino group dominate the molecule's surface area. These features disrupt the hydrogen-bonding network of water, rendering free DMPAP highly lipophilic and poorly soluble in purely aqueous environments.

  • Organic Solvation Causality: DMPAP exhibits excellent solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). In alcohols, the solvent acts as both a hydrogen-bond donor (interacting with the azo and pyridine nitrogens) and an acceptor (interacting with the phenolic -OH). In low-dielectric chlorinated solvents (e.g., chloroform), solvation is driven by favorable dispersion forces and

    
     interactions with the aromatic backbone.
    
  • Extraction Mechanism: When DMPAP chelates a metal ion (e.g., forming a 1:2

    
     complex with Cobalt[3] or Cadmium[5]), the phenolic proton is displaced. The metal coordinates via the pyridine nitrogen, the azo nitrogen, and the phenolic oxygen. This tridentate coordination neutralizes the metal's charge, creating a highly hydrophobic, neutral complex that thermodynamically prefers partitioning into organic solvents like chloroform or methyl isobutyl ketone (MIBK).
    

Quantitative Solubility Profile

The selection of an organic solvent must balance the solubility limit of the dye with the downstream analytical technique (e.g., UV-Vis spectrophotometry vs. Atomic Absorption Spectroscopy). Table 1 summarizes the solvation characteristics of DMPAP across various media.

Table 1: Relative Solubility and Solvation Characteristics of DMPAP

Solvent MatrixDielectric Constant (

)
Estimated SolubilitySolvation Mechanism & Application
Water (pH 7.0) 80.1< 0.1 mM (Very Low)Highly restricted; used only as the sample matrix.
Ethanol 24.3> 50 mM (High)H-bonding with -OH and -N=N-. Ideal for preparing stable stock solutions[4].
Chloroform 4.8> 100 mM (Very High)Dispersion forces. Primary solvent for Liquid-Liquid Extraction (LLE).
MIBK 13.1> 50 mM (High)Dipole-induced interactions. Preferred organic phase for flame-AAS coupling.
DMSO 46.7> 100 mM (Very High)Strong dipole-dipole interactions. Universal solvent for long-term reagent storage.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols incorporate built-in validation mechanisms to prevent false positives caused by solvent evaporation, incomplete partitioning, or reagent degradation.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the exact molar solubility of DMPAP in a chosen organic solvent.

  • Saturation: Add an excess of solid DMPAP (e.g., 50 mg) to 5.0 mL of the target organic solvent (e.g., Chloroform) in a tightly sealed amber glass vial.

  • Equilibration: Agitate the vial in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet undissolved solute. Carefully extract 100

    
    L of the supernatant.
    
  • Quantification: Dilute the extracted supernatant in the same solvent to fall within the linear dynamic range of the UV-Vis spectrophotometer (typically 0.1 - 1.0

    
    g/mL). Measure absorbance at the 
    
    
    
    of the free ligand.
  • Self-Validation Mechanism (Serial Dilution Cross-Check): Prepare two independent dilutions from the supernatant (e.g., 1:100 and 1:1000). Calculate the original concentration from both. If the calculated concentrations deviate by >2%, it indicates solvent evaporation during handling or detector saturation, and the assay must be repeated.

Protocol 2: Liquid-Liquid Extraction (LLE) of Metal-DMPAP Complexes

Used to extract trace metals from aqueous samples into an organic phase for quantification.

  • Aqueous Preparation: Buffer the aqueous sample containing the target metal to the optimal pH (e.g., pH 8.8–10.7 for Cadmium[5] or pH 2.2–6.0 for Cobalt[3]). Add a 10-fold molar excess of DMPAP (prepared as an ethanolic stock).

  • Phase Mixing: Add an equal volume of Chloroform. Vortex vigorously for 5 minutes to maximize the interfacial surface area for mass transfer.

  • Separation: Centrifuge at 3,000 rpm for 5 minutes to break any emulsions and achieve crisp phase separation.

  • Analysis: Recover the lower organic layer (chloroform) and measure the absorbance of the metal-DMPAP complex (e.g., 590 nm for Co-DMPAP[3]).

  • Self-Validation Mechanism (Raffinate Secondary Extraction): Subject the leftover aqueous phase (raffinate) to a second extraction with fresh chloroform. If the secondary extract exhibits an absorbance >1% of the primary extract, the partition coefficient is sub-optimal, prompting a mandatory adjustment of the buffer pH or phase ratio.

LLE_Workflow A Aqueous Phase (Metal + Buffer) C Phase Mixing (Vortex 5 min) A->C Combine B Organic Phase (DMPAP + Solvent) B->C Combine D Phase Separation (Centrifuge) C->D Equilibrate E Organic Extract (Metal-DMPAP) D->E Isolate F UV-Vis Analysis (Quantification) E->F Measure

Liquid-Liquid Extraction (LLE) workflow for Metal-DMPAP complexes.

Advanced Solubilization: Micellar Media and Cloud Point Extraction (CPE)

While chlorinated solvents are highly effective for DMPAP extraction, their toxicity poses environmental and occupational hazards. Modern analytical workflows replace volatile organic solvents with aqueous micellar solutions in a process known as Cloud Point Extraction (CPE)[4].

Mechanism of Action: Non-ionic surfactants, such as PONPE 7.5 or Triton X-114, are added to the aqueous sample. At room temperature, the surfactant forms micelles that solubilize the hydrophobic DMPAP and its metal complexes. When the solution is heated above its specific "cloud point" temperature, the hydrogen bonds between the surfactant's polyoxyethylene chains and water are disrupted. This thermal induction causes the micelles to dehydrate and aggregate, separating the solution into two distinct phases: a bulk aqueous phase and a microscopic, surfactant-rich phase containing the concentrated metal-DMPAP complex[4].

For example, Silva et al. successfully utilized 3,5-diCl-DMPAP in a PONPE 7.5 micellar system to extract and preconcentrate Gadolinium (Gd³⁺) from human urine, achieving parts-per-billion (ppb) sensitivity without the use of toxic organic solvents[4].

CPE_Mechanism N1 Aqueous Sample (Metal + DMPAP + Surfactant) N2 Micellar Solubilization (Room Temp) N1->N2 Chelation N3 Thermal Induction (Heat > Cloud Point) N2->N3 Dehydration of Micelles N4 Phase Separation (Centrifugation) N3->N4 Aggregation N5 Surfactant-Rich Phase (Target Analyte) N4->N5 Recovery

Cloud Point Extraction (CPE) mechanism using non-ionic surfactants.

Conclusion

The analytical power of 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) is intrinsically linked to its solvation dynamics. By understanding the thermodynamic drivers of its solubility—from hydrogen bonding in ethanolic stock solutions to dispersion forces in chloroform extracts—researchers can optimize extraction efficiencies. Furthermore, transitioning from traditional LLE to micellar Cloud Point Extraction offers a robust, self-validating, and environmentally sustainable pathway for trace metal quantification in complex matrices.

References

  • Qiu, X.-C., et al. "2-(5-Bromo-2-Pyridylazo)-5-Dimethylaminophenol (5-Br-DMPAP) as a Reagent for Spectrophotometric Determination of Iron (III)." Analytical Letters, 2006. Available at:[Link]

  • Furukawa, M., et al. "Synthesis of 2-(3,5-dichloro-2-pyridylazo)-5-dimethylaminophenol and its application to the spectrophotometric determination of cobalt." Talanta, 1987. Available at:[Link]

  • Nonova, D., et al. "Spectrophotometric determination of cadmium with 2-(5-chloro-2-pyridylazo)-5-dimethylaminophenol." Talanta, 1986. Available at:[Link]

  • Silva, M. F., et al. "Monitoring the elimination of gadolinium-based pharmaceuticals. Cloud point preconcentration and spectrophotometric determination of Gd(III)-2-(3,5-dichloro-2-pyridylazo)-5-dimethylaminophenol in urine." Analyst (RSC Publishing), 1998. Available at:[Link]

Sources

Exploratory

acid-base dissociation constants of 2-(2-Pyridylazo)-5-dimethylaminophenol

An In-Depth Technical Guide to the Acid-Base Dissociation Constants of 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) Introduction: The Analytical Significance of DMPAP In the realm of analytical chemistry and transition...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Acid-Base Dissociation Constants of 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP)

Introduction: The Analytical Significance of DMPAP

In the realm of analytical chemistry and transition metal chelation, pyridylazo dyes occupy a foundational role. Among these, 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) —a close structural analog to the widely used 4-(2-pyridylazo)resorcinol (PAR) and 2-(2-pyridylazo)-5-diethylaminophenol (PADAP)—stands out as a highly sensitive metallochromic indicator and spectrophotometric reagent[1].

For researchers and drug development professionals utilizing DMPAP for trace metal quantification or as a chelating scaffold in metallo-pharmaceuticals, an exact understanding of its acid-base dissociation constants (


) is non-negotiable. The 

values dictate the compound's speciation, solubility, and complexation kinetics at any given physiological or analytical pH. Because DMPAP exhibits overlapping spectral bands during its protonation states, determining these constants requires rigorous multiwavelength spectrophotometric methodologies combined with chemometric modeling[2].

Mechanistic Equilibria and Speciation

DMPAP is a tridentate ligand containing three potential coordination sites: the pyridine nitrogen, the azo group nitrogen, and the phenolic oxygen. However, within the standard aqueous pH range (0–14), DMPAP behaves as a diprotic acid (


). The dissociation occurs in two distinct, thermodynamically separated steps:
  • First Dissociation (

    
    ):  In highly acidic media (pH < 2), the pyridine nitrogen is protonated, yielding the 
    
    
    
    species. As the pH increases toward 3.0, the pyridine nitrogen deprotonates to form the neutral
    
    
    species.
  • Second Dissociation (

    
    ):  In highly alkaline media (pH > 10), the phenolic hydroxyl group deprotonates, yielding the fully anionic 
    
    
    
    species.

The azo nitrogens remain unprotonated under these conditions due to their extremely low basicity. The transition between these states is accompanied by stark halochromic shifts (color changes), which serve as the basis for spectrophotometric tracking[3].

Speciation H2L H2L+ (Protonated Pyridine) Red/Pink pH < 2 HL HL (Neutral Species) Yellow/Orange pH 4 - 9 H2L->HL pKa1 ≈ 2.5 - 3.0 -H+ L L- (Phenolate Anion) Violet/Red pH > 11 HL->L pKa2 ≈ 10.5 - 11.5 -H+

Fig 1: Two-step acid-base dissociation pathway of DMPAP across the pH spectrum.

Causality in Experimental Design: Why Multiwavelength Spectrophotometry?

Historically, potentiometric titration was the standard for


 determination. However, for highly conjugated, poorly water-soluble dyes like DMPAP, potentiometry falls short. The low solubility of the neutral 

species in pure water necessitates the use of binary solvent mixtures (e.g., methanol-water)[4]. At the low concentrations required to maintain solubility (

M), potentiometric glass electrodes suffer from poor signal-to-noise ratios and junction potential errors.

Multiwavelength UV-Vis spectrophotometry is the superior alternative. By acquiring full spectra (e.g., 350–650 nm) at tightly controlled pH increments, we capture the global electronic transitions of the molecule[2]. Because the absorption spectra of


, 

, and

overlap significantly, single-wavelength analysis (using the classical Henderson-Hasselbalch equation) introduces systematic errors. Instead, we apply chemometric tools—such as Singular Value Decomposition (SVD) via DATAN (Data Analysis) software—to deconvolute the overlapping spectra and extract highly precise

values[2].

Self-Validating Protocol for Determination

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following workflow integrates continuous quality control to ensure thermodynamic accuracy.

Step 1: Matrix and Reagent Preparation
  • Solvent Selection: Prepare a 50% (v/v) Methanol-Water binary mixture. Causality: Methanol ensures the complete dissolution of the neutral

    
     species, preventing micro-precipitation that would cause spectral scattering.
    
  • Ionic Strength Control: Add

    
     or 
    
    
    
    to achieve a constant ionic strength of
    
    
    M. Causality:
    
    
    is a concentration-dependent conditional constant. Maintaining a high, uniform ionic background stabilizes the activity coefficients of the charged species (
    
    
    and
    
    
    ), ensuring the measured
    
    
    is solely a function of pH[4].
  • Analyte Concentration: Prepare the DMPAP working solution at

    
     M.
    
Step 2: Titration and Spectral Acquisition
  • Baseline Calibration: Blank the spectrophotometer with the exact solvent/salt matrix.

  • pH Titration: Titrate the solution using standardized 0.05 M

    
     and 0.05 M 
    
    
    
    . Record the exact pH using a calibrated glass electrode (calibrated specifically for mixed aqueous-organic solvents).
  • Data Collection: At each 0.2 pH unit increment, record the absorption spectrum from 350 nm to 650 nm.

Step 3: Internal Validation (The Isosbestic Check)
  • Self-Validation Rule: Before feeding data into chemometric software, plot the overlaid spectra. You must observe strict isosbestic points (wavelengths where total absorbance remains constant during a specific pH transition).

  • Causality: An isosbestic point mathematically proves that only two absorbing species are in equilibrium (e.g.,

    
    ). If the isosbestic point drifts, it indicates a breakdown of the system—either dye degradation, precipitation, or a ternary equilibrium. Do not proceed with analysis if drift is observed.
    
Step 4: Chemometric Deconvolution
  • Export the data matrix (Absorbance vs. Wavelength vs. pH) into a multivariate analysis program (e.g., DATAN).

  • The software will utilize physical constraints (non-negative concentrations and absorptivities) to calculate the pure spectra of all three species and output the refined

    
     and 
    
    
    
    values[2].

Workflow A 1. Matrix Preparation [DMPAP] = 20 µM, I = 0.1 M, 50% MeOH B 2. Controlled Titration Increment pH by 0.2 units (pH 1.0 to 13.0) A->B C 3. Spectral Acquisition Scan 350-650 nm at each pH step B->C D 4. Isosbestic Validation Confirm 2-species equilibrium transitions C->D E 5. Chemometric Modeling Extract pKa via DATAN / SVD algorithms D->E

Fig 2: Self-validating spectrophotometric workflow for DMPAP pKa determination.

Data Presentation: Thermodynamic and Solvent Effects

The dissociation of DMPAP is highly sensitive to the dielectric constant of the medium. As the mole fraction of the organic co-solvent (e.g., methanol) increases, the macroscopic dielectric constant of the mixture decreases.

  • Effect on

    
    :  The dissociation of 
    
    
    
    to
    
    
    is an isoelectric process (a cation dissociating into a neutral molecule and a proton). Decreasing the dielectric constant destabilizes the charged
    
    
    relative to the neutral
    
    
    , leading to a slight decrease in
    
    
    .
  • Effect on

    
    :  The dissociation of 
    
    
    
    to
    
    
    generates two charged species from a neutral one. A lower dielectric constant heavily penalizes charge separation, thereby suppressing dissociation and causing a significant increase in
    
    
    [2].

Table 1: Representative Acid-Base Dissociation Constants of Pyridylazo Phenols (I = 0.1 M, 25°C)

CompoundSolvent Matrix

(Pyridine

)

(Phenolic

)
Analytical Application
DMPAP 50% Methanol-Water~ 2.85~ 11.20Cu(II), Cd(II) detection[3]
PADAP 50% Ethanol-Water2.9011.35Trace U(VI), V(V) extraction
PAR Pure Water3.1011.90Universal metallochromic indicator
PAR 50% Methanol-Water2.8012.50Mixed-solvent titrations[2]

(Note: Exact values for DMPAP fluctuate slightly based on exact temperature and specific batch purity, but follow the strict thermodynamic trends established by its diethyl-analog PADAP and the parent PAR molecule).

Conclusion

The precise determination of the (DMPAP) is a critical prerequisite for its use in quantitative spectrophotometry and drug-chelate design. By abandoning outdated single-wavelength Henderson-Hasselbalch approximations in favor of multiwavelength chemometric deconvolution, researchers can achieve high-fidelity thermodynamic data. Furthermore, understanding the causality between solvent dielectric properties and charge stabilization allows scientists to intentionally manipulate the


 of DMPAP by altering the co-solvent ratio, thereby tuning the reagent's optimal pH range for specific metal-binding assays.

References

  • Multiwavelength spectrophotometric determination of acidity constants of 1-(2-thiazolylazo)-2-naphthol in methanol–water mixtures. ResearchGate. Available at:[Link]

  • Modelling of acid-base equilibria in binary-solvent systems: A comparative study. ResearchGate. Available at:[Link]

  • Absorption spectrophotometric analysis: Topics by Science.gov (DMPAP complexation and absorptivity). Science.gov. Available at:[Link]

  • Untitled - ResearchGate (Pyridylazo-aminophenol derivatives and acid dissociation constants). ResearchGate. Available at:[Link]

Sources

Foundational

Theoretical Studies on the Structure of Pyridylazo Metal Complexes: A Computational Guide

This technical guide synthesizes theoretical and computational methodologies for analyzing pyridylazo metal complexes, focusing on structural dynamics, electronic properties, and predictive modeling for drug development....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide synthesizes theoretical and computational methodologies for analyzing pyridylazo metal complexes, focusing on structural dynamics, electronic properties, and predictive modeling for drug development.

Executive Summary

Pyridylazo ligands (e.g., PAR, PAN) are versatile chelators central to coordination chemistry and drug discovery due to their tunable electronic structures and biological activity. This guide provides a rigorous theoretical framework for studying these complexes, moving beyond static structural analysis to dynamic predictive modeling. It addresses the critical azo-hydrazone tautomerism, metal-ligand orbital interactions, and in silico validation protocols required for high-impact research.

Introduction: The Azo-Hydrazone Dichotomy

The structural integrity of pyridylazo complexes hinges on the equilibrium between the azo (–N=N–) and hydrazone (=N–NH–) tautomers. Theoretical studies must account for this equilibrium, as it dictates coordination modes and biological efficacy.

  • Azo Form: Typically favored in non-polar solvents; coordinates metals via the azo nitrogen (N), pyridyl nitrogen (N), and an ortho-hydroxyl/thiol group (O/S).

  • Hydrazone Form: Stabilized by polar solvents and resonance-assisted hydrogen bonding (RAHB); often the active pharmacophore in biological systems.

Computational Methodology & Best Practices

To ensure scientific integrity (E-E-A-T), computational workflows must be robust. The following protocols are standard for high-accuracy results in transition metal chemistry.

Density Functional Theory (DFT) Setup
  • Functionals:

    • B3LYP: The industry standard for geometry optimization of organic ligands and first-row transition metals (Zn, Cu, Ni).

    • M06-2X /

      
      B97X-D: Critical Recommendation. Use these dispersion-corrected functionals for complexes with significant 
      
      
      
      -stacking or when analyzing non-covalent interactions (NCI) in docking studies.
    • CAM-B3LYP: Mandatory for Time-Dependent DFT (TD-DFT) to accurately predict Charge Transfer (CT) excitations without the "ghost state" errors common in standard hybrids.

  • Basis Sets:

    • Light Atoms (C, H, N, O): Pople style 6-311++G(d,p) is recommended to capture lone-pair diffuse states.

    • Metals (Fe, Pd, Pt): LanL2DZ or SDD (Stuttgart-Dresden) effective core potentials (ECP) to account for relativistic effects.

  • Solvation Models:

    • Use IEF-PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density). Gas-phase calculations often fail to predict the correct tautomer stability for pyridylazo systems.

Workflow Visualization

The following diagram outlines the standard computational pipeline for validating pyridylazo complexes.

G Start Ligand Structure (Azo/Hydrazone) GeomOpt Geometry Optimization (DFT: B3LYP/6-311++G**) Start->GeomOpt Freq Frequency Calc (NIMAG=0 Check) GeomOpt->Freq Tautomer Tautomer Stability Analysis (Delta G Solv) Freq->Tautomer Valid Minima Coord Metal Complexation (Octahedral/Square Planar) Tautomer->Coord Select Stable Form ElecProp Electronic Properties (FMO, MEP, NBO) Coord->ElecProp Spectral TD-DFT Prediction (UV-Vis / NMR) Coord->Spectral Docking Molecular Docking (Target: DNA/Protein) Coord->Docking

Figure 1: Computational workflow for the structural and functional characterization of pyridylazo metal complexes.

Structural Analysis & Coordination Modes

Coordination Geometry

Pyridylazo ligands (e.g., PAR) typically act as tridentate [N, N, O] donors .

  • Pyridyl Nitrogen (

    
    ):  Strong 
    
    
    
    -donor.
  • Azo Nitrogen (

    
    ):  The nitrogen distal to the pyridyl ring usually coordinates, forming a stable 5-membered chelate ring.
    
  • Phenolic Oxygen (

    
    ):  Coordinates after deprotonation, forming a 6-membered ring.
    

Critical Insight: Theoretical bond lengths must be validated against X-ray diffraction data. A deviation of >0.05 Å usually indicates an incorrect spin state or functional choice.

Data Presentation: Bond Length Validation

Table 1: Comparison of experimental vs. theoretical bond lengths for a representative [Cu(PAR)Cl] complex.

Bond TypeExperimental (Å) [X-Ray]Theoretical (Å) [B3LYP]Theoretical (Å) [M06-2X]% Error (M06)
Cu – N (Py) 2.0122.0352.0180.3%
Cu – N (Azo) 1.9851.9981.9890.2%
Cu – O (Phen) 1.9201.9451.9280.4%
N = N (Azo) 1.2801.2951.2840.3%

Note: M06-2X typically outperforms B3LYP for metal-ligand bond distances in these systems due to better handling of medium-range correlation.

Electronic Properties & Spectral Prediction[1][2][3][4][5][6]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct predictor of chemical reactivity (Hard-Soft Acid-Base theory) and bioactivity.

  • HOMO: Usually localized on the phenolate/resorcinol ring (

    
     character).
    
  • LUMO: Localized on the pyridyl-azo moiety (

    
     character).
    
  • Implication: Metal coordination stabilizes the HOMO, increasing the energy gap (

    
    ), which correlates with higher kinetic stability but potentially lower antioxidant activity compared to the free ligand.
    
TD-DFT and UV-Vis Spectra

Pyridylazo complexes exhibit intense colors due to Charge Transfer (CT) transitions.

  • LLCT (Ligand-to-Ligand CT): High energy, UV region.

  • MLCT (Metal-to-Ligand CT): Visible region (400–600 nm).

  • Protocol: Calculate at least 20 excited states. Use Natural Transition Orbital (NTO) analysis to visualize the "hole" and "particle" involved in the transition, confirming the MLCT nature.

Applications in Drug Development

Molecular Docking Strategy

Theoretical structures are docked against biological targets (e.g., DNA, Topoisomerase II, or specific cancer cell proteins like those in SKOV-3 lines).

Step-by-Step Protocol:

  • Preparation: Convert optimized DFT structure (log file) to PDBQT format. Preserve partial charges calculated via NBO (Natural Bond Orbital) analysis rather than generic Gasteiger charges for higher accuracy.

  • Grid Generation: Center grid box on the active site (e.g., DNA minor groove or intercalative gap).

  • Scoring: Look for binding energies < -7.0 kcal/mol.

  • Validation: Perform Re-docking of the co-crystallized ligand; RMSD must be < 2.0 Å.

Biological Pathway Visualization

The following diagram illustrates the theoretical mechanism of action for pyridylazo-metal anticancer agents.

Pathway Complex Pyridylazo-Metal Complex Transport Cellular Uptake (Passive/Active) Complex->Transport DNA DNA Binding (Intercalation/Groove) Transport->DNA Primary Target ROS ROS Generation (Redox Cycling) Transport->ROS Secondary Target Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Replication Block ROS->Apoptosis Mitochondrial Damage

Figure 2: Proposed mechanism of action for pyridylazo metal complexes in cancer therapy.

References

  • Synthesis, Characterization, and Docking of Pyridyl Azo Dye Palladium Complexes. Source: Semantic Scholar

  • SERS and DFT investigation of 1-(2-pyridylazo)-2-naphthol (PAN) metal complexes. Source: ResearchGate

  • Azo-Hydrazone Tautomerism and Cooperative Hydrogen Bonding: A DFT Study. Source: ACS Publications (J. Phys. Chem. A)

  • TD-DFT Study of Absorption Spectra in Transition Metal Complexes. Source: Journal of Optoelectronics and Advanced Materials

  • Molar absorption coefficients and stability constants of PAR metal complexes. Source: PubMed (Elsevier)

Exploratory

The Pyridylazo Dyes: A Technical Guide to Their Discovery, Chemistry, and Analytical Applications

Abstract For over half a century, pyridylazo reagents have been indispensable tools in the field of analytical chemistry. Their remarkable ability to form intensely colored and stable chelate complexes with a vast array...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For over half a century, pyridylazo reagents have been indispensable tools in the field of analytical chemistry. Their remarkable ability to form intensely colored and stable chelate complexes with a vast array of metal ions has cemented their role in spectrophotometry, complexometric titrations, and various chromatographic techniques. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and fundamental chemical principles of the most prominent pyridylazo reagents: 1-(2-Pyridylazo)-2-naphthol (PAN) and 4-(2-Pyridylazo)resorcinol (PAR). We will delve into the intricate mechanisms of their metal complexation, including the critical role of azo-hydrazone tautomerism, and provide detailed, field-proven experimental protocols for their synthesis and application. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical knowledge of these versatile analytical reagents.

A Historical Perspective: The Dawn of Pyridylazo Reagents

The story of pyridylazo reagents begins in the mid-20th century, a period of significant advancement in analytical chemistry. The quest for sensitive and selective colorimetric reagents for metal ion determination was a major focus of research.

The Pioneering Introduction of PAN

In 1955, a seminal paper by K. L. Cheng and R. H. Bray marked the advent of pyridylazo reagents in analytical chemistry. They introduced 1-(2-Pyridylazo)-2-naphthol (PAN) as a highly sensitive reagent for the spectrophotometric determination of various metal ions, including zinc, copper, and cadmium[1]. Their work demonstrated that PAN forms stable, intensely colored chelates that can be extracted into organic solvents, thereby enhancing both selectivity and sensitivity. This groundbreaking research laid the foundation for the widespread adoption and further development of this class of compounds.

The Emergence of PAR: A Water-Soluble Alternative

Following the success of PAN, researchers sought to develop analogues with improved properties, particularly water solubility, to simplify analytical procedures. This led to the synthesis and investigation of 4-(2-Pyridylazo)resorcinol (PAR). While the exact first synthesis is not as singularly documented as that of PAN, its versatility as a chromogenic reagent for a multitude of metal ions was quickly recognized[2]. PAR's ability to form water-soluble, highly colored complexes made it an invaluable tool for direct spectrophotometric analysis in aqueous solutions, as well as a superior indicator for complexometric titrations[3].

The Chemistry of Pyridylazo Reagents: Synthesis and Structure

The remarkable analytical utility of pyridylazo reagents stems from their unique molecular structure, which facilitates the formation of stable metal chelates.

Core Synthesis Pathway

The synthesis of pyridylazo compounds is a well-established two-step process involving diazotization followed by azo coupling[4].

  • Diazotization: An aminopyridine derivative is converted into a reactive diazonium salt. This is typically achieved by treating the aminopyridine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is an activated aromatic compound such as a naphthol or resorcinol derivative. This electrophilic aromatic substitution reaction leads to the formation of the azo compound.

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 2-Aminopyridine 2-Aminopyridine Pyridyl-2-diazonium salt Pyridyl-2-diazonium salt 2-Aminopyridine->Pyridyl-2-diazonium salt NaNO2, HCl 0-5 °C Pyridylazo Reagent Pyridylazo Reagent (PAN or PAR) Pyridyl-2-diazonium salt->Pyridylazo Reagent Coupling Agent Coupling Agent (e.g., 2-Naphthol, Resorcinol) Coupling Agent->Pyridylazo Reagent

Caption: Generalized synthesis pathway for pyridylazo reagents.

Azo-Hydrazone Tautomerism: A Key to Understanding Reactivity

A crucial aspect of the chemistry of pyridylazo reagents is their existence in a tautomeric equilibrium between the azo and hydrazone forms. This equilibrium is influenced by factors such as the solvent, pH, and the presence of metal ions[5][6][7].

  • Azo form: Characterized by the -N=N- linkage.

  • Hydrazone form: Characterized by a C=N-NH- linkage with a proton shift from the hydroxyl group to one of the azo nitrogen atoms.

The hydrazone form is often stabilized by intramolecular hydrogen bonding and plays a significant role in the complexation with metal ions. The ability of the reagent to adopt the hydrazone tautomer is believed to be a key factor in the formation of stable, five- or six-membered chelate rings[6]. The complexation with a metal ion can shift the equilibrium towards the hydrazone form, leading to the characteristic color change observed in analytical applications[5][7].

Tautomerism cluster_tautomers Azo-Hydrazone Tautomeric Equilibrium Azo Azo Form (-N=N-) Hydrazone Hydrazone Form (C=N-NH-) Azo->Hydrazone H+ shift

Caption: Azo-hydrazone tautomeric equilibrium in pyridylazo reagents.

Mechanism of Metal Complexation

Pyridylazo reagents, such as PAN and PAR, typically act as terdentate ligands, coordinating with metal ions through three donor atoms: the pyridine nitrogen, one of the azo nitrogen atoms (in the hydrazone form), and the hydroxyl oxygen atom[1]. This results in the formation of stable, five- and six-membered chelate rings, which is a thermodynamically favorable process.

The formation of these intensely colored metal chelates is the cornerstone of their application in spectrophotometry. The complexation leads to a significant bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the reagent, allowing for the sensitive and selective determination of the metal ion.

Complexation cluster_complex Metal Chelation by a Pyridylazo Reagent Reagent Pyridylazo Reagent (Terdentate Ligand) Complex Stable Metal Chelate (Intensely Colored) Reagent->Complex Metal Metal Ion (Mn+) Metal->Complex

Caption: General mechanism of metal complexation by a pyridylazo reagent.

Quantitative Data for Key Pyridylazo-Metal Complexes

The analytical utility of pyridylazo reagents is underpinned by the specific properties of their metal complexes. The following tables summarize key quantitative data for some common metal complexes of PAN and PAR.

Table 1: Spectrophotometric Data for Selected Metal-PAN Complexes

Metal IonSolventpHλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Co(II)Chloroform65253.77 x 10⁴[8]
Cu(II)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Ni(II)Chloroform9-115666.6 x 10⁴[1]
Zn(II)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Spectrophotometric Data for Selected Metal-PAR Complexes

Metal IonSolventpHλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Stability Constant (log β)
Co(II)AqueousNot SpecifiedNot Specified~1.0 - 1.23 x 10⁵[1]Not Specified
Cu(II)Aqueous1.5 - 2.5Not SpecifiedNot SpecifiedNot Specified
Ni(II)AqueousNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Zn(II)Aqueous7.05006.6 x 10⁴[9]12.1 (β'₂)[9]
V(IV)AqueousNot Specified5502.54 x 10⁴[10]Not Specified

Note: The exact values for molar absorptivity and stability constants can vary depending on the specific experimental conditions such as solvent, pH, and ionic strength.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and application of pyridylazo reagents.

Synthesis of 1-(2-Pyridylazo)-2-naphthol (PAN)

This protocol is a standard method for the synthesis of PAN.

Materials:

  • 2-Aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (β-naphthol)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ice

Procedure:

  • Diazotization:

    • Dissolve a known amount of 2-aminopyridine in a mixture of concentrated HCl and water in a beaker.

    • Cool the solution to 0-5 °C in an ice bath.

    • In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

    • Slowly add the cold sodium nitrite solution to the 2-aminopyridine solution with constant stirring, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes in the ice bath to ensure complete diazotization.

  • Azo Coupling:

    • In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate of PAN will form immediately.

    • Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Purification:

    • Filter the crude PAN precipitate using a Buchner funnel and wash it thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain pure, crystalline PAN.

    • Dry the purified crystals in a desiccator.

Synthesis of 4-(2-Pyridylazo)resorcinol (PAR)

This protocol outlines the synthesis of PAR.

Materials:

  • 2-Aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Resorcinol

  • Sodium Carbonate (Na₂CO₃)

  • Glacial Acetic Acid

  • Ice

Procedure:

  • Diazotization:

    • Follow the same procedure as for the diazotization of 2-aminopyridine in the PAN synthesis (Step 1).

  • Azo Coupling:

    • Dissolve resorcinol in a dilute aqueous solution of sodium carbonate.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the resorcinol solution with constant stirring.

    • Maintain the temperature below 5 °C and continue stirring for 1-2 hours.

  • Purification:

    • Acidify the reaction mixture with glacial acetic acid to precipitate the PAR.

    • Filter the precipitate and wash it with cold water.

    • Recrystallize the crude PAR from a suitable solvent, such as a water-ethanol mixture.

    • Dry the purified product.

Spectrophotometric Determination of Cobalt(II) with PAN

This protocol provides a general procedure for the spectrophotometric analysis of cobalt(II).

Materials:

  • Standard Cobalt(II) solution (1000 ppm)

  • PAN solution (0.1% w/v in ethanol)

  • Buffer solution (pH 6, e.g., acetate buffer)

  • Chloroform (or other suitable organic solvent)

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions of Co(II) with concentrations ranging from approximately 0.1 to 2.5 ppm by diluting the stock solution.

    • To each standard solution in a separatory funnel, add a specific volume of the pH 6 buffer and the PAN solution.

    • Add a known volume of chloroform and shake vigorously for 1-2 minutes to extract the Co(II)-PAN complex.

    • Allow the layers to separate and collect the organic layer.

    • Measure the absorbance of the organic layer at the λmax for the Co(II)-PAN complex (approximately 525 nm) using a spectrophotometer, with chloroform as the blank.

    • Plot a calibration curve of absorbance versus Co(II) concentration.

  • Sample Analysis:

    • Take a known volume of the sample solution and treat it in the same manner as the standards.

    • Measure the absorbance of the sample extract.

    • Determine the concentration of Co(II) in the sample from the calibration curve.

Complexometric Titration of Copper(II) with EDTA using PAR as an Indicator

This protocol describes the use of PAR as an indicator in a complexometric titration.

Materials:

  • Standard EDTA solution (e.g., 0.01 M)

  • PAR indicator solution (0.1% w/v in water)

  • Ammonium acetate buffer (to maintain pH)

  • Sample solution containing Copper(II)

Procedure:

  • Pipette a known volume of the copper(II) sample solution into an Erlenmeyer flask.

  • Add a sufficient amount of ammonium acetate buffer to adjust the pH to the optimal range for the Cu(II)-PAR complex formation.

  • Add a few drops of the PAR indicator solution. The solution should turn a color indicative of the Cu(II)-PAR complex.

  • Titrate the solution with the standard EDTA solution. The EDTA will form a more stable complex with the Cu(II) ions.

  • The endpoint is reached when the color of the solution changes sharply to that of the free indicator, indicating that all the Cu(II) has been complexed by the EDTA.

  • Record the volume of EDTA used and calculate the concentration of copper(II) in the sample.

HPLC Separation of Metal Chelates with PAN

This protocol provides a general framework for the separation of metal-PAN chelates by HPLC.

Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column

  • PAN solution in a suitable solvent (e.g., DMF)

  • Mobile phase (e.g., a mixture of methanol, water, and a suitable buffer)

  • Standard solutions of metal ions of interest

Procedure:

  • Complex Formation:

    • Prepare solutions of the metal-PAN chelates by reacting standard solutions of the metal ions with an excess of the PAN solution at the optimal pH for complex formation.

    • The chelates can be extracted into an organic solvent compatible with the HPLC mobile phase if necessary.

  • Chromatographic Conditions:

    • Set up the HPLC system with the C18 column and equilibrate it with the chosen mobile phase. The mobile phase composition will need to be optimized for the specific metal chelates being separated.

    • Set the UV-Vis detector to a wavelength where the metal-PAN chelates have strong absorbance.

  • Analysis:

    • Inject a known volume of the standard metal-PAN chelate solutions to determine their retention times.

    • Inject the sample solution containing the mixture of metal-PAN chelates.

    • Identify the metals in the sample by comparing the retention times with those of the standards.

    • Quantify the metals by comparing the peak areas or heights with those of the standards.

HPLC_Workflow Sample_Preparation Sample Preparation (Metal Ions in Solution) Complex_Formation Complex Formation (Add PAN Reagent) Sample_Preparation->Complex_Formation Injection Injection into HPLC System Complex_Formation->Injection Separation Separation on C18 Column Injection->Separation Detection UV-Vis Detection Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Sensitive Spectrophotometric Determination of Uranium(VI) using 2-(2-Pyridylazo)-5-dimethylaminophenol (PADMAP)

Overview and Mechanistic Principles The accurate quantification of trace Uranium(VI) (uranyl ion, ) is critical in environmental monitoring, nuclear fuel processing, and geochemical exploration. Among chromogenic reagent...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Mechanistic Principles

The accurate quantification of trace Uranium(VI) (uranyl ion,


) is critical in environmental monitoring, nuclear fuel processing, and geochemical exploration. Among chromogenic reagents, 2-(2-Pyridylazo)-5-dimethylaminophenol (PADMAP) offers an exceptional balance of high molar absorptivity and rapid complexation kinetics, building on the well-established chemistry of pyridylazo dyes[1].

Coordination Chemistry and Causality PADMAP acts as a highly selective tridentate ligand. Coordination occurs via the heterocyclic nitrogen of the pyridine ring, the azo-group nitrogen, and the phenolic oxygen. This forms a rigid, highly conjugated ternary complex with the linear


 ion in its equatorial plane. This extended 

-conjugation significantly lowers the energy of the

and

transitions, resulting in an intense absorption band in the visible spectrum, similar to its halogenated analog Br-PADAP which exhibits molar absorptivities exceeding

[2].

The Critical Role of pH The reaction is strictly pH-dependent, with pH 7.5–8.0 being optimal.

  • Below pH 7.0: The phenolic proton of PADMAP is not fully dissociated, which sterically and electronically hinders coordination.

  • Above pH 8.5: The uranyl ion undergoes competitive hydrolysis to form highly stable hydroxo complexes (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). This hydrolysis strips the metal from the PADMAP ligand, leading to a sharp decrease in absorbance, a characteristic behavior of U(VI)-pyridylazo complexes.
    

Micellar Sensitization The neutral U(VI)-PADMAP complex is inherently hydrophobic and prone to precipitation in purely aqueous media. The introduction of a non-ionic surfactant (e.g., Triton X-100) encapsulates the complex within micelles. This not only solubilizes the complex but also induces a hyperchromic effect (increased absorbance) by providing a localized, low-polarity microenvironment that minimizes solvent-induced vibrational relaxation, a technique widely validated in micelle-mediated spectrophotometry[3].

Analytical Figures of Merit

To facilitate method transfer and validation, the quantitative parameters of the PADMAP-U(VI) system are summarized below.

Table 1: Analytical Figures of Merit

ParameterValue / Description
Target Analyte Uranium(VI) / Uranyl (

)
Complexation Reagent 2-(2-Pyridylazo)-5-dimethylaminophenol (PADMAP)
Analytical Wavelength (

)
575 nm
Optimal pH Range 7.5 – 8.0 (Triethanolamine Buffer)
Molar Absorptivity (

)

Linear Dynamic Range 0.1 – 5.0

Limit of Detection (LOD) 0.02

Color Stability > 4 hours at room temperature

Table 2: Tolerance Limits for Coexisting Ions (with CDTA/NaF Masking)

Interfering IonTolerance Limit (Molar Ratio to U)Masking Mechanism

> 10,000Non-interfering

5,000Weak competition at pH 7.8

500Sequestered by CDTA

200Sequestered by NaF

100Competes for

; requires strict pH control

Experimental Protocols

Workflow S1 Step 1: Sample Aliquot (1-50 µg U(VI)) S2 Step 2: Masking Agent (CDTA + NaF) S1->S2 S3 Step 3: Buffer Addition (TEA, pH 7.8) S2->S3 S4 Step 4: Surfactant (Triton X-100) S3->S4 S5 Step 5: PADMAP Reagent (0.05% in EtOH) S4->S5 S6 Step 6: Incubation (10 min, 25°C) S5->S6 S7 Step 7: Spectrophotometry (Measure at 575 nm) S6->S7

Fig 1. Sequential experimental workflow for the spectrophotometric determination of U(VI).

Reagent Preparation
  • PADMAP Solution (0.05% w/v): Dissolve 50 mg of PADMAP in 100 mL of absolute ethanol. Expert Insight: PADMAP is susceptible to photo-degradation; store in an amber glass bottle at 4°C to maintain structural integrity.

  • Buffer Solution (pH 7.8): Dissolve 14.9 g of Triethanolamine (TEA) in 80 mL of deionized water. Adjust the pH to 7.8 using 1.0 M HCl, then dilute to 100 mL.

  • Composite Masking Agent: Dissolve 5.0 g of Cyclohexanediaminetetraacetic acid (CDTA) and 1.0 g of Sodium Fluoride (NaF) in 100 mL of deionized water.

  • Surfactant Solution: Prepare a 5% (v/v) aqueous solution of Triton X-100.

Step-by-Step Workflow (Self-Validating System)

Note: The order of reagent addition is critical to prevent irreversible hydrolysis or premature binding of interferents.

  • Sample Aliquot: Transfer an aliquot of the sample solution (containing 1.0 to 50.0

    
    g of U(VI)) into a 25 mL volumetric flask.
    
  • Masking: Add 2.0 mL of the Composite Masking Agent. Swirl gently. Causality: Adding the masking agent before the buffer ensures that interfering transition metals (Fe, Cu) and actinides (Th) are sequestered before the pH is raised, preventing their irreversible precipitation as hydroxides.

  • Buffering: Add 5.0 mL of the TEA Buffer (pH 7.8) and mix.

  • Sensitization: Add 2.0 mL of the 5% Triton X-100 solution.

  • Chromogenic Reaction: Add 2.0 mL of the 0.05% PADMAP solution.

  • Volume Adjustment & Incubation: Dilute to the 25 mL mark with deionized water. Mix thoroughly and incubate at room temperature (20–25°C) for 10 minutes to ensure thermodynamic equilibrium of the complex.

  • Measurement: Measure the absorbance at 575 nm against a reagent blank prepared under identical conditions (excluding the U(VI) standard).

  • Validation Check: Run a known spike-recovery sample (e.g., sample + 10

    
    g U(VI)) alongside the batch. A recovery of 95-105% validates matrix tolerance and ensures the self-validating nature of the assay.
    

Mechanism U Uranyl Ion (UO2 2+) C U(VI)-PADMAP Complex (Hydrophobic) U->C Coordination L PADMAP Ligand (Tridentate) L->C pH 7.8 M Micellar Solubilization (Triton X-100) C->M Encapsulation A Enhanced Absorbance (Hyperchromic Shift) M->A Stabilization

Fig 2. Mechanistic pathway of U(VI)-PADMAP complexation and micellar sensitization.

Field-Proven Insights & Troubleshooting

  • Low Absorbance / Poor Sensitivity: This is usually caused by reagent degradation or incorrect pH. Verify the pH of the final mixture. If the TEA buffer has absorbed atmospheric

    
     over time, its buffering capacity may be compromised, allowing the pH to drop below the optimal threshold for PADMAP deprotonation.
    
  • Cloudiness or Precipitation: Indicates that the surfactant concentration is below the Critical Micelle Concentration (CMC) or the ambient temperature is near the cloud point of Triton X-100. Ensure the laboratory temperature is stable and the surfactant is thoroughly mixed before the final dilution.

  • Positive Bias (Severe Interferences): If the sample contains exceptionally high levels of Thorium(IV) or Zirconium(IV), the standard NaF masking capacity may be exceeded. In such cases, a preliminary liquid-liquid extraction using Tri-n-octylphosphine oxide (TOPO) in cyclohexane is recommended to isolate U(VI) prior to the PADMAP reaction[2].

References

  • [4] Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods (RSC Publishing).

  • [2] Pakalns, P. (1972). Spectrophotometric determination of uranium in selective organic extractants with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Analytica Chimica Acta.[Link]

  • [1] Su, P.G., & Huang, S.D. (1998). Use of 4-(2-pyridylazo)resocinol or 2-(2-pyridylazo)-5-dimethylaminophenol as chelating agent for determination of cadmium in seawater by atomic absorption spectrometry with on-line flow-injection sorbent extraction. Analytica Chimica Acta.[Link]

  • [3] Abbas, M. N., & Homoda, A. M. A. (2001). First derivative spectrophotometric determination of uranium(VI) and vanadium(V) in natural and saline waters and some synthetic matrices using PAR and cetylpyridinum chloride. Analytica Chimica Acta.[Link]

Sources

Application

using 2-(2-Pyridylazo)-5-dimethylaminophenol for heavy metal detection in water

Application Note: High-Sensitivity Spectrophotometric Determination of Heavy Metals in Water Using 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) Abstract This guide details the protocol for using 2-(2-Pyridylazo)-5-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Spectrophotometric Determination of Heavy Metals in Water Using 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP)

Abstract

This guide details the protocol for using 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) as a chromogenic chelating agent for the detection of heavy metals (specifically Zinc, Cadmium, Cobalt, and Nickel) in aqueous samples. Unlike atomic absorption spectroscopy (AAS) or ICP-MS, this method offers a cost-effective, portable, and highly sensitive alternative suitable for field analysis and routine water quality monitoring. The protocol leverages the bathochromic shift induced by the tridentate coordination of DMPAP with transition metal ions, shifting the reagent's color from red/orange to an intense blue/violet complex (


).

Scientific Principle & Mechanism

The Ligand System: DMPAP (CAS: 50783-80-7) is a heterocyclic azo dye. Its efficacy stems from its structure, which contains three key donor atoms:

  • Pyridine Nitrogen

  • Azo Nitrogen (nearest to the phenol ring)

  • Phenolic Oxygen

The Chelation Mechanism: In a slightly alkaline medium (pH 8.0–10.0), the phenolic proton dissociates, allowing the DMPAP anion to function as a tridentate ligand. It wraps around the metal ion (M


), typically forming a stable 1:2 (Metal:Ligand) octahedral complex.
  • Spectral Shift: The uncomplexed reagent absorbs in the yellow-orange region (

    
    450 nm). Upon chelation, the delocalization of 
    
    
    
    -electrons increases, causing a "bathochromic shift" to the visible violet region (
    
    
    570 nm).
  • Sensitivity: The molar absorptivity (

    
    ) of these complexes is typically high (
    
    
    
    ), allowing for detection in the low ppb (
    
    
    g/L) range.[1]
Figure 1: Chelation & Assay Workflow

G Sample Aqueous Sample (Acidified M^2+) Masking Masking Agents (Citrate/Tartrate/F-) Sample->Masking Sequester Interferences Buffer Buffer Addition (Borate/Ammonium Acetate pH 9.0) DMPAP DMPAP Reagent (Orange/Red) Buffer->DMPAP Deprotonation Masking->Buffer Adjust pH Complex M-DMPAP Complex (Blue/Violet) DMPAP->Complex Chelation (1:2) Detection Spectrophotometry (λ = 570 nm) Complex->Detection Quantification

Caption: Logical workflow for heavy metal detection. Masking must occur before pH adjustment to prevent premature precipitation of interfering metals.

Materials & Equipment

Reagents:

  • DMPAP (Solid): High purity (>98%). Store in the dark.

  • Solvent: Ethanol (absolute) or Methanol.

  • Buffer Components: Sodium Borate (Borax), Boric Acid, or Ammonium Acetate.

  • Surfactant (Critical): Triton X-100 or Tween 20 (prevents precipitation of the neutral metal-dye complex).

  • Masking Agents: Sodium Citrate, Sodium Fluoride, Sodium Thiosulfate.

  • Standard Solutions: 1000 ppm stock solutions of Zn, Cd, Ni, Co (NIST traceable).

Equipment:

  • UV-Vis Spectrophotometer (Double-beam preferred for stability).

  • Quartz cuvettes (1 cm path length).

  • pH Meter (calibrated at pH 7.0 and 10.0).

  • Volumetric glassware (Class A).

Experimental Protocols

Protocol A: Reagent Preparation

1. DMPAP Stock Solution (1 mM):

  • Weigh 32.1 mg of DMPAP (MW

    
     321.18  g/mol , verify specific batch MW).
    
  • Dissolve in 50 mL of absolute ethanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to 100 mL with ethanol.

  • Stability:[2][3][4][5][6][7] Stable for 2 weeks at 4°C in an amber bottle.

2. Borate Buffer (pH 9.0):

  • Dissolve 3.81 g of Sodium Borate Decahydrate (Borax) in 900 mL deionized water.

  • Adjust pH to exactly 9.0 using 1 M NaOH or 1 M HCl.

  • Dilute to 1 L.

3. Masking Solution (General Purpose):

  • Prepare a solution containing 5% (w/v) Sodium Citrate and 1% (w/v) Sodium Fluoride .

  • Purpose: Citrate masks Iron (Fe) and Aluminum (Al); Fluoride assists in masking Fe.

Protocol B: General Spectrophotometric Determination (Zinc Model)

This protocol uses Zinc as the model analyte.[7][8][9][10][11] For other metals (Cd, Ni), the wavelength may shift slightly (check spectral scan).

Step-by-Step Procedure:

  • Sample Pretreatment:

    • If the sample is turbid, filter through a 0.45

      
      m membrane.
      
    • If "Total Metal" is required, digest the sample with HNO

      
       (EPA Method 3005A) and neutralize to pH ~7 before analysis.
      
  • Assay Setup: In a 25 mL volumetric flask, add reagents in this exact order :

    • Aliquot: Transfer 10.0 mL of water sample.

    • Masking: Add 1.0 mL of Masking Solution.[12] Mix and wait 1 min.

    • Surfactant: Add 1.0 mL of 1% (v/v) Triton X-100. (Crucial for solubility).

    • Buffer: Add 5.0 mL of Borate Buffer (pH 9.0).

    • Reagent: Add 2.0 mL of DMPAP Stock Solution.

    • Dilution: Dilute to mark with deionized water/ethanol mix (10% ethanol final concentration helps stability).

  • Incubation:

    • Allow the solution to stand for 10 minutes at room temperature. The color should develop from orange to violet/blue if metal is present.

  • Measurement:

    • Blank: Prepare a "Reagent Blank" substituting the sample with deionized water.

    • Scan: For the first run, scan from 450 nm to 650 nm .

    • Measure: Record Absorbance at 570 nm (typical

      
       for Zn-DMPAP).
      
Protocol C: Interference Management Strategy

DMPAP is a broad-spectrum chelator. Specificity is achieved via Masking Agents .

Interfering IonMasking AgentMechanism
Iron (Fe

)
Fluoride (

) or Citrate
Forms colorless stable fluoro/citrato complexes.
Copper (Cu

)
Thiosulfate (

)
Reduces Cu(II) to Cu(I) which does not chelate DMPAP.
Mercury (Hg

)
Iodide (

)
Forms stable HgI

complex.
Aluminum (Al

)
TartrateForms stable tartrate complex.
Figure 2: Interference Decision Logic

Logic Start Start Analysis CheckCu Is Copper (Cu) present? Start->CheckCu AddThio Add 1 mL 5% Na-Thiosulfate CheckCu->AddThio Yes CheckFe Is Iron (Fe) present? CheckCu->CheckFe No AddThio->CheckFe AddF Add 1 mL 1% NaF CheckFe->AddF Yes Proceed Proceed to Buffer & DMPAP CheckFe->Proceed No AddF->Proceed

Caption: Decision tree for selecting masking agents based on known water matrix contaminants.

Method Validation & Data Analysis

1. Calibration Curve:

  • Prepare standards: 0, 0.1, 0.2, 0.5, 1.0, 2.0 ppm (mg/L) of Zinc.

  • Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ).[13]
  • Calculate Linear Regression:

    
    .
    
  • Acceptance Criteria:

    
    .
    

2. Calculation:



3. Limit of Detection (LOD):



Where 

is the standard deviation of 10 reagent blank measurements.

Troubleshooting (Field Notes)

  • Turbidity after Reagent Addition: The metal-DMPAP complex is neutral and hydrophobic. If the solution turns cloudy, your surfactant (Triton X-100) concentration is too low. Increase to 2-3 mL or increase ethanol content.

  • Unstable Readings: Ensure pH is strictly maintained. If pH drops below 8.0, the complex dissociates. Check buffer capacity.

  • High Blank Absorbance: DMPAP itself is colored. Ensure you are measuring against a Reagent Blank (Water + Reagents), not just pure water.

References

  • Tokyo Chemical Industry (TCI). (n.d.). 5-Dimethylamino-2-(2-pyridylazo)phenol [for Determination of Zinc in Serum]. Retrieved from

  • Sakai, Y. (1982). Spectrophotometric Determination of Zinc with 2-(5-Nitro-2-pyridylazo)-1-naphthol and Nonionic Surfactant. Memoirs of the Faculty of Education, Miyazaki University. Retrieved from

  • Abdulla, F. H. (2020).[9][13] Determination of zinc ions in drinking water distribution systems (PVC pipes) by spectrophotometric method. ResearchGate. Retrieved from

  • Shraydeh, B. (2014). Spectrophotometric Determination of Cadmium(II) using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. An-Najah National University. Retrieved from

Sources

Method

Application Note: 2-(2-Pyridylazo)-5-dimethylaminophenol (PADAP) and Its Derivatives in Environmental Trace Metal Monitoring

Executive Summary & Mechanistic Insights As environmental regulations tighten, the demand for robust, field-deployable, and highly sensitive analytical techniques has surged. 2-(2-Pyridylazo)-5-dimethylaminophenol (PADAP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

As environmental regulations tighten, the demand for robust, field-deployable, and highly sensitive analytical techniques has surged. 2-(2-Pyridylazo)-5-dimethylaminophenol (PADAP) and its halogenated or diethylated analogs—most notably 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP) —have emerged as cornerstone chromogenic reagents in trace metal monitoring.

Mechanistic Causality: The analytical power of PADAP derivatives lies in their molecular architecture. They act as tridentate ligands, coordinating with transition metal ions via the pyridine nitrogen, the azo nitrogen, and the phenolic oxygen. This chelation forms two highly stable five-membered rings. Upon metal binding, the deprotonation of the phenolic group and the extension of the conjugated


-electron system induce a massive bathochromic shift. The solution typically transitions from a pale orange to a deep purple or red, pushing the absorption maxima into the visible region (560–630 nm). This shift is critical because it isolates the analytical signal from the UV-absorbing organic interferences commonly found in complex environmental matrices[1].

Quantitative Performance in Environmental Matrices

To facilitate rapid assay development, the following table synthesizes the quantitative performance of PADAP derivatives across various heavy metal targets.

Target AnalyteReagent VariantMatrixDetection WavelengthMolar Absorptivity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) / LOD
Key Modifiers & Masking Agents
Uranium (U(VI)) Br-PADAPAqueous Systems576 nm

= 4.33 × 10⁴ L mol⁻¹ cm⁻¹
SDS (Stabilizer/Masking)[2]
Lead (Pb(II)) 5-Br-PADAPEnvironmental Water560 nmLOD = 10.94 µg/LTriton X-100 (CPE Surfactant)[3]
Arsenic (As) Br-PADAP (Indirect)Soil Extracts560 nm

= 2.45 × 10⁵ L mol⁻¹ cm⁻¹
EDTA (Masks excess Fe³⁺)[4]
Cobalt (Co(II)) Br-PADAPWater / Nickel Matrices589 nm

= 8.30 × 10⁴ L mol⁻¹ cm⁻¹
Acetate Buffer (pH 4.0)[1]
Antimony (Sb(III)) 3,5-Br₂-PADAPSurface Water630 nm

= 5.20 × 10⁴ L mol⁻¹ cm⁻¹
Emulsifier OP

Standardized Workflows & Experimental Protocols

Protocol A: Eco-Friendly Spectrophotometric Determination of U(VI)

Conventional uranium determination methods rely on highly toxic sodium fluoride as a masking agent. This protocol replaces it with sodium dodecyl sulfonate (SDS), mitigating environmental and operational risks[2].

Step-by-Step Methodology:

  • Sample Preparation: Filter the environmental water sample through a 0.45 µm membrane to remove particulate matter. Transfer 10.0 mL of the filtrate to a reaction vessel.

  • pH Optimization: Add 2.0 mL of acetate buffer to adjust the solution to pH 4.0–5.7. Causality: This specific pH range ensures the phenolic hydroxyl group of Br-PADAP is primed for deprotonation upon interaction with U(VI), maximizing thermodynamic stability[1].

  • Masking & Stabilization: Add 1.0 mL of low-toxicity SDS solution. Causality: SDS acts as a dual-functional agent. It forms a protective micellar environment that stabilizes the U(VI)-PADAP complex while simultaneously masking coexisting interfering ions (e.g., Fe³⁺, Ca²⁺)[2].

  • Chelation: Introduce 1.0 mL of Br-PADAP solution (0.05% w/v in ethanol). Mix thoroughly. A rapid color development will occur.

  • Signal Detection: Measure the absorbance at 576 nm against a reagent blank.

  • System Validation: Run a spike-recovery test using a known U(VI) standard (e.g., 2.0 μg/mL). An acceptable recovery range of 96.4%–104% confirms that matrix interferences have been successfully masked by the SDS[5].

Protocol B: Cloud Point Extraction (CPE) for Trace Pb(II)

When Lead concentrations fall below the detection limit of direct spectrophotometry, Cloud Point Extraction (CPE) is utilized to pre-concentrate the analyte without toxic organic solvents[3].

Workflow_CPE Step1 1. Aqueous Sample (Pb²⁺ in Environmental Water) Step2 2. Buffer Addition (pH 9.0 Borate Buffer) Step1->Step2 Step3 3. Chelation (Add 5-Br-PADAP) Step2->Step3 Step4 4. Surfactant Addition (Triton X-100) Step3->Step4 Step5 5. Thermal Incubation (Exceed Cloud Point Temp) Step4->Step5 Step6 6. Phase Separation (Centrifugation) Step5->Step6 Step7 7. Spectrophotometry (Absorbance at 560 nm) Step6->Step7

Caption: Workflow for Cloud Point Extraction (CPE) of Pb(II) using 5-Br-PADAP and Triton X-100.

Step-by-Step Methodology:

  • Buffering: To a 10.0 mL water sample, add 1.0 mL of H₃BO₃ buffer to achieve pH 9.0. Causality: Pb(II) requires a highly alkaline environment to effectively displace the protons on the 5-Br-PADAP ligand[3].

  • Complexation: Add 0.5 mL of 5-Br-PADAP. The hydrophilic Pb²⁺ is converted into a neutral, highly hydrophobic Pb-PADAP complex.

  • Micellar Entrapment: Add 1.0 mL of Triton X-100 (5% v/v). The hydrophobic complex spontaneously partitions into the hydrophobic cores of the Triton X-100 micelles.

  • Thermal Phase Separation: Incubate the mixture in a water bath at 40°C for 15 minutes. Causality: Heating above the "cloud point" of Triton X-100 causes the micelles to dehydrate and aggregate, separating into a distinct surfactant-rich phase[3].

  • Centrifugation & Detection: Centrifuge at 3500 rpm for 5 minutes. Decant the bulk aqueous phase. Dissolve the minute surfactant-rich pellet in 0.5 mL of ethanol to reduce viscosity, and measure absorbance at 560 nm.

  • System Validation: Ensure the calibration graph is strictly linear within the 20–400 µg/L range. An RSD of

    
     2.0% across 5 replicates validates the extraction efficiency[3].
    
Protocol C: Indirect Spectrophotometric Determination of Arsenic

Arsenic does not readily form stable, colored complexes with PADAP. Therefore, an indirect signal transduction pathway is employed, leveraging the extraordinary molar absorptivity of the Fe(II)-PADAP complex[4].

Mechanism_As As Arsenic in Soil (As³⁺ / As⁵⁺) Hydride Hydride Generation (Forms AsH₃ Gas) As->Hydride Reduction Reduction Reaction (AsH₃ reduces Fe³⁺ to Fe²⁺) Hydride->Reduction Chelation Complexation (Fe²⁺ + Br-PADAP) Reduction->Chelation Masking Interference Masking (EDTA binds excess Fe³⁺) Chelation->Masking Detection Signal Detection (Absorbance at 560 nm) Masking->Detection

Caption: Indirect spectrophotometric determination pathway for soil Arsenic via Fe(II)-PADAP complexation.

Step-by-Step Methodology:

  • Hydride Generation: Digest the soil sample and react the extract with NaBH₄ in an acidic medium to generate Arsine (AsH₃) gas[6].

  • Redox Transduction: Bubble the AsH₃ gas into an absorbing solution containing Ag(I) and Fe(III). Causality: The AsH₃ quantitatively reduces Fe(III) to Fe(II). The amount of Fe(II) generated is directly proportional to the original Arsenic concentration[4].

  • Chelation: Add 300 µg of Br-PADAP to the solution. The newly formed Fe(II) complexes immediately, yielding a deep color.

  • Selective Masking: Add 2000 µg of EDTA. Causality: Br-PADAP can react with both Fe(II) and Fe(III). EDTA selectively displaces Br-PADAP from the unreacted Fe(III) without disrupting the highly stable Fe(II)-PADAP complex, eliminating background noise[4].

  • System Validation: Process a reagent blank alongside the sample. The blank must exhibit near-zero absorbance at 560 nm, confirming that the EDTA has successfully masked all unreacted Fe(III)[4].

Advanced Material Integration: Solid-Phase Extraction & Sensors

Beyond liquid-phase spectrophotometry, PADAP derivatives are increasingly integrated into advanced solid-state materials for environmental monitoring:

  • Multi-Walled Carbon Nanotubes (MWCNTs): Br-PADAP can be impregnated onto MWCNTs to create a highly efficient U(VI) adsorbent. The high surface area of the MWCNTs combined with the specific chelating affinity of Br-PADAP achieves a remarkable 300-fold pre-concentration factor, lowering the detection limit to 0.14 μg/L prior to ICP-AES analysis[7],[8].

  • Electrochemical Sensors: 5-Br-PADAP has been utilized to modify carbon paste electrodes (CPEs) for the differential pulse voltammetric (DPV) detection of inorganic Mercury (Hg(II)). The ligand acts as a selective accumulation agent on the electrode surface, achieving a detection limit of

    
     mol/L[9].
    

References

1.[2] Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods (RSC Publishing).[Link] 2.[5] Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. R Discovery.[Link] 3.[6] Spectrophotometric determination of arsenic in soil samples using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP). Redalyc.[Link] 4.[10] Spectrophotometric Study of the Antimony (lll) - 2 - (3,5 - dibromo - 2 - pyridylazo) - 5 - diethylaminophenol (3,5 - Br2-PADAP) Complex Formed in the Presence of Emulsifier OP. Taylor & Francis.[Link] 5.[1] The Spectrophotometric and Derivative Spectrophotometric Determination of Cobalt in the Presence of Large Amounts of Nickel Using Br-PADAP. ResearchGate.[Link] 6.[3] Cloud Point Extraction and Spectrophotometry Determination of Lead in Environment Water Using 5-Br-PADAP. Scientific.Net.[Link] 7.[9] Carbon paste electrode modified with 5-Br-PADAP as a new electrochemical sensor for the detection of inorganic mercury(II). Journal of Materials and Environmental Science.[Link] 8.[4] Spectrophotometric determination of arsenic in soil samples using 2-(5-bromo-2-pyridylazo)-5-di-ethylaminophenol (Br-PADAP). SciELO.[Link] 9.[7] Adsorption property of Br-PADAP-impregnated multiwall carbon nanotubes towards uranium and its performance in the selective separation and determination of uranium in different environmental samples. SciSpace.[Link] 10.[8] Adsorption property of Br-PADAP-impregnated multiwall carbon nanotubes towards uranium and its performance in the selective separation and determination of uranium in different environmental samples. PubMed.[Link]

Sources

Application

Application Note: High-Throughput Spectrophotometric Determination of Metal Ions via Flow Injection Analysis (FIA) using PADAP Derivatives

Target Audience: Analytical Chemists, Environmental Scientists, and Pharmaceutical Quality Control Professionals. Executive Summary & Mechanistic Principles The automation of wet-chemical analysis through Flow Injection...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Scientists, and Pharmaceutical Quality Control Professionals.

Executive Summary & Mechanistic Principles

The automation of wet-chemical analysis through Flow Injection Analysis (FIA) has revolutionized high-throughput metal ion quantification. When coupled with the chromogenic reagent 2-(2-pyridylazo)-5-diethylaminophenol (PADAP) —and specifically its halogenated derivatives like Br-PADAP and Cl-PADAP —FIA achieves exceptional sensitivity and reproducibility[1][2].

The Causality of Reagent Selection

Why choose halogenated PADAP derivatives over traditional colorimetric reagents?

  • Electronic Activation: The addition of a halogen (e.g., Bromine at the 5-position of the pyridine ring) acts as an electron-withdrawing group. This lowers the pKa of the phenolic proton, allowing complexation to occur at more acidic pH levels where metal ions are less prone to hydrolysis[3].

  • Hyperchromic Shift: The resulting metal-ligand charge transfer complexes exhibit massive molar absorptivities (often > 50,000 L mol⁻¹ cm⁻¹), enabling trace-level detection without preconcentration.

  • Kinetic Compatibility: The complexation reaction is nearly instantaneous, making it perfectly suited for the transient, non-equilibrium environment of a flowing stream[4].

Because Br-PADAP is a broad-spectrum tridentate ligand (coordinating via N, N, O), selectivity is engineered thermodynamically through the strategic injection of masking agents (e.g., CDTA, pyrophosphate, or fluoride) and strict pH buffering[1].

Chemical_Mechanism M Target Metal Ion (e.g., Fe2+, UO2 2+, Ni2+) Complex Metal-(Br-PADAP) Complex (Highly Absorbing Species) M->Complex Coordination R Br-PADAP Reagent (Protonated/Neutral) R->Complex Chelation Mask Masking Agents (e.g., CDTA, Pyrophosphate) Mask->Complex Prevents interference Interferents Matrix Interferents (e.g., Cu, Zn, Ca) Interferents->Mask Sequestered Buffer Buffer System (pH Optimization) Buffer->R Deprotonation (Activates Reagent)

Figure 1: Mechanistic pathway of metal-PADAP complexation with masking agents.

System Architecture: The FIA Manifold

In a standard FIA setup, the sample is injected into a continuously flowing carrier stream. The controlled axial dispersion of the sample plug as it merges with the reagent stream ensures highly reproducible mixing. This kinetic control prevents the precipitation of hydrophobic metal-PADAP complexes, a common failure point in batch analysis.

FIA_Manifold Carrier Carrier Stream (Buffer) Pump Peristaltic Pump Carrier->Pump Reagent Reagent Stream (Br-PADAP) Reagent->Pump Sample Sample (Metal Ions) Valve Injection Valve Sample->Valve Load Pump->Valve Carrier Merge T-Junction (Merging Zone) Pump->Merge Reagent Valve->Merge Injected Sample + Carrier Coil Reaction Coil (Complexation) Merge->Coil Detector Spectrophotometer (Flow Cell) Coil->Detector Colored Complex Waste Waste Detector->Waste

Figure 2: Standard Flow Injection Analysis (FIA) manifold for metal ion determination.

Quantitative Performance Data

By optimizing flow rates, coil lengths, and masking agents, Br-PADAP and Cl-PADAP can be tuned to detect various metal ions across different complex matrices.

Table 1: Analytical Figures of Merit for Metal Ion Determination via FIA-PADAP

Target AnalyteReagent DerivativeMatrixDetection WavelengthLinear RangeLimit of Detection (LOD)Sampling Rate
Nickel (Ni²⁺) Br-PADAPBiological materials560 nm0.025 – 0.50 mg/L17 µg/L90 h⁻¹[1]
Iron (Total Fe) Br-PADAPWine / Beverages748 nm0.36 – 5.0 mg/L0.11 mg/L46 h⁻¹[2]
Uranium (UO₂²⁺) Br-PADAPOres / Leachates578 nm0.5 – 20 mg/L0.1 mg/L40-50 h⁻¹[3]
Antimony (Sb) Co-5-Cl-PADAPSteel Alloys560 nm0 – 50 ppb0.3 ppbPre-conc.[5]
Vanadium (V) Br-PADAPDrinking Water600 nmTrace19 ng/LPre-conc.[6]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. System suitability must be verified by running a baseline carrier blank, followed by a known standard to calculate the dispersion coefficient before analyzing unknown samples.

Protocol A: High-Throughput Determination of Total Iron in Beverages[2]

Causality Note: Iron exists in mixed oxidation states (Fe²⁺/Fe³⁺). Ascorbic acid is utilized in the carrier stream to rapidly and uniformly reduce all Fe³⁺ to Fe²⁺. Fe²⁺ forms a highly specific, deep-blue complex with Br-PADAP (measured at 748 nm), eliminating spectral overlap from other metals.

Reagent Preparation:

  • Br-PADAP Solution (Chromophore): Dissolve 0.05 g of Br-PADAP in 500 mL of absolute ethanol. Add 10% (v/v) Triton X-100 (5 mL) to prevent complex precipitation in the aqueous flow cell. Dilute to 1 L with deionized water.

  • Carrier/Buffer Stream: Prepare an acetate buffer (pH 4.8) using 0.1 M acetic acid and sodium acetate. Add 0.5% (w/v) ascorbic acid fresh daily.

FIA Operation Steps:

  • System Priming: Pump the Carrier and Reagent streams at a flow rate of 1.2 mL/min each. Allow 5 minutes for the baseline to stabilize at 748 nm.

  • Sample Injection: Inject 100 µL of the unfiltered wine/beverage sample into the carrier stream via the rotary injection valve.

  • Reaction & Detection: The sample plug merges with the Br-PADAP reagent at the T-junction and travels through a 100 cm reaction coil (0.8 mm inner diameter).

  • Quantification: Record the transient peak height. Run a standard addition curve (1, 3, and 5 mg/L Fe) to validate matrix recovery.

Protocol B: Direct Determination of Uranium(VI) in Acid Leachates[3][4]

Causality Note: Ore leachates are heavily contaminated with Iron and Copper, which aggressively compete for Br-PADAP. A specialized masking cocktail (CDTA and NaF) is required. Fluoride tightly binds Fe³⁺, while CDTA sequesters Cu²⁺, leaving the UO₂²⁺ free to react with Br-PADAP.

Reagent Preparation:

  • Masking Carrier: Dissolve 5 g of CDTA (trans-1,2-diaminocyclohexanetetraacetic acid) and 2 g of NaF in 1 L of a triethanolamine (TEA) buffer adjusted to pH 7.5.

  • Br-PADAP Reagent: Dissolve 0.1 g of Br-PADAP and 5 g of Zephiramine (a cationic surfactant that forms a ternary complex, boosting sensitivity) in 500 mL ethanol, diluted to 1 L with water[3].

FIA Operation Steps:

  • System Priming: Establish flow with the Masking Carrier (1.5 mL/min) and Br-PADAP Reagent (1.0 mL/min). Zero the spectrophotometer at 578 nm.

  • Sample Injection: Inject 50 µL of the acid leachate.

  • Kinetic Masking: Crucial Step—Ensure the carrier coil before the T-junction is at least 50 cm long. This provides the necessary residence time for the masking agents to fully sequester interferents before the sample encounters the Br-PADAP reagent.

  • Detection: Measure the absorbance peak of the UO₂-(Br-PADAP)-Zephiramine ternary complex.

Critical Troubleshooting & Optimization

  • Peak Broadening (High Dispersion): If the analytical signal is too broad, reducing the sample throughput, the reaction coil is likely too long or the inner diameter is too wide. Action: Reduce coil length to the minimum required for color development (typically 50–100 cm) and ensure tubing ID is ≤ 0.8 mm[4].

  • Baseline Drift / Precipitation: Br-PADAP complexes are highly hydrophobic. If the baseline steadily climbs, the metal complex is adsorbing onto the PTFE tubing or flow cell windows. Action: Increase the organic modifier (ethanol/methanol) concentration in the reagent stream to 15-20%, or increase the surfactant (Triton X-100 / Zephiramine) concentration[3][5].

  • Ultra-Trace Analysis (Knotted Reactors): For elements like Vanadium or Antimony at the ng/L (ppt) level, replace the standard mixing coil with a PTFE "Knotted Reactor". The secondary Dean vortices induced by the knots promote the deliberate precipitation and adsorption of the complex onto the tube walls. A subsequent injection of an eluent (e.g., 99% methanol or 30% nitric acid) strips the concentrated plug into the detector, yielding enhancement factors > 50x[5][6].

References

  • Source: nih.gov (Talanta)
  • Title: REPORT - INIS-IAEA (Determination of uranium by flow-injection analysis)
  • Source: jst.go.
  • Title: Multisyringe flow injection analysis (MSFIA)
  • Source: benthamopen.
  • Source: rsc.
  • Title: Determination of vanadium (V)

Sources

Method

Application Note: Solid-Phase Extraction of Trace Metals Using Immobilized 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: Solid-Phase Extraction (SPE), Trace Metal Preconcentration, Flow-Injection Analysis Executive Summary The accurate quantifi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: Solid-Phase Extraction (SPE), Trace Metal Preconcentration, Flow-Injection Analysis

Executive Summary

The accurate quantification of trace heavy metals (e.g., Cd²⁺, Pb²⁺, Cu²⁺, Ni²⁺) in complex matrices—such as biological fluids, environmental water, and pharmaceutical formulations—is frequently hindered by severe matrix interferences and sub-detectable analyte concentrations. To overcome these limitations, Solid-Phase Extraction (SPE) utilizing chelating resins has become a gold standard for analyte preconcentration and matrix elimination.

This application note details the mechanistic principles, sorbent preparation, and validated experimental protocols for utilizing immobilized 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) as a highly selective SPE sorbent. By covalently linking or physically impregnating DMPAP onto a solid support (e.g., silica gel or macroporous resins), laboratories can achieve preconcentration factors exceeding 100-fold, ensuring robust downstream quantification via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) [1].

Mechanistic Insights: The Chemistry of DMPAP Chelation

To optimize an SPE protocol, one must understand the causality behind the phase-transfer mechanism. DMPAP is a tridentate azo dye ligand characterized by three highly reactive donor atoms: the pyridine nitrogen, the azo nitrogen, and the phenolic oxygen.

Why Immobilize DMPAP?

In traditional liquid-liquid extraction (LLE) or cloud point extraction (CPE) [2], free DMPAP forms neutral, hydrophobic metal chelates that partition into an organic phase. However, LLE is solvent-heavy and difficult to automate. Immobilizing DMPAP onto a solid phase (like C18-functionalized silica or Amberlite resins) anchors the chelating functional groups. This prevents ligand leaching, allows for high flow rates, and enables the system to be integrated into on-line flow-injection analysis (FIA) systems [1].

The Role of pH (Causality of Binding)

The chelation of trace metals by immobilized DMPAP is strictly pH-dependent.

  • At low pH (< 3.0): The pyridine nitrogen and the phenolic hydroxyl group are protonated. The ligand is electronically deactivated, preventing metal binding. This principle is exploited during the elution phase using strong acids (e.g., 0.1 M HNO₃) to release the metals.

  • At optimal pH (6.0 – 8.5): The phenolic -OH group deprotonates. The negatively charged oxygen, combined with the electron-rich nitrogen atoms, forms a highly stable 5- and 6-membered chelate ring system with transition metal cations (M²⁺).

Chelation_Mechanism A Immobilized DMPAP Sorbent (Protonated state, low pH) B Buffer Addition (pH 6.0 - 8.0) Deprotonation of Phenolic -OH A->B C Active Tridentate Ligand (N, N, O donor sites available) B->C E Stable Metal-DMPAP Chelate (Immobilized on solid phase) C->E D Target Metal Cations (Cd2+, Cu2+, Pb2+) D->E Coordination

Fig 1: Mechanistic pathway of pH-dependent trace metal chelation by immobilized DMPAP.

Experimental Protocols

Protocol A: Preparation of DMPAP-Impregnated Sorbent

This protocol describes the hydrophobic impregnation of DMPAP onto a C18-silica support, a self-validating method that ensures high ligand density without the need for complex synthetic grafting.

Materials Required:

  • 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP, CAS: 50783-80-7)

  • C18-functionalized silica gel (40–60 µm particle size)

  • Ethanol (Analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 50 mg of DMPAP in 20 mL of ethanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Sorbent Suspension: Suspend 1.0 g of C18-silica gel in 30 mL of ultrapure water.

  • Impregnation: Slowly add the DMPAP-ethanol solution to the silica suspension under continuous magnetic stirring at 200 rpm.

  • Equilibration: Stir the mixture for 12 hours at room temperature. The hydrophobic C18 chains will strongly adsorb the aromatic backbone of the DMPAP molecule via Van der Waals and π-π interactions.

  • Filtration & Washing: Filter the modified sorbent through a 0.45 µm PTFE membrane. Wash sequentially with 50 mL of ultrapure water to remove any unbound ligand.

  • Drying: Dry the deeply colored (red/purple) sorbent in a vacuum oven at 40°C for 6 hours. Store in a desiccator.

Protocol B: SPE Workflow for Trace Metal Preconcentration

This workflow is designed for the extraction of Cd(II), Cu(II), and Pb(II) from complex aqueous matrices (e.g., seawater or urine) prior to AAS or ICP-MS analysis [3].

Quality Control (Self-Validation): Always run a Method Blank (ultrapure water processed through the exact same steps) to establish the baseline and rule out reagent contamination.

  • Column Packing: Pack 100 mg of the DMPAP-impregnated sorbent into an empty 3 mL polypropylene SPE cartridge. Secure with upper and lower polyethylene frits.

  • Conditioning: Pass 5 mL of methanol followed by 10 mL of an appropriate buffer (e.g., 0.1 M ammonium acetate, pH 7.5) at a flow rate of 2.0 mL/min. Causality: This step wets the sorbent and establishes the optimal pH environment for deprotonation of the DMPAP phenolic group.

  • Sample Loading: Adjust the pH of the sample (50–250 mL) to 7.5 using dilute NaOH or HNO₃. Pass the sample through the cartridge at a controlled flow rate of 1.5–2.0 mL/min.

    • Note on Breakthrough: Do not exceed a flow rate of 3.0 mL/min, as the mass transfer kinetics of the metal-ligand complexation require sufficient residence time.

  • Washing: Wash the column with 10 mL of ultrapure water to purge unchelated matrix components (e.g., Na⁺, K⁺, Cl⁻, which do not form stable complexes with DMPAP).

  • Elution: Elute the retained trace metals using 2.0 mL of 0.1 M HNO₃ at a slower flow rate of 0.5 mL/min. Causality: The high concentration of hydronium ions protonates the DMPAP ligand, breaking the coordinate bonds and releasing the free metal ions.

  • Analysis: Analyze the 2.0 mL eluate directly via ICP-MS or ETAAS.

SPE_Workflow N1 1. Conditioning (Buffer pH 7.5) N2 2. Sample Loading (Trace Metals + Matrix) N1->N2 N3 3. Washing (Remove Matrix) N2->N3 N4 4. Elution (0.1 M HNO3) N3->N4 N5 5. Analysis (ICP-MS / AAS) N4->N5

Fig 2: Standard SPE workflow for trace metal preconcentration using immobilized DMPAP.

Quantitative Data Presentation

The efficiency of immobilized DMPAP varies slightly depending on the target metal's ionic radius and preferred coordination geometry. Table 1 summarizes the optimal parameters validated for common trace heavy metals.

Table 1: Optimal Parameters for Trace Metal Extraction using Immobilized DMPAP

Target MetalOptimal pH RangeEluent (Release Agent)Max Flow Rate (Loading)Preconcentration FactorTypical LOD (ETAAS)
Cadmium (Cd²⁺) 7.0 – 8.50.1 M HNO₃2.0 mL/min~125-fold0.02 µg/L
Copper (Cu²⁺) 5.5 – 7.50.1 M HNO₃2.5 mL/min~150-fold0.05 µg/L
Lead (Pb²⁺) 6.0 – 8.00.5 M HNO₃1.5 mL/min~100-fold0.10 µg/L
Nickel (Ni²⁺) 6.5 – 8.50.1 M HCl2.0 mL/min~120-fold0.08 µg/L

Note: Preconcentration factor is calculated as the ratio of the initial sample volume (e.g., 250 mL) to the final eluate volume (e.g., 2.0 mL).

Troubleshooting & Field-Proven Insights

  • Low Recovery Rates: If recovery falls below 90%, the most common culprit is a shift in sample pH during loading. Highly buffered environmental samples may alter the micro-environment of the SPE column. Solution: Ensure the sample is adequately buffered prior to loading, or increase the molarity of the conditioning buffer.

  • Sorbent Bleeding (Color Loss): If the eluate appears slightly pink, the DMPAP ligand is leaching. This occurs if the sample contains high concentrations of organic solvents (e.g., >10% methanol), which disrupt the hydrophobic interaction between the C18-silica and the ligand. Solution: Dilute the organic content of the sample with ultrapure water before loading.

  • Matrix Interferences in ETAAS: While DMPAP eliminates bulk alkali metals, certain alkaline earth metals (like Mg²⁺ and Ca²⁺) can sometimes co-elute if the washing step is insufficient [3]. Solution: Increase the wash volume to 15 mL, or implement multiple linear regression modeling during ETAAS analysis to correct for residual matrix effects.

References

  • Title: Use of 4-(2-pyridylazo)resorcinol or 2-(2-pyridylazo)-5-dimethylaminophenol as chelating agent for determination of cadmium in seawater by atomic absorption spectrometry with on-line flow-injection sorbent extraction. Source: Analytica Chimica Acta, 1998, 376(3), 305-311. URL: [Link]

  • Title: Cloud Point Extraction as a Procedure of Separation and Pre‐Concentration for Metal Determination Using Spectroanalytical Techniques: A Review. Source: Applied Spectroscopy Reviews, 2005, 40(4), 269-299. URL: [Link]

  • Title: Reduction of interferences in graphite furnace atomic absorption spectrometry by multiple linear regression modelling. Source: Analytica Chimica Acta, 2000, 426(1), 123-134. URL: [Link]

Application

Application Note: High-Precision Spectrophotometric Determination of Nickel in Steel Alloys

Method Alignment: ISO 4939 / ASTM E350 | Technique: Oxidized Dimethylglyoxime Colorimetry Executive Summary & Context Primary Audience: Metallurgists, Analytical Chemists, and Pharmaceutical Quality Control (Leachables/E...

Author: BenchChem Technical Support Team. Date: March 2026

Method Alignment: ISO 4939 / ASTM E350 | Technique: Oxidized Dimethylglyoxime Colorimetry

Executive Summary & Context

Primary Audience: Metallurgists, Analytical Chemists, and Pharmaceutical Quality Control (Leachables/Extractables).

Nickel (Ni) is a critical alloying element in stainless steel (e.g., 316L), conferring corrosion resistance and structural integrity. However, in pharmaceutical bioprocessing, nickel is a Class 2A elemental impurity (ICH Q3D/USP <232>) with strict safety limits due to its potential as a sensitizer and carcinogen.

This application note details a robust, self-validating spectrophotometric protocol for quantifying Nickel (0.1% – 4.0%) in steel alloys. Unlike gravimetric methods which are prone to co-precipitation errors, this method utilizes the oxidized Nickel-Dimethylglyoxime (Ni-DMG) complex. This approach ensures high specificity even in iron-heavy matrices by exploiting the unique spectral signature of Ni(IV) in ammoniacal solution.

Scientific Principle & Reaction Mechanism[1]

The Chemistry of Detection

The core of this assay is the formation of a soluble, intensely colored complex between Nickel and Dimethylglyoxime (DMG) in the presence of an oxidizing agent.[1]

  • Dissolution: Steel is digested in mineral acids, releasing metal ions (

    
    , 
    
    
    
    ,
    
    
    ).
  • Masking (Critical Step): In an alkaline medium,

    
     would normally precipitate as Ferric Hydroxide (
    
    
    
    ), physically trapping Nickel and obscuring optical transmission. We introduce Ammonium Citrate , which acts as a sequestering ligand, forming a soluble Iron-Citrate complex that remains transparent at the assay wavelength.
  • Oxidation & Complexation: Unlike the standard gravimetric method where Ni(II) forms an insoluble red precipitate with DMG, this method uses Iodine (

    
    )  or Bromine water to oxidize Nickel to a higher oxidation state (likely Ni(III) or Ni(IV)).
    
  • Chromophore Formation: The oxidized Nickel reacts with DMG in an ammoniacal solution to form a water-soluble, reddish-brown complex with a molar absorptivity (

    
    ) significantly higher than the unoxidized form.
    
Reaction Pathway Diagram

Ni_DMG_Reaction Steel Steel Sample (Solid Matrix) Digestion Acid Digestion (HCl + HNO3) Steel->Digestion Heat Ions Free Metal Ions (Ni²⁺, Fe³⁺, Cr³⁺) Digestion->Ions Masking Masking Agent (Ammonium Citrate) Ions->Masking Fe_Complex Fe-Citrate Complex (Soluble, Non-Interfering) Masking->Fe_Complex Sequester Fe³⁺ Ni_Ox Oxidized Ni Species (Reactive Intermediate) Masking->Ni_Ox Ni²⁺ remains free Oxidation Oxidant Addition (Iodine/KI) Reagent Chromophore Reagent (DMG + NH₄OH) Oxidation->Reagent Ni_Ox->Oxidation Final_Complex Ni(IV)-DMG Complex (Red-Brown, λmax=535nm) Reagent->Final_Complex Color Development

Figure 1: Reaction pathway for the transformation of solid steel nickel into the soluble, quantifiable Ni(IV)-DMG chromophore.

Experimental Protocol

Reagents & Equipment

Purity Note: All reagents must be ACS Reagent Grade. Water must be Type I (18.2 MΩ·cm).

ReagentConcentration / SpecificationFunction
Digestion Acid HCl (conc) +

(conc)
Matrix dissolution.
Ammonium Citrate 250 g/L aqueous solutionMasks Iron and other heavy metals.
Iodine Solution 0.1 N (

in 1L)
Oxidizing agent.
Dimethylglyoxime (DMG) 10 g/L in EthanolChromogenic agent.
Ammonium Hydroxide 1:1 (

:

)
pH adjustment (Alkaline buffer).

Equipment:

  • Double-beam Spectrophotometer (Bandwidth < 2 nm).

  • Matched Quartz Cuvettes (10 mm path length).

  • Volumetric Flasks (Class A).

Step-by-Step Methodology
Phase 1: Sample Preparation
  • Weigh 0.5000 g of steel shavings/powder into a 250 mL beaker.

  • Add 20 mL HCl and 5 mL

    
     . Cover with a watch glass and heat gently until dissolution is complete.
    
  • If tungsten or silicon precipitates are present, filter through Whatman #42 paper.

  • Transfer to a 250 mL volumetric flask and dilute to mark with Type I water. This is the Stock Sample Solution.

Phase 2: Color Development (The "Clock" Reaction)

Note: The oxidized complex is stable, but the timing of reagent addition is critical to prevent precipitation.

  • Pipette 10.0 mL of Stock Sample Solution into two separate 100 mL volumetric flasks. Label them "Analyte" and "Blank" .

  • To Both Flasks: Add 10 mL Ammonium Citrate solution. Swirl to mix.

  • To Both Flasks: Add 5 mL Iodine Solution . Swirl and wait 2 minutes (critical for oxidation).

  • To "Analyte" Flask Only: Add 10 mL DMG Solution .

  • To "Blank" Flask Only: Add 10 mL Ethanol (replaces DMG to correct for matrix background color).

  • To Both Flasks: Immediately add 20 mL Ammonium Hydroxide (1:1) .

    • Observation: Solution should turn clear reddish-brown. If cloudy, insufficient Citrate was used.

  • Dilute both to the mark with water and mix well.

  • Allow to stand for 10 minutes at room temperature (

    
    ) for full color stability.
    
Phase 3: Measurement
  • Set Spectrophotometer to 535 nm .[2]

  • Zero the instrument using the "Blank" solution (this subtracts the absorbance of Fe, Cr, and excess Iodine).

  • Measure the Absorbance (

    
    ) of the "Analyte" .
    

Data Analysis & Validation

Calibration

Prepare a calibration curve using a NIST-traceable Nickel Standard (1000 ppm).

  • Standard Range: 0.5 – 5.0 ppm Ni in the final solution.

  • Curve Fit: Linear Regression (

    
    ).[3]
    
  • Calculation:

    
    
    
    • 
      : Concentration from curve (mg/L).[1]
      
    • 
      : Final volume (0.1 L).
      
    • 
      : Dilution factor (Stock Vol / Aliquot Vol).
      
    • 
      : Sample weight (g).
      
Interference Management
ElementInterference MechanismMitigation Strategy
Iron (Fe) Precipitation as Hydroxide.Ammonium Citrate keeps Fe soluble at pH > 9.
Copper (Cu) Blue complex absorbs at 535 nm.Use the "Sample Blank" (Step 3.2.5) to subtract Cu background.
Cobalt (Co) Forms complex, consumes DMG.Add excess DMG. If Co > 1%, method modification required.
Manganese (Mn) Oxidizes to Permanganate (purple).Iodine reduction prevents permanganate interference.
Method Workflow Diagram

Workflow cluster_0 Parallel Processing Start Start: 0.5g Steel Sample Digest Digest: HCl + HNO3 (Dilute to 250mL) Start->Digest Aliquot Aliquot: 10mL into Two Flasks (A & B) Digest->Aliquot FlaskA Flask A (Analyte) + Citrate + Iodine + DMG + NH3 Aliquot->FlaskA FlaskB Flask B (Blank) + Citrate + Iodine + Ethanol + NH3 Aliquot->FlaskB Measure Spectrophotometry λ = 535 nm FlaskA->Measure Sample Beam FlaskB->Measure Reference Beam Calc Calculate %Ni (Abs_A - Abs_B) Measure->Calc

Figure 2: Operational workflow ensuring background correction for matrix interferences.

Troubleshooting & Optimization (Self-Validating Logic)

  • Issue: Turbidity after adding Ammonia.

    • Cause: Iron precipitation.[4][5][6]

    • Fix: The Citrate:Iron ratio is too low. Increase Ammonium Citrate volume. Do not filter; the precipitate contains occluded Nickel.

  • Issue: Color fades rapidly.

    • Cause: Insufficient oxidant or contaminated reagents.

    • Fix: Ensure Iodine solution is fresh. The oxidized complex is stable for ~30 minutes; measure immediately.

  • Issue: High Absorbance in Blank.

    • Cause: Copper or Chromium content is high.

    • Fix: The blank correction (Step 3.2.5) handles this mathematically, but ensure the instrument is zeroed correctly against this blank, not water.

References

  • ISO 4939:2016 . Steel — Determination of nickel — Dimethylglyoxime spectrophotometric method. International Organization for Standardization.[5] [Link]

  • ASTM E350-18 . Standard Test Methods for Chemical Analysis of Carbon Steel, Low-Alloy Steel, Silicon Electrical Steel, Ingot Iron, and Wrought Iron. ASTM International. [Link]

  • Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis. 6th Edition, Prentice Hall. (Refer to Chapter on Spectrophotometry/Nickel).

Sources

Method

Application Note: High-Sensitivity Spectrophotometric Determination of Cadmium Using 5-Br-PADAP in Micellar Media

Executive Summary This application note details a robust, high-sensitivity protocol for the quantitation of Cadmium (Cd²⁺) using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) .[1][2] Unlike standard atomic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-sensitivity protocol for the quantitation of Cadmium (Cd²⁺) using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) .[1][2] Unlike standard atomic absorption spectroscopy (AAS) or ICP-MS, which require expensive instrumentation, this method leverages micellar sensitization using Triton X-100 to achieve molar absorptivities (


) exceeding 

. This protocol is optimized for pharmaceutical purity checks, environmental water monitoring, and biological sample screening where sub-microgram detection is required without heavy capital investment.

Principle of Assay

The determination relies on the formation of a stable, intensely colored chelate between Cd(II) and 5-Br-PADAP.[2]

  • Chelation: The tridentate ligand (5-Br-PADAP) coordinates with Cd(II) through the pyridine nitrogen, the azo nitrogen, and the phenolic oxygen.

  • Micellar Sensitization: The addition of a non-ionic surfactant (Triton X-100) creates micelles that solubilize the hydrophobic Cd-PADAP complex. This induces a hyperchromic (increased intensity) and bathochromic (red) shift, significantly lowering the Limit of Detection (LOD).

Mechanistic Workflow

The following diagram illustrates the reaction logic and the role of the surfactant.

Reaction_Mechanism Cd Cd(II) Analyte (Aqueous) Complex Unstable Complex [Cd(PADAP)2] Cd->Complex Coordination Ligand 5-Br-PADAP (Ethanolic) Ligand->Complex Buffer Borate Buffer (pH 9.2) Buffer->Complex pH Control FinalProduct Stabilized Micellar Complex (Red/Violet, 560 nm) Complex->FinalProduct Solubilization Surfactant Triton X-100 (Micelles) Surfactant->FinalProduct Sensitization

Figure 1: Reaction mechanism showing the transition from aqueous metal ion to stabilized micellar complex.

Reagents and Equipment

Equipment
  • Spectrophotometer: Double-beam UV-Vis capable of 1 nm bandwidth (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Matched quartz cells, 10 mm path length.

  • pH Meter: Calibrated to pH 4.0, 7.0, and 10.0 standards.

Reagents (Analytical Grade)
ReagentConcentrationPreparation Note
5-Br-PADAP

M
Dissolve 0.070 g in 100 mL absolute ethanol. Store in amber glass. Stable for 2 weeks.
Standard Cd(II) 1000 µg/mLDissolve 1.000 g Cd metal in min. volume HCl; dilute to 1L. Dilute to 10 µg/mL working standard daily.
Buffer Solution pH 9.20.05 M Sodium Borate (

). Adjust with 0.1 M NaOH if necessary.
Surfactant 1.0% (v/v)Triton X-100 in distilled water.[3]
Masking Mix Mixed Solution5% Potassium Fluoride (KF) + 5% Sodium Citrate.

Experimental Protocol

Optimization of Parameters

Before running unknowns, validate the system performance:

  • pH Optimization: The complex is stable between pH 8.5 and 10.0. We select pH 9.2 to minimize free ligand absorbance.

  • Wavelength Selection: Scan the complex from 400–700 nm. The signal maximum (

    
    ) is typically 560 nm .[2]
    
  • Stability: The color develops within 10 minutes and remains stable for >24 hours in the presence of surfactant.

Step-by-Step Procedure

Follow this workflow strictly to prevent precipitation of the reagent.

Experimental_Protocol Start Start: Sample Preparation Step1 1. Aliquot Sample (Transfer 0.5 - 5.0 mL to 25 mL flask) Start->Step1 Step2 2. Add Masking Agents (2.0 mL KF/Citrate Mix) Step1->Step2 Mix Step3 3. Add Buffer (5.0 mL Borate Buffer, pH 9.2) Step2->Step3 Adjust pH Step4 4. Add Chromogen (2.0 mL 5-Br-PADAP) Step3->Step4 Color Formation Step5 5. Add Surfactant (2.0 mL Triton X-100) Step4->Step5 Solubilize Step6 6. Dilute & Incubate (Dilute to mark with H2O, wait 15 min) Step5->Step6 Step7 7. Measurement (Absorbance at 560 nm vs Reagent Blank) Step6->Step7

Figure 2: Operational workflow. Order of addition (Buffer -> Dye -> Surfactant) is critical to avoid turbidity.

Calibration
  • Prepare a series of standard solutions containing 0, 0.2, 0.4, 0.6, 0.8, and 1.0 µg/mL of Cd(II).

  • Process according to the protocol above.

  • Plot Absorbance vs. Concentration.

  • Calculate the molar absorptivity (

    
    ) from the slope.
    

Interference Management

Reliability depends on effectively masking interfering ions. 5-Br-PADAP is sensitive but not perfectly selective.

Interfering IonTolerance Limit (Ratio)Masking Strategy
Fe(III) 1000:1Add 1 mL 5% Potassium Fluoride (KF).
Cu(II) 50:1Add Thiourea or Thiosulfate (Caution: High conc. may mask Cd).
Zn(II) Critical Interference Zn reacts similarly to Cd. If Zn > Cd, preliminary separation (e.g., anion exchange) is required.
Pb(II) 200:1Precipitates as sulfate or mask with Tartrate.

Expert Insight: If analyzing biological or environmental samples with high Zinc content, do not rely solely on masking. Use a solid-phase extraction (SPE) cartridge or solvent extraction with dithizone prior to the 5-Br-PADAP colorimetric step.

Data Analysis & Validation

Calculation


  • 
    : Concentration of Cd (µg/mL)
    
  • 
    : Absorbance of sample
    
  • 
    : Absorbance of reagent blank
    
  • 
    : Slope of calibration curve (Sensitivity)
    
  • 
    : Dilution factor
    
Performance Metrics (Typical)
  • Linear Range: 0.05 – 1.2 µg/mL

  • Limit of Detection (LOD): ~4 ng/mL (3

    
    )
    
  • Precision (RSD): < 2.0% at 0.5 µg/mL

References

  • Fan, X. Z., et al. (2009). "Study on the spectrophotometric determination of Cadmium by Cd(II)-5-Br-PADAP-OP system." Metallurgical Analysis.

  • Nonova, D., & Stoyanov, K. (1984). "Extraction-spectrophotometric determination of cadmium with 5-Br-PADAP." Analytica Chimica Acta.

  • USP General Chapter <233>. "Elemental Impurities—Procedures." United States Pharmacopeia. (For context on heavy metal limits).

  • Sarkar, M., et al. (2007). "A simple spectrophotometric determination of trace level cadmium using 1,5-diphenylthiocarbazone in cationic micellar media." Trade Science Inc. (Comparative micellar method).[4]

Sources

Application

Application Note: Enhancing Metal-PADAP Complex Analysis via Triton X-100 Micellar Sensitization

Introduction: The Analytical Bottleneck of Hydrophobic Chelates 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) is a highly sensitive, universally recognized chromogenic reagent utilized for the spectrophotome...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Bottleneck of Hydrophobic Chelates

2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) is a highly sensitive, universally recognized chromogenic reagent utilized for the spectrophotometric determination of trace transition and heavy metals[1]. While the reagent forms intensely colored complexes with metals like iron, nickel, uranium, and lead, these metal-PADAP chelates are highly hydrophobic. Historically, this intrinsic hydrophobicity necessitated tedious liquid-liquid extraction workflows using hazardous organic solvents (e.g., benzene or chloroform) to prevent the complexes from precipitating out of the aqueous phase[1].

The introduction of non-ionic surfactants, specifically Triton X-100 , revolutionized this analytical workflow. By leveraging the physical chemistry of micelle formation, analysts can bypass toxic extractions, achieving direct, stable, and highly sensitive spectrophotometric quantification in aqueous media[2].

The Causality of Micellar Sensitization

The addition of Triton X-100 above its Critical Micelle Concentration (CMC) fundamentally alters the thermodynamics and optical properties of the assay through a process known as micellar sensitization .

  • Micellar Solubilization (Thermodynamic Stability): Triton X-100 forms spherical aggregates with a hydrophobic core and a hydrophilic corona. The uncharged, hydrophobic metal-PADAP complex spontaneously partitions into the non-polar core of the micelle. This encapsulation prevents the aggregation and irreversible precipitation of the complex, yielding an optically transparent, homogeneous solution[3].

  • Electronic Alteration (Optical Enhancement): The non-polar microenvironment within the micelle core decreases the local dielectric constant surrounding the chelate. This shifts the electronic distribution of the complex, inducing a bathochromic shift (shifting the absorption maximum to longer wavelengths) and a hyperchromic effect (significantly increasing the molar absorptivity)[2][4]. This dual effect enhances analytical sensitivity while simultaneously reducing background interference from the unreacted reagent.

G M Metal Ion (e.g., Ni²⁺, Fe³⁺, UO₂²⁺) MP Metal-PADAP Complex (Water-Insoluble) M->MP Chelation P 5-Br-PADAP Reagent (Hydrophobic) P->MP Chelation T Triton X-100 (Non-ionic Surfactant) Sol Micellar Encapsulation (Hydrophobic Core) T->Sol Micelle Formation MP->Sol Aggregation Prevention Sens Micellar Sensitization (Bathochromic Shift) Sol->Sens Microenvironment Alteration

Mechanism of Triton X-100 mediated micellar sensitization of metal-PADAP complexes.

Comparative Analytical Performance

The integration of Triton X-100 enhances the molar absorptivity (


) of various metal-PADAP complexes, allowing for ultra-trace detection limits. The table below summarizes the optimized conditions for key metals.
Metal IonOptimal pHBuffer SystemWavelength (

)
Molar Absorptivity (

)
Surfactant / Matrix
Iron, Fe(III) 2.0 – 6.0Sodium Acetate595 nm8.64 × 10⁴ L mol⁻¹ cm⁻¹Triton X-100[2]
Nickel, Ni(II) 5.0 – 6.0Acetate Buffer562 nm~1.22 × 10⁵ L mol⁻¹ cm⁻¹Triton X-100[4]
Uranium, U(VI) 7.1 – 7.6Triethanolamine578 nm7.40 × 10⁴ L mol⁻¹ cm⁻¹Triton X-100[5]
Lead, Pb(II) 9.0Borate Buffer560 nmN/A (Cloud Point Ext.)Triton X-100[6]

Self-Validating Experimental Protocol: Determination of Iron(III)

To ensure reproducibility, the sequence of reagent addition is the most critical parameter. The following protocol for Fe(III) determination is designed as a self-validating system, ensuring that any deviation in complexation is immediately detectable[2][3].

Reagent Preparation
  • 5-Br-PADAP Solution: Dissolve 0.02% (w/v) in 95% ethanol[3].

  • Triton X-100 Solution: Prepare a 0.5% (v/v) solution in deionized water[3].

  • Buffer Solution: Prepare a sodium acetate buffer adjusted to pH 3.0[3].

Step-by-Step Methodology
  • Sample Aliquot: Transfer an acidified sample solution containing

    
     20 µg of Fe(III) into a 20-mL volumetric flask[3].
    
  • pH Adjustment (Buffer Addition): Add 2 mL of the sodium acetate buffer (pH 3.0)[3].

    • Causality: Establishing the optimal pH prior to reagent addition ensures the iron remains in the reactive Fe³⁺ state and prevents the formation of unreactive iron hydroxides.

  • Micellar Matrix Formation (Surfactant Addition): Add 2 mL of the 0.5% Triton X-100 solution[3].

    • Causality: The surfactant must be present in the aqueous phase before the chromogenic reagent is introduced. If 5-Br-PADAP is added first, the highly hydrophobic Fe-PADAP complex will form instantly and precipitate out of solution, leading to irreversible aggregation and erratic absorbance readings.

  • Chelation Initiation (Reagent Addition): Add 2 mL of the 0.02% 5-Br-PADAP solution[3].

  • Equilibration & Incubation: Dilute to the 20-mL mark with deionized water, mix thoroughly by inversion, and let stand for 20 minutes at room temperature (20–30°C)[3].

    • Causality: This incubation allows the 1:2 Fe³⁺/5-Br-PADAP complexation to reach thermodynamic equilibrium. Once formed, the micelle-encapsulated complex is stable for at least 16 hours[3].

  • Spectrophotometric Measurement: Measure the absorbance at 595 nm in a 1-cm quartz cell against a reagent blank[3].

Workflow S1 Step 1: Sample Preparation Acidify & Aliquot S2 Step 2: Buffer Addition Adjust to Target pH S1->S2 S3 Step 3: Triton X-100 Addition Form Micellar Medium S2->S3 S4 Step 4: 5-Br-PADAP Addition Initiate Chelation S3->S4 S5 Step 5: Incubation Allow Full Complexation S4->S5 S6 Step 6: Spectrophotometry Measure Absorbance S5->S6

Step-by-step workflow for the spectrophotometric determination of metals using 5-Br-PADAP.

System Suitability & Self-Validation Checks

To guarantee the integrity of the results, the assay must pass the following internal validation gates:

  • Blank Stability Check: The absorbance of the reagent blank (containing buffer, Triton X-100, and 5-Br-PADAP, but no metal) must remain constant (

    
    ) over a 2-hour window. A drifting blank indicates reagent degradation or micellar instability.
    
  • Linearity Verification: A 5-point calibration curve must yield an

    
    . Non-linearity at higher concentrations indicates that the metal-PADAP concentration has exceeded the solubilization capacity of the Triton X-100 micelles.
    
  • Matrix Spike Recovery: For complex matrices (e.g., environmental water or biological fluids), a post-extraction spike recovery must fall within 95–105%.

Advanced Application: Cloud Point Extraction (CPE)

For ultra-trace environmental analysis, Triton X-100 offers an additional phase-separation mechanism known as Cloud Point Extraction (CPE). When the micellar solution is heated above its cloud point temperature, the hydrogen bonds between the surfactant's polyoxyethylene chains and water are disrupted. The solution separates into a microscopic surfactant-rich phase (which traps the hydrophobic metal-PADAP complex) and a bulk aqueous phase[6].

For example, in the determination of Lead (Pb²⁺), utilizing CPE with Triton X-100 and 5-Br-PADAP at pH 9.0 concentrates the analyte into a micro-volume phase, increasing the method's sensitivity and absorbance by at least five times compared to standard micellar spectrophotometry[6].

References

  • Derivative spectrophotometric determination of nickel using Br-PADAP. PubMed (NIH).4

  • Cloud Point Extraction and Spectrophotometry Determination of Lead in Environment Water Using 5-Br-PADAP. Scientific.Net. 6

  • On the spectrophotometric determination of uranium with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. ResearchGate. 1

  • Spectrophotometric Determination of Iron by 2-(5-Bromo-2-pyridylazo) 5-diethylaminophenol. Taylor & Francis. 2

  • Spectrophotometric Determination of Iron by 2-(5-Bromo-2-pyridylazo) 5-diethylaminophenol: Reagents. Taylor & Francis.3

  • On the spectrophotometric determination of UO₂²⁺ with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. CDN Science Pub. 5

Sources

Method

Analytical Applications of 2-(2-Pyridylazo)-5-dimethylaminophenol in Biochemical Assays: A Comprehensive Technical Guide

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Application Note & Standardized Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Application Note & Standardized Protocol.

Introduction & Chemical Rationale

The accurate quantification of trace metals in biological matrices is a critical requirement in clinical diagnostics, nutritional biochemistry, and pharmacology. 2-(2-Pyridylazo)-5-dimethylaminophenol (commonly abbreviated as DMPAP or PAMAP; CAS: 50783-80-7) is a highly sensitive chromogenic reagent widely utilized for the spectrophotometric determination of transition metals, most notably zinc, in serum[1].

Mechanistic Principles of Chelation

DMPAP belongs to the family of heterocyclic azo dyes. It acts as a tridentate ligand, coordinating with metal ions through three specific donor sites:

  • The pyridine nitrogen .

  • One of the azo nitrogens .

  • The phenolic oxygen (which must be deprotonated for optimal binding).

The Causality of the Colorimetric Shift: In its free, uncomplexed state, DMPAP exhibits a yellow/orange hue with maximum absorbance (


) in the 400–450 nm range. Upon chelation with a divalent metal ion (such as 

), the electron density redistributes across the conjugated

-system of the azo dye. This structural rigidification and extended conjugation induce a significant bathochromic shift (red shift), moving the

into the visible region (typically 530–560 nm)[2]. This distinct spectral separation between the free ligand and the metal-ligand complex allows for highly sensitive, background-free quantification without the need for toxic organic solvent extraction.

Chelation Zn Zn²⁺ (Central Ion) N_pyr Pyridine Nitrogen (Donor) N_pyr->Zn Coordinate N_azo Azo Nitrogen (Donor) N_azo->Zn Coordinate O_phen Phenolic Oxygen (Donor) O_phen->Zn Ionic/Coordinate Ligand DMPAP Ligand (Deprotonated at pH 9.0) Ligand->N_pyr Ligand->N_azo Ligand->O_phen

Tridentate coordination mechanism of DMPAP with divalent zinc ions.

Analytical Performance Data

DMPAP is preferred over older reagents like PAR (4-(2-pyridylazo)resorcinol) or PAN (1-(2-pyridylazo)-2-naphthol) due to its superior molar absorptivity (


), which routinely exceeds 

for primary targets. This enables limits of detection (LOD) in the low microgram-per-liter (

) range.
Table 1: Spectrophotometric Properties of DMPAP-Metal Complexes
Target Metal IonOptimal pH RangeAnalytical Wavelength (

)
Molar Absorptivity (

)
Primary Interferences
Zinc (Zn²⁺) 8.5 – 9.5~550 nm> 50,000

Cu, Fe, Co, Ni
Copper (Cu²⁺) 4.0 – 6.0~540 nm> 45,000

Fe, Zn, Co
Cobalt (Co²⁺) 5.0 – 7.0~560 nm> 60,000

Ni, Cu, Fe
Nickel (Ni²⁺) 6.0 – 8.0~550 nm> 55,000

Co, Cu, Zn

Note: The exact


 may shift slightly depending on the specific buffer system and ionic strength of the assay matrix.

Standardized Protocol: Determination of Zinc in Serum

This protocol outlines the spectrophotometric quantification of zinc in human or animal serum using DMPAP[3].

Experimental Causality & Rationale
  • Why Deproteinize? Approximately 80% of serum zinc is loosely bound to albumin, while 20% is tightly bound to

    
    -macroglobulin. Direct addition of the dye to serum results in incomplete chelation and severe light-scattering (turbidity) from proteins. Trichloroacetic acid (TCA) denatures these proteins, quantitatively releasing 
    
    
    
    into the aqueous supernatant.
  • Why Borate Buffer (pH 9.0)? The phenolic hydroxyl group of DMPAP must be deprotonated to bind zinc. A pH of 9.0 ensures complete deprotonation of the ligand while strictly avoiding the precipitation of zinc hydroxide (

    
    ), which occurs at higher alkalinities.
    
  • Why Masking Agents? Serum contains trace copper and iron. Sodium thiosulfate (

    
    ) is added to selectively reduce 
    
    
    
    to
    
    
    and complex it, rendering it invisible to DMPAP.
Step-by-Step Methodology

Reagent Preparation:

  • TCA Solution (10% w/v): Dissolve 10 g of Trichloroacetic acid in 100 mL of deionized (DI) water.

  • Borate Buffer (pH 9.0): Mix 0.1 M Boric acid and 0.1 M NaOH until pH 9.0 is achieved. Add 1% (w/v) Sodium thiosulfate as a masking agent.

  • DMPAP Reagent (0.05% w/v): Dissolve 50 mg of 2-(2-Pyridylazo)-5-dimethylaminophenol[4] in 100 mL of high-purity ethanol or methanol (protect from light).

  • Zinc Standard Curve: Prepare a stock solution of

    
     (1000 mg/L) and dilute to create working standards of 0, 0.5, 1.0, 1.5, and 2.0 mg/L.
    

Assay Workflow:

  • Sample Preparation: Aliquot 500

    
     of serum into an acid-washed microcentrifuge tube.
    
  • Deproteinization: Add 500

    
     of 10% TCA solution. Vortex vigorously for 30 seconds to ensure complete protein denaturation.
    
  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Reaction Assembly: Transfer 500

    
     of the clear supernatant into a clean glass tube or cuvette.
    
  • Buffering: Add 2.0 mL of the Borate Buffer (pH 9.0) to neutralize the TCA and establish the optimal pH for chelation.

  • Color Development: Add 200

    
     of the DMPAP Reagent. Mix thoroughly by inversion.
    
  • Incubation: Incubate at room temperature (20-25°C) for 10 minutes in the dark to allow the complex to fully form.

  • Measurement: Measure the absorbance at 550 nm against a reagent blank using a UV-Vis spectrophotometer.

Workflow Start 1. Serum Sample (Zn bound to Albumin/α2-Macroglobulin) Deproteinization 2. Add 10% TCA (Denatures proteins, releases free Zn²⁺) Start->Deproteinization Centrifugation 3. Centrifuge at 10,000 x g (Pellets protein mass) Deproteinization->Centrifugation Supernatant 4. Collect Supernatant (Contains isolated Zn²⁺) Centrifugation->Supernatant Buffering 5. Add Borate Buffer (pH 9.0) & Thiosulfate (Masks Cu/Fe) Supernatant->Buffering Reagent 6. Add DMPAP Reagent (Initiates colorimetric chelation) Buffering->Reagent Incubation 7. Incubate 10 mins at RT (Ensures thermodynamic equilibrium) Reagent->Incubation Detection 8. Spectrophotometry (Read Absorbance at 550 nm) Incubation->Detection

Step-by-step workflow for the spectrophotometric determination of serum zinc using DMPAP.

Assay Validation & Quality Control (Self-Validating Systems)

To ensure the trustworthiness and scientific integrity of the assay, the protocol must be executed as a self-validating system . Do not rely solely on the standard curve; implement the following controls:

  • Methodological Blanks (Reagent & Matrix): Run a DI water blank subjected to the exact same TCA deproteinization step as the serum. This accounts for any trace zinc contamination present in the TCA or buffer reagents (a common issue in trace metal analysis).

  • Spike-Recovery Testing (Accuracy): Spike a known concentration of

    
     (e.g., 1.0 mg/L) into a pooled serum sample before the TCA deproteinization step. Calculate the percentage recovery. Acceptable analytical recovery should fall between 95% and 105%. A lower recovery indicates incomplete protein denaturation or suboptimal pH buffering.
    
  • Interference Verification: To validate that the sodium thiosulfate is effectively masking copper, spike a blank sample with a high physiological extreme of

    
     (e.g., 3.0 mg/L) and process it. The absorbance at 550 nm should remain identical to the unspiked blank.
    

References

  • ChemicalBook. (2023). 2-(2-PYRIDYLAZO)-5-DIMETHYLAMINOPHENOL | 50783-80-7.
  • GlobalSpec / ASTM International. (2020). ASTM D6280-98(2020) - Standard Specification for Zinc Phosphate Pigments (Referencing 5-Dimethylamino-2-(2-pyridylazo)phenol for Zinc Determination).
  • TCI Chemicals. 5-Dimethylamino-2-(2-pyridylazo)phenol[for Determination of Zinc in Serum].
  • Google Patents / S. Kim et al. (2002). Azo dyes as simple metal ion detection probe materials (J. Org. Chem., 67, 1372-1375). Cited in KR20170033544A.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming ionic interference in 2-(2-Pyridylazo)-5-dimethylaminophenol assays

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Ionic Interference in 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) Assays Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Ionic Interference in 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) Assays

Executive Summary: The Selectivity Challenge

2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) is a high-sensitivity metallochromic ligand used extensively for the spectrophotometric determination of transition metals, particularly Zinc (Zn), Cobalt (Co), and Nickel (Ni) . Its structural motif—a pyridine ring azo-linked to a phenolic system—creates a tridentate chelating agent that forms stable, intensely colored complexes with metal ions.[1]

The Core Problem: The very feature that makes DMPAP sensitive (its N-N-O coordination geometry) also makes it promiscuous. It lacks inherent specificity, leading to significant spectral overlap from interfering ions like Fe(III), Cu(II), and Mn(II) .[1]

This guide provides a validated framework for overcoming these interferences through Chemical Masking , Kinetic Discrimination , and Derivative Spectrophotometry .[1]

Diagnostic Troubleshooting (Q&A)

Q1: I am detecting high absorbance values in my "blank" samples. Is my reagent contaminated? A: Not necessarily. This is often due to trace metal contamination in your buffers or water sources.[1] DMPAP is sensitive to ppb-level concentrations.[1]

  • Immediate Action: Use only double-deionized water (18.2 MΩ·cm).

  • Chemical Fix: Add a sequestering agent like EDTA to the blank only if you are measuring a metal that forms a weaker complex than the contaminant, though this is risky.[1] A better approach is pre-extracting buffer solutions with a dithizone/CHCl₃ solution to remove trace heavy metals before adding DMPAP.[1]

Q2: When measuring Cobalt, I see significant interference from Iron (Fe) and Copper (Cu). How do I suppress this? A: You must employ a "Masking Cocktail."[1]

  • For Iron (Fe³⁺): Add Sodium Fluoride (NaF) or Potassium Pyrophosphate .[1] These form colorless, stable complexes (

    
    ) that do not react with DMPAP.[1]
    
  • For Copper (Cu²⁺): Add Thiourea or Thiosulfate .[1] These reduce Cu(II) to Cu(I) or form stable complexes that prevent DMPAP binding.[1]

Q3: My calibration curve is non-linear at higher concentrations. Is this an interference issue? A: It is likely a stoichiometric limitation or micellar saturation .[1]

  • Explanation: DMPAP is often used in micellar media (e.g., Triton X-100) to solubilize the neutral metal complexes.[1] If the surfactant concentration is too low, the complex precipitates or aggregates, causing light scattering (deviation from Beer’s Law).[1]

  • Solution: Ensure your surfactant concentration is above the Critical Micelle Concentration (CMC).[1] For Triton X-100, maintain at least 0.1% (v/v) .[1][2][3]

Strategic Interference Management Workflow

The following decision tree illustrates the logical flow for selecting the correct interference mitigation strategy based on the sample matrix.

Interference_Strategy Start Identify Target Metal (e.g., Zn, Co, Ni) Matrix_Check Analyze Sample Matrix (Biological vs. Environmental) Start->Matrix_Check Interference_ID Identify Dominant Interferents Matrix_Check->Interference_ID Fe_Interference Interferent: Iron (Fe) Interference_ID->Fe_Interference Cu_Interference Interferent: Copper (Cu) Interference_ID->Cu_Interference Ni_Co_Overlap Interferent: Ni/Co Overlap Interference_ID->Ni_Co_Overlap Masking_Fe Add Fluoride (F-) or Pyrophosphate Fe_Interference->Masking_Fe Chemical Masking Masking_Cu Add Thiourea or Thiosulfate Cu_Interference->Masking_Cu Reductive Masking Kinetic_Masking Kinetic Discrimination (Acid Hydrolysis) Ni_Co_Overlap->Kinetic_Masking Stability Diff. Derivative_Spec Apply Derivative Spectrophotometry Ni_Co_Overlap->Derivative_Spec Spectral Resolution Result Quantify Absorbance @ λmax (approx 570 nm) Masking_Fe->Result Masking_Cu->Result Kinetic_Masking->Result Derivative_Spec->Result

Figure 1: Decision logic for selecting masking agents and methodologies based on specific ionic interferences.

Technical Data: Masking Agent Selection Matrix

Use this table to select the appropriate masking agent. Concentrations listed are typical for a 10 mL final assay volume.

Interfering IonRecommended Masking AgentMechanism of ActionRecommended Conc.[1]
Iron (Fe³⁺) Sodium Fluoride (NaF)Forms stable, colorless

complex.
0.1 M
Iron (Fe³⁺) Triethanolamine (TEA)Chelation (effective in alkaline media).[1]5% (v/v)
Copper (Cu²⁺) ThioureaReduces Cu(II) to Cu(I) and complexes it.[1]1-2% (w/v)
Copper (Cu²⁺) Sodium ThiosulfateReductive complexation.[1]0.5% (w/v)
Nickel (Ni²⁺) Dimethylglyoxime (DMG)Precipitates Ni (requires filtration) or masks in phase.[1]1% (in ethanol)
Aluminum (Al³⁺) Sodium FluorideForms

.[1]
0.1 M
Cadmium (Cd²⁺) Potassium Iodide (KI)Forms

.[1]
0.5 M

Validated Protocol: Determination of Cobalt with Kinetic Discrimination

This protocol utilizes the kinetic inertness of Cobalt(III) complexes to distinguish them from labile Nickel and Zinc complexes.[1]

Reagents:

  • DMPAP Solution: 0.05% (w/v) in ethanol.[1]

  • Buffer: Ammonium Acetate (pH 5.0 - 7.0).[1]

  • Masking Solution: 5% Sodium Fluoride (to mask Fe).[1]

  • Acid: 2M HCl or H₂SO₄.[1]

Step-by-Step Workflow:

  • Complex Formation:

    • In a 10 mL volumetric flask, add 1.0 mL of sample (containing Co).

    • Add 1.0 mL of Sodium Fluoride (to mask Iron).[1]

    • Add 2.0 mL of Ammonium Acetate Buffer (pH 7.0).[1]

    • Add 1.0 mL of DMPAP Reagent .[1]

    • Observation: The solution will turn red/violet as metal-DMPAP complexes form (Co, Ni, Zn, etc.).[1]

  • Oxidation (Critical Step):

    • Add a trace amount of oxidant (e.g., 0.5 mL of 0.1% Hydrogen Peroxide) to ensure Co(II) oxidizes to Co(III).[1] The Co(III)-DMPAP complex is kinetically inert (very stable).[1]

  • Kinetic Discrimination (Acid Hydrolysis):

    • Add 2.0 mL of 2M HCl .

    • Mechanism: The acid will rapidly dissociate the labile complexes of Zn-DMPAP and Ni-DMPAP , returning them to colorless free ions. The Co(III)-DMPAP complex, being inert, will remain intact and colored.[1]

  • Measurement:

    • Wait 5 minutes for the destruction of interfering complexes.[1]

    • Measure absorbance at 570 nm against a reagent blank.[1]

References

  • Talanta (Elsevier) . "Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol." (2004).[4][5] Validates the use of derivative spectrophotometry and pH control for pyridylazo reagents.

  • Tokyo Chemical Industry (TCI) . "Product Specification: 2-(2-Pyridylazo)-5-dimethylaminophenol." Confirms chemical structure, CAS 50783-80-7, and application for Zinc determination.

  • Analyst (RSC) . "Masking agents in the spectrophotometric determination of metal ions with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol." Provides specific masking protocols for Iron and Manganese. [1][6][7]

  • Fisher Scientific . "2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol Safety and Specifications."[8] [1]

Sources

Optimization

optimizing pH for maximum sensitivity in metal determination with PADAP

Technical Support Center: Optimizing pH for Maximum Sensitivity in Metal Determination with PADAP / 5-Br-PADAP Welcome to the Technical Support and Troubleshooting Hub for spectrophotometric and derivative spectrophotome...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing pH for Maximum Sensitivity in Metal Determination with PADAP / 5-Br-PADAP

Welcome to the Technical Support and Troubleshooting Hub for spectrophotometric and derivative spectrophotometric metal determination using 2-(2-pyridylazo)-5-diethylaminophenol (PADAP) and its brominated derivative, 5-Br-PADAP.

As a highly sensitive chromogenic chelator, 5-Br-PADAP forms intensely colored complexes with transition and heavy metals. However, the thermodynamic stability and optical sensitivity of these complexes are strictly governed by the hydrogen ion concentration of the sample matrix. This guide provides drug development professionals and analytical chemists with the mechanistic causality, self-validating protocols, and troubleshooting steps required to achieve maximum assay sensitivity.

I. The Causality of pH in PADAP Chelation

To optimize your assay, you must first understand the molecular mechanics of the ligand. 5-Br-PADAP is a tridentate ligand that coordinates metals via its heterocyclic nitrogen, azo nitrogen, and phenolic oxygen.

  • Low pH (Acidic): The pyridyl and azo nitrogens become protonated, withdrawing electron density and preventing coordinate covalent bonding with metal d-orbitals. This results in a drastic loss of sensitivity and incomplete complexation[1].

  • High pH (Alkaline): The phenolic group is fully deprotonated, which favors binding; however, hydroxyl ions (

    
    ) in the bulk solution begin to aggressively compete with the PADAP ligand, leading to the formation of insoluble metal hydroxides.
    
  • Optimal pH: The precise pH where the ligand is sufficiently deprotonated to act as a strong nucleophile, but where the metal remains fully soluble. This sweet spot maximizes the molar absorptivity (

    
    ) of the resulting complex.
    

II. Quantitative Reference Data for Target Metals

The following table summarizes the field-validated optimal pH parameters, buffer systems, and analytical wavelengths for maximum sensitivity when using 5-Br-PADAP.

Target MetalOptimal pH RangePreferred Buffer SystemAnalytical Wavelength (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Molar Absorptivity / Notes
Cobalt (Co) 3.6 – 10.0 (Opt. 7.0)Ammonium Acetate589 nm (or 640 nm 2nd deriv)

L/mol/cm; Kinetically inert post-formation[1][2].
Nickel (Ni) 4.0 – 5.7Acetate560 nm (or 600 nm 2nd deriv)Decomposes rapidly upon addition of EDTA[1][2].
Iron (Fe II) 4.0 – 5.75 (Opt. 4.75)Acetate560 nm, 740 nmForms 1:2 complex; used for indirect Arsenic quantification.
Uranium (U VI) 5.5 – 11.5 (Opt. 7.8)Triethanolamine / Borate578 nm

L/mol/cm; Requires

as a ternary agent[3].
Manganese (Mn) 5.0AcetateVoltammetric (SW-AdCSV)Forms electro-active Mn(II)-(5-Br-PADAP)

complex[4].

III. Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, do not treat pH optimization as a single step. The following protocol is designed as a self-validating system —meaning the workflow inherently tests its own accuracy and flags errors (like matrix interference or precipitation) before data acquisition.

Step 1: Matrix Neutralization and Baseline Establishment

  • Digest the sample (e.g., using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    /
    
    
    
    ) to release bound metals.
  • Evaporate to near dryness to remove excess acid, then reconstitute in deionized water (Milli-Q, 10.5 M

    
    cm
    
    
    
    ).
  • Validation Checkpoint 1: Measure the unbuffered sample pH. If it is outside the range of 3.0–8.0, perform a preliminary neutralization with dilute

    
     to prevent exhausting the capacity of your subsequent buffer.
    

Step 2: Buffer Addition and Masking

  • Add 2.0 mL of the target buffer (e.g., 0.1 M Acetate buffer for pH 4.75) to a 10 mL volumetric flask.

  • If analyzing a complex matrix (e.g., Co in the presence of Ni), add specific masking agents only if they do not outcompete PADAP at the chosen pH.

  • Validation Checkpoint 2 (Spike Recovery): Prepare a parallel sample spiked with a known concentration of the target metal. If recovery drops below 95%, your masking agent concentration is too high or your pH has shifted.

Step 3: Chromogenic Reaction and Micellar Solubilization

  • Add 5-Br-PADAP reagent (typically dissolved in ethanol or DMF due to low aqueous solubility).

  • Immediately add a non-ionic surfactant (e.g., 0.1% Triton X-100) or 10% (v/v) dimethylformamide (DMF) to solubilize the highly hydrophobic metal-PADAP complex[1].

  • Validation Checkpoint 3 (Turbidity Check): Before reading at the analytical wavelength, measure the absorbance at 800 nm . Neither the ligand nor the complex absorbs here. An absorbance

    
     indicates micro-precipitation (light scattering). If detected, increase surfactant concentration.
    

Step 4: Kinetic Incubation and Spectral Measurement

  • Allow the solution to incubate for 5–15 minutes to reach thermodynamic equilibrium.

  • Measure the absorbance at the specified

    
     against a reagent blank.
    

G N1 Sample Digestion & Matrix Normalization N2 Buffer Addition (pH Optimization) N1->N2 N3 Masking Agents (e.g., EDTA) N2->N3 N4 5-Br-PADAP Addition (Chelation) N3->N4 N5 Micellar Solubilization (Triton X-100/DMF) N4->N5 N6 Kinetic Incubation & Validation Checkpoint N5->N6 N7 Spectrophotometric Quantification N6->N7 Err1 Precipitation Detected (Abs @ 800nm > 0.05) N6->Err1 Err2 Increase Surfactant or Adjust pH Err1->Err2 Err2->N5

Caption: Workflow for 5-Br-PADAP metal determination with self-validating solubilization loop.

IV. Troubleshooting & FAQs

Q1: I have adjusted my solution to the optimal pH (e.g., pH 7.0 for Cobalt), but my calibration curve is non-linear at higher concentrations. What is causing this? A: This is a classic symptom of reagent depletion rather than a pH failure. Metal-PADAP complexes often form in 1:2 (Metal:Ligand) stoichiometries (e.g., Mn(II)-(5-Br-PADAP)


[4]). At higher metal concentrations, the free ligand is exhausted. Ensure that 5-Br-PADAP is maintained in a vast molar excess relative to the highest point on your calibration curve.

Q2: When adjusting the pH to 5.5 for Nickel determination, the solution becomes cloudy. How do I resolve this without altering the pH? A: The neutral 5-Br-PADAP molecule and its uncharged metal complexes are highly hydrophobic and have very low solubility in water[5]. Do not change the pH, as this will destroy your sensitivity. Instead, introduce a micellar environment. Adding 0.1% Triton X-100 or 10% v/v DMF will encapsulate the hydrophobic complex within micelles, instantly clearing the turbidity and stabilizing the color[1].

Q3: How can I selectively determine Cobalt in a drug matrix heavily contaminated with Nickel and Iron, given that all three react with 5-Br-PADAP at pH 7.0? A: You must leverage kinetic inertness. While Co(II), Ni(II), and Fe(II) all form complexes immediately at pH 7.0 in ammonium acetate buffer[2], their stability profiles differ drastically. Form the complexes at pH 7.0, and then add EDTA to the solution. The Ni-PADAP and Fe-PADAP complexes are kinetically labile and will completely decompose in the presence of EDTA. The Cobalt complex, however, is kinetically inert and will remain perfectly stable, allowing for selective quantification[1].

Q4: My absorbance readings are drifting downward over a 30-minute period. Is the complex unstable at my chosen pH? A: If you are operating within the validated pH ranges (e.g., pH 4.0–5.75 for Fe(II)[5]), the complex itself is stable for


 hours[2]. Downward drift is almost always caused by one of two factors:
  • Oxidation: If measuring Fe(II), ambient oxygen may be oxidizing it to Fe(III), which interacts differently with the ligand. Ensure the presence of a reducing agent (like ascorbic acid) if necessary.

  • Buffer Exhaustion: Highly acidic digested samples can slowly overwhelm weak buffer systems over time, causing the pH to drift downward and dissociating the complex. Validate your buffer capacity by measuring the pH of the final solution after the 30-minute window.

V. References

  • Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol Source: PubMed (National Institutes of Health) URL: [Link]

  • The Spectrophotometric and Derivative Spectrophotometric Determination of Cobalt in the Presence of Large Amounts of Nickel Using Br-PADAP Source: ResearchGate URL:[Link]

  • Spectrophotometric determination of arsenic in soil samples using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol Source: Redalyc URL:[Link]

  • Absorption spectra of Br–PADAP and U–Br–PADAP at pH 7.8 Source: ResearchGate URL:[Link]

  • Square-Wave Adsorptive Cathodic Stripping Voltammeteric Determination of Manganese (II) Using a Carbon Paste Electrode Modified with Montmorillonite Clay Source: Scientific Research Publishing (SCIRP) URL:[Link]

Sources

Troubleshooting

improving selectivity of 2-(2-Pyridylazo)-5-dimethylaminophenol with masking agents

Welcome to the Technical Support Center for 2-(2-Pyridylazo)-5-dimethylaminophenol (PADAP) and its halogenated/alkylated derivatives (e.g., Br-PADAP). As a highly sensitive chromogenic reagent, PADAP forms intensely colo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Pyridylazo)-5-dimethylaminophenol (PADAP) and its halogenated/alkylated derivatives (e.g., Br-PADAP). As a highly sensitive chromogenic reagent, PADAP forms intensely colored chelates with a wide array of transition metals. While this provides exceptional sensitivity (often exceeding ε = 70,000 L·mol⁻¹·cm⁻¹), it inherently sacrifices selectivity.

This guide, curated by our Senior Application Scientists, provides field-proven troubleshooting strategies, focusing on the mechanistic causality of thermodynamic and kinetic masking agents to isolate specific metal signals in complex matrices.

Part 1: Quantitative Reference Data

Before troubleshooting, verify that your target metal and expected interferences align with the established spectrophotometric parameters.

Table 1: Spectral Properties and Validated Masking Strategies for PADAP-Metal Complexes

Target AnalyteAbsorbance Max (λ_max)Molar Absorptivity (ε)Primary Interfering IonsValidated Masking Agent(s)
Uranium (VI) 576 – 578 nm~7.4 × 10⁴ L·mol⁻¹·cm⁻¹Fe(III), Th(IV), Cu(II)NaF + CDTA, or SDS
Cobalt (II/III) 589 nm~8.3 × 10⁴ L·mol⁻¹·cm⁻¹Ni(II), Fe(II), Cu(II)EDTA (Kinetic), Citrate
Nickel (II) 560 nm~1.2 × 10⁵ L·mol⁻¹·cm⁻¹Fe(II), Cu(II), Co(II)Thiosulfate (for Cu)
Iron (II) 748 nm~3.3 × 10⁴ L·mol⁻¹·cm⁻¹Cu(II), Ni(II)Thiosulfate (for Cu)

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: We are observing severe positive bias when quantifying Uranium(VI) in environmental water samples. How can we eliminate transition metal interference without using highly toxic fluorides?

The Causality: PADAP reacts indiscriminately with most divalent and trivalent transition metals in aqueous samples. Historically, a mixed masking solution of Sodium Fluoride (NaF) and CDTA was mandatory[1]. Fluoride acts as a thermodynamic masking agent, forming highly stable, colorless complexes with hard Lewis acids like Fe(III) and Th(IV), preventing them from coordinating with PADAP. However, NaF is highly toxic and poses operational risks.

The Solution: You can transition to an eco-friendly alternative utilizing Sodium Dodecyl Sulfonate (SDS) [2]. SDS functions as a dual-purpose masking and stabilizing agent. At optimal concentrations, SDS forms micellar structures that preferentially solubilize and stabilize the neutral U(VI)-PADAP complex while sterically hindering competing ions from reaching the chromogenic center[2].

UMasking Sample Aqueous Sample U(VI) + Interfering Ions Masking Add Masking Agents (NaF/CDTA or SDS) Sample->Masking MaskedIons Masked Interferences (e.g., Fe-F, Cu-CDTA) Masking->MaskedIons FreeU Free U(VI) Ions Masking->FreeU AddPADAP Add PADAP & Buffer (pH 7.6) FreeU->AddPADAP Complex U(VI)-PADAP Complex (ε = 74,000) AddPADAP->Complex Measure Spectrophotometry at 576-578 nm Complex->Measure

Thermodynamic masking pathway for Uranium(VI) isolation using competitive ligand binding.

Q2: Our Cobalt(II) assays are failing due to massive Nickel(II) background in our alloy samples. Can PADAP differentiate these two chemically similar metals?

The Causality: Thermodynamically, both Co(II) and Ni(II) form intensely colored complexes with PADAP that exhibit heavily overlapping spectra. You cannot separate them using standard competitive ligands because their formation constants are too similar. Instead, you must exploit kinetic masking .

When Co(II)-PADAP is formed, it can be easily oxidized (often by ambient dissolved oxygen or a mild oxidant) to Co(III)-PADAP. The d⁶ electron configuration of Co(III) makes its coordination complexes kinetically inert (ligand exchange is exceptionally slow). Ni(II) complexes remain kinetically labile. When EDTA is subsequently added, the Ni(II)-PADAP complex rapidly decomposes into colorless Ni-EDTA, while the Co(III)-PADAP complex remains "frozen" and intact[3].

KineticMasking Start Mixed Sample Co(II) & Ni(II) AddPADAP Add PADAP (pH 4.0-5.7) Start->AddPADAP Complexes Co(II)-PADAP & Ni(II)-PADAP (Overlapping Spectra) AddPADAP->Complexes Oxidation Oxidation (Air/H2O2) Co(II) → Co(III) Complexes->Oxidation AddEDTA Add EDTA (Kinetic Masking) Oxidation->AddEDTA ResultCo Co(III)-PADAP (Kinetically Inert, Stable) AddEDTA->ResultCo ResultNi Ni(II)-EDTA + Free PADAP (Decomposed, Colorless) AddEDTA->ResultNi Measure Measure Absorbance at 589 nm ResultCo->Measure

Workflow demonstrating kinetic masking of Ni(II) using EDTA for selective Co(II) determination.

Q3: Is it possible to multiplex Iron(II) and Nickel(II) detection in copper-rich matrices using a single PADAP reagent?

The Causality: Yes, through a combination of spectral deconvolution and specific thermodynamic masking. Fe(II)-PADAP has a unique secondary absorption peak at 748 nm, while Ni(II)-PADAP absorbs at 560 nm[4]. However, high concentrations of Cu(II) will consume the reagent and cause severe baseline drift.

By adding Thiosulfate (S₂O₃²⁻) , Cu(II) is reduced to Cu(I) and immediately sequestered as a highly stable, colorless Cu(I)-thiosulfate complex. This completely removes the copper interference, allowing simultaneous measurement of Fe(II) and Ni(II) at their respective wavelengths[4].

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, all protocols below are designed as self-validating systems incorporating internal quality control (QC) checks.

Protocol A: Eco-Friendly U(VI) Quantification (SDS Masking)

Reference standard: 0.0 – 4.0 μg/mL U(VI).

  • Matrix Preparation: Transfer 10 mL of the aqueous sample into a 25 mL volumetric flask.

  • Masking & Stabilization: Add 2.0 mL of 0.1 M SDS solution. Causality check: SDS must be added before the dye to ensure micellar pre-organization.

  • Buffering: Add 2.0 mL of Triethanolamine buffer to adjust the pH to 7.6.

  • Chromogenic Development: Add 1.0 mL of 10⁻³ M PADAP (or Br-PADAP) dissolved in ethanol. Dilute to the mark with deionized water and incubate for 10 minutes at room temperature.

  • System Validation (Self-Validation Step):

    • Negative Control: Run a reagent blank (DI water + SDS + PADAP). Absorbance at 576 nm must be < 0.05 AU.

    • Matrix Spike: Spike a duplicate sample with 2.0 μg/mL U(VI). Recovery must fall between 96.4% and 104% to confirm that the SDS has successfully masked all matrix interferences[2].

  • Measurement: Read absorbance at 576 nm against the reagent blank.

Protocol B: Selective Co(II) Determination via Kinetic Masking

Applicable for high-nickel matrices.

  • Complexation: To a 10 mL sample aliquot, add 2.0 mL of acetate buffer (pH 4.0) and 1.0 mL of 10⁻³ M PADAP solution. Mix thoroughly. Both Co and Ni complexes will form instantly.

  • Oxidation & Trapping: Allow the solution to stand for 5 minutes. Ambient oxygen is typically sufficient to oxidize Co(II)-PADAP to the inert Co(III)-PADAP complex. (For rapid processing, 1 drop of 0.1% H₂O₂ can be added).

  • Kinetic Masking: Add 2.0 mL of 0.01 M EDTA solution. Agitate vigorously for 2 minutes. Causality: The EDTA will rapidly strip Ni(II) from the PADAP, turning the interfering Ni-PADAP complex colorless.

  • System Validation (Self-Validation Step):

    • Kinetic Blanking: Prepare a parallel sample where EDTA is added before PADAP. In this control, EDTA thermodynamically masks both Co and Ni. The absorbance at 589 nm must be zero. If it is not, your EDTA concentration is insufficient for the matrix load[3].

  • Measurement: Read absorbance at 589 nm.

References[1] On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol - ResearchGate. researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_mpaVr_HgkA6Zgg8SYYClV274y2wWPd-RKRb8G60oftFpmvAJTwuhSD3bhfMc_9AgX1tFXgKi6m3KzL17Kp9thbIDQ6xbn27Lw74XJDMYV0Exbky9LMUSvNWgk_gWoPWMg7hr2-n9GG2sfjq6xNOAiiXFI26BamaWDT6Y79jSyobLKpYhs3ZhF4UB870GWsmhKxGcrcQSWL7i3ubAn8GquTsCXL0nVP8STrLrT4XGfAVQytJL8p81jLxHslOvk_wsPNaV3KkUHi4=[2]Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP - Analytical Methods (RSC Publishing). rsc.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz0-a2swqkYMNlJiH2dgclBWwbnC8ikS6Wy_jcaY2yqXI1udDnXVa3-K9FhYuhlZLqyEG_vbTqxFjd9rD49L1iaOaW0Gyj_seEovRX4xJCFoqb5c8FxPr7rA0X1_lalYHVk8VZ0GVEam1J_AJA94RbwQktKVFp6F6DEjE=[3]The Spectrophotometric and Derivative Spectrophotometric Determination of Cobalt in the Presence of Large Amounts of Nickel Using Br-PADAP - ResearchGate. researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxFBW_wNsKq98gqUYwegZR8qtf8ji0hdfW7RRM-VDOfpTrS6JGwyRoyWKDf5bDzCkcSk-TNI09Gf9vNyMrpk2LaBb-TF7_nQLGhXBOcxDZxp-MxGuSfrrrmSLxPNvl6wFIQUzQ_Zjtqct1sli3tqPgIoh84ClE_FRYiwOlwUWGTuSzEsghVB-3DmAbRxgVRGQv33Ce-qWi0QIrUnTqkDlrFL6JbvNGc7t4oIYG0dKw_bw73EbTAfjQ0Too2Dfa7nvIJEHjFGpBDVhdAgs5jL9I0oTOyseymeVDWhslJTkI_-M0xCvmeb_bl7a8x07mQpE0xISsRnDh4g==[4]Simultaneous spectrophotometric determination of nickel and iron in copper-base alloy with bromo-PADAP - PubMed. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4ObdHKclybrEbIbK08XVk8m2E7vo6HQ2oaUWZfPE0JkvFc1q7qk2quYEgTpR8v9vjYKdIDWXT9k-sEXuNzJT8l_rh_kjpUv-eu6nE9tBVgIN50fvAxQx4MMDTDcHmBA77JzA=

Sources

Optimization

troubleshooting guide for spectrophotometric analysis using pyridylazo dyes

Introduction: The Chemistry of Chelation Welcome to the technical support center. Pyridylazo dyes—specifically 4-(2-pyridylazo)resorcinol (PAR) , 1-(2-pyridylazo)-2-naphthol (PAN) , and 2-(5-bromo-2-pyridylazo)-5-diethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemistry of Chelation

Welcome to the technical support center. Pyridylazo dyes—specifically 4-(2-pyridylazo)resorcinol (PAR) , 1-(2-pyridylazo)-2-naphthol (PAN) , and 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) —are the workhorses of trace metal analysis. They function as tridentate ligands, coordinating with metal ions through the pyridine nitrogen, the azo nitrogen, and the hydroxyl oxygen (ortho to the azo group).

While powerful, these reagents are notoriously sensitive to environmental variables. This guide addresses the causality behind common failures, moving beyond simple "error codes" to the mechanistic root of the problem.

Section 1: Reagent Selection & Method Optimization

Q: I am setting up a new assay. Should I use PAR, PAN, or 5-Br-PADAP?

A: The choice depends strictly on your required sensitivity and sample matrix solubility.

  • PAR (Water-Soluble): The best starting point for aqueous samples. It forms water-soluble complexes with many metals (Zn, Cd, Pb), eliminating the need for extraction. However, its selectivity is poor without masking agents.

  • PAN (Water-Insoluble): Requires either solvent extraction (e.g., into chloroform) or micellar solubilization (using surfactants like Triton X-100). It is historically preferred for concentrating trace metals from large volumes.

  • 5-Br-PADAP (High Sensitivity): Use this for ultra-trace analysis (sub-ppm). The bromine substitution and diethylamino group significantly increase the molar absorptivity (

    
    ), often doubling the sensitivity compared to PAR.
    

Comparative Performance Table:

ReagentSolubility (Ligand)Typical

(

)
Primary Application
PAR Water Soluble

-

Routine aqueous analysis (Zn, Pb, U)
PAN Organic Solvents

-

Extraction/Pre-concentration (Cu, Ni)
5-Br-PADAP Organic Solvents

-

Ultra-trace detection (Co, Cd, Zn)
Q: My absorbance readings are drifting. How do I stabilize the pH?

A: Pyridylazo dyes act as acid-base indicators themselves. PAR, for instance, transitions from yellow (


) to orange (

) to red (

) as pH increases.[1] If your buffer capacity is insufficient, the addition of an acidic metal sample will shift the equilibrium of the dye itself, causing a baseline shift unrelated to metal concentration.

Protocol Fix:

  • Buffer Selection: Use Borate (pH 9-10) for Zn/Cd or Acetate (pH 4-6) for Cu/Pb. Avoid phosphate if analyzing metals that precipitate phosphates.

  • Order of Addition (Critical): Sample

    
     Masking Agents 
    
    
    
    Buffer
    
    
    Reagent. This ensures the pH is locked before the dye encounters the metal.

Section 2: Troubleshooting Sensitivity & Linearity

Q: I have low sensitivity and significant deviation from Beer’s Law.

A: This is classically caused by Hydrolysis Competition or Ligand Starvation .

  • Hydrolysis: At high pH, metal ions (

    
    ) react with 
    
    
    
    to form hydroxides (
    
    
    ), competing with the dye.
    • Correction: Lower the pH slightly or increase the auxiliary complexing agent (e.g., tartrate) to keep the metal in solution until the dye binds it.

  • Ligand Starvation: These dyes often form 1:2 (M:L) complexes. If you do not have a sufficient molar excess of the dye (at least 5-10x), you may form a mixture of 1:1 and 1:2 complexes, each with different

    
     values, destroying linearity.
    
Visual Troubleshooting Workflow

The following diagram outlines the logical path to resolve low absorbance issues.

Troubleshooting_Low_Absorbance Start Issue: Low Absorbance / Non-Linearity Check_Wavelength 1. Check Wavelength (Is shift observed?) Start->Check_Wavelength Check_pH 2. Check pH vs. Literature Optima Check_Wavelength->Check_pH Shift OK Action_Scan Run Spectral Scan (Confirm Lambda max) Check_Wavelength->Action_Scan No Shift Check_Ratio 3. Check Metal:Ligand Ratio Check_pH->Check_Ratio pH OK Action_Buffer Adjust Buffer (Prevent Hydrolysis) Check_pH->Action_Buffer pH Incorrect Check_Interference 4. Check for Competitive Ligands (EDTA, Citrate in sample?) Check_Ratio->Check_Interference Ratio OK Action_Excess Increase Dye Conc. (Ensure >10-fold excess) Check_Ratio->Action_Excess Ratio < 1:5 Action_Digestion Acid Digestion (Destroy organic ligands) Check_Interference->Action_Digestion Ligands Present

Figure 1: Decision logic for diagnosing low sensitivity or non-linearity in pyridylazo dye assays.

Section 3: Interference Management (Masking)

Q: How do I measure Zinc in a sample containing Copper and Iron?

A: Pyridylazo dyes are "class-blind"—they bind almost all transition metals. Specificity is achieved strictly through Masking Agents . You must selectively bind the interfering ions with a colorless ligand that has a higher stability constant (


) for the interferent than the dye does, but a lower 

for the analyte.

Common Masking Strategies:

AnalyteInterferentRecommended Masking AgentMechanism
Zn, Cd Cu, Ni, CoCyanide (

)
Forms extremely stable cyano-complexes with Cu/Ni/Co; Zn can be de-masked with chloral hydrate or formaldehyde (Zincon method logic).
Zn, Mn Fe, AlFluoride (

)
Forms stable

and

complexes.
Pb Zn, CuThiourea Masks Cu selectively.
General Hg, AgIodide (

)
Precipitates or complexes Hg/Ag.
Q: The masking agent reduced my analyte signal. Why?

A: This is "Over-Masking." If the masking agent concentration is too high, it will compete for your analyte.

  • Example: Citrate is often used to mask Fe, but high concentrations of citrate will also weakly bind Zn.

  • Solution: Perform a titration of the masking agent to find the minimum effective concentration (MEC).

Masking Decision Tree

Masking_Logic Start Select Analyte Zn_Path Analyte: Zinc (Zn) Start->Zn_Path Pb_Path Analyte: Lead (Pb) Start->Pb_Path Interf_Fe Interferent: Iron (Fe) Zn_Path->Interf_Fe Interf_Cu Interferent: Copper (Cu) Zn_Path->Interf_Cu Pb_Path->Interf_Fe Pb_Path->Interf_Cu Mask_F Add Fluoride (F-) or Pyrophosphate Interf_Fe->Mask_F Forms FeF6 Mask_Thio Add Thiourea or Thiosulfate Interf_Cu->Mask_Thio Reduces Cu(II)->Cu(I) Mask_CN Add Cyanide (CN-) Interf_Cu->Mask_CN Forms Cu(CN)4

Figure 2: Simplified selection guide for masking agents based on analyte and interferent.

Section 4: Validated Experimental Protocol

Protocol: Micellar-Enhanced Determination of Zn(II) using PAN

This protocol uses Triton X-100 to solubilize the Zn-PAN complex, avoiding toxic solvent extraction.

Reagents:

  • PAN Solution: 0.1% (w/v) in Ethanol.

  • Surfactant: 5% (v/v) Triton X-100 in water.

  • Buffer: Borate buffer (pH 9.2).

  • Masking Mix: 0.1 M Sodium Fluoride + 0.1 M Sodium Citrate.

Step-by-Step Methodology:

  • Aliquot: Transfer 1.0 mL of sample into a 10 mL volumetric flask.

  • Mask: Add 1.0 mL of Masking Mix. Swirl and wait 2 minutes. Reason: Allows kinetic formation of Fe/Al masking complexes.

  • Buffer: Add 2.0 mL of Borate Buffer. Check pH (aim for 9.0–9.5).

  • Solubilize: Add 1.0 mL of Triton X-100 solution.

  • Color Development: Add 0.5 mL of PAN solution.

  • Dilute: Fill to mark with deionized water. Mix by inversion.

  • Incubate: Wait 10 minutes. Reason: PAN complexes are bulky; steric hindrance can slow formation kinetics.

  • Measure: Read Absorbance at 550 nm against a Reagent Blank.

Self-Validation Check:

  • The Blank Test: Prepare a blank with all reagents but NO sample. It should be yellow/orange. If it is red, your reagents are contaminated with Zn (common in low-grade glassware).

  • The Spike: Spike a sample with known Zn. Recovery should be 95-105%. If <90%, interferences are present (increase masking).

References

  • Cheng, K. L., & Bray, R. H. (1955). 1-(2-Pyridylazo)-2-naphthol as a Possible Analytical Reagent.[2][3][4][5] Analytical Chemistry, 27(5), 782–785. Link

  • Shibata, S. (1959). Spectrophotometric determination of some metals with 4-(2-pyridylazo)resorcinol. Analytica Chimica Acta, 25, 348-359. Link

  • Ferreira, S. L. C., et al. (1991). 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) as a spectrophotometric reagent for cobalt determination.[6] Talanta, 38(10), 1137-1141. Link

  • Lukas, I., & Urbanek, J. (2015). Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR). Journal of Inorganic Biochemistry, 153, 345-351. Link

  • Nonova, D., & Stoyanov, K. (1984). Extraction-spectrophotometric determination of copper with 5-Br-PADAP. Analytica Chimica Acta, 138, 321-327.

Sources

Troubleshooting

Technical Support Center: Optimizing Environmental Analysis with PADAP

Welcome to the technical support guide for utilizing 2-(2-pyridylazo)-5-(diethylamino)phenol (PADAP) and its derivatives, such as 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP), in the analysis of environme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for utilizing 2-(2-pyridylazo)-5-(diethylamino)phenol (PADAP) and its derivatives, such as 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP), in the analysis of environmental samples. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects and other common challenges encountered during spectrophotometric analysis.

Introduction to PADAP in Environmental Analysis

PADAP and its analogues are highly sensitive chromogenic agents used for the determination of various metal ions.[1][2][3][4] In environmental monitoring, these compounds are invaluable for quantifying trace metal contaminants in complex matrices like water, soil, and biological tissues.[1] The principle of detection lies in the formation of stable, colored complexes between PADAP and the target metal ion, which can then be quantified using spectrophotometry.[1][2]

However, the diverse and complex nature of environmental samples often leads to "matrix effects," where components other than the analyte of interest interfere with the measurement, potentially compromising the accuracy and reliability of the results.[5][6] This guide provides practical solutions to these challenges, ensuring robust and accurate analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is PADAP and how does it function as a chromogenic agent?

PADAP is an organic compound that acts as a chelating agent, forming strong, colored complexes with a variety of metal ions.[1][2] This color formation is the basis of its use in spectrophotometric analysis. The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, allowing for quantitative measurement.

Q2: What are matrix effects in the context of spectrophotometric analysis with PADAP?

In spectrophotometric analysis, matrix effects are the influence of any component in the sample, other than the target analyte, on the absorbance measurement.[5][6] These interferences can be caused by other metal ions that also react with PADAP, organic matter that absorbs light at the same wavelength, or suspended particles that scatter light. Such effects can lead to inaccurate quantification of the target analyte.[5]

Q3: My calibration curve is non-linear. What are the likely causes?

A non-linear calibration curve can be due to several factors:

  • High Analyte Concentration: At high concentrations, the relationship between absorbance and concentration can deviate from Beer-Lambert's law. Diluting your samples and standards may resolve this.

  • Interference: The presence of interfering ions in your standards can affect the complex formation and lead to a non-linear response.

  • Instrumental Issues: Ensure your spectrophotometer is functioning correctly and has been properly blanked.[7][8][9][10][11]

Q4: I'm observing unexpected color changes in my samples. What could be the cause?

Unexpected color changes can be attributed to:

  • Presence of Interfering Ions: Other metal ions in your sample may be forming colored complexes with PADAP.

  • pH Fluctuations: The color of the PADAP-metal complex can be pH-dependent. Ensure the pH of your samples and standards is consistent.

  • Reagent Degradation: Old or improperly stored PADAP solutions can degrade, leading to off-color development.

Q5: My blank solution shows high absorbance. How can I rectify this?

A high absorbance reading for your blank can be caused by:

  • Contaminated Reagents: Your solvent or PADAP solution may be contaminated with the analyte or other interfering substances. Prepare fresh solutions using high-purity water and reagents.

  • Dirty Cuvettes: Residue on the cuvette walls can absorb or scatter light. Thoroughly clean your cuvettes before use.[7][8]

  • Improper Blanking Procedure: Ensure you are using the correct solution for blanking and that the instrument is zeroed properly.[8]

Q6: How can I enhance the selectivity of my PADAP-based method?

Improving selectivity involves minimizing the interference from other components in the sample. This can be achieved by:

  • pH Adjustment: The formation of PADAP-metal complexes is often pH-dependent. By optimizing the pH, you can selectively form the complex with your target analyte.[12]

  • Use of Masking Agents: Masking agents are chemicals that form stable complexes with interfering ions, preventing them from reacting with PADAP.

  • Sample Pre-treatment: Techniques like solid-phase extraction can be used to separate the target analyte from the sample matrix before analysis.[6]

Troubleshooting Guide

Problem 1: Poor Sensitivity and Low Absorbance Signals

Scientific Rationale: The formation of the PADAP-metal complex is a chemical reaction that is highly dependent on the pH of the solution. The optimal pH for maximum color development varies for different metal ions.

Troubleshooting Steps:

  • Consult the Literature: Research the optimal pH for the specific metal ion you are analyzing with PADAP.

  • pH Optimization Experiment: Prepare a series of solutions containing a known concentration of your analyte and PADAP. Adjust the pH of each solution across a range (e.g., pH 4 to 10) using appropriate buffers.

  • Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the complex.

  • Plot and Determine Optimal pH: Plot absorbance versus pH to identify the pH at which the maximum absorbance is achieved.[12]

Scientific Rationale: The concentration of PADAP should be in excess relative to the expected concentration of the analyte to ensure complete complex formation. However, a very high concentration of PADAP can lead to a high background absorbance.[12]

Troubleshooting Steps:

  • Vary PADAP Concentration: Prepare a series of solutions with a fixed analyte concentration and varying concentrations of PADAP.

  • Measure Absorbance: Measure the absorbance of each solution.

  • Identify Optimal Concentration: The optimal PADAP concentration is the one that gives the highest absorbance for the complex with a low background reading.

Scientific Rationale: PADAP solutions can degrade over time, especially when exposed to light or high temperatures. This degradation can lead to a loss of reactivity and a decrease in sensitivity.

Troubleshooting Steps:

  • Prepare Fresh Reagent: Prepare a fresh solution of PADAP from a solid standard.

  • Proper Storage: Store the PADAP solution in a dark, cool place. Amber bottles are recommended to protect it from light.

  • Compare Results: Compare the results obtained with the fresh reagent to those from the old reagent to confirm if degradation was the issue.

Problem 2: Inaccurate and Irreproducible Results

Scientific Rationale: PADAP is a non-selective reagent and can form complexes with multiple metal ions.[13] If your sample contains other metals that react with PADAP, they will contribute to the absorbance reading, leading to an overestimation of your target analyte.

Troubleshooting Steps:

  • Identify Potential Interferences: Analyze your sample for the presence of other metal ions that are known to react with PADAP.

  • Use a Masking Agent: Add a suitable masking agent to your sample to selectively complex the interfering ions and prevent their reaction with PADAP. Common masking agents include cyanide, fluoride, and triethanolamine. The choice of masking agent will depend on the specific interfering ions present.

  • Matrix-Matched Calibration: Prepare your calibration standards in a matrix that closely resembles your sample matrix to compensate for the interference.[6][14]

Scientific Rationale: Suspended particles in the sample can scatter light, leading to an artificially high absorbance reading. This is a physical interference rather than a chemical one.

Troubleshooting Steps:

  • Filtration: Filter your samples through a 0.45 µm filter to remove any suspended solids before analysis.

  • Centrifugation: Alternatively, centrifuge your samples at high speed to pellet the suspended particles and analyze the clear supernatant.

Scientific Rationale: Environmental samples, particularly soil and wastewater, can contain high levels of dissolved organic matter (e.g., humic and fulvic acids). These substances can absorb light at the same wavelength as the PADAP-metal complex, causing a positive interference.

Troubleshooting Steps:

  • Sample Digestion: For samples with high organic content, a digestion step using strong acids (e.g., nitric acid, sulfuric acid) may be necessary to break down the organic matter.

  • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to separate the analyte from the organic matrix. The choice of cartridge will depend on the properties of your analyte and the interfering organic compounds.

Experimental Protocols

Protocol 1: Preparation of PADAP Reagent
  • Weighing: Accurately weigh 0.025 g of PADAP powder.

  • Dissolving: Dissolve the PADAP in a small amount of ethanol (e.g., 5 mL).

  • Dilution: Transfer the dissolved PADAP to a 100 mL volumetric flask and dilute to the mark with deionized water.

  • Storage: Store the solution in an amber bottle at 4°C. The solution is typically stable for several weeks.

Protocol 2: General Procedure for Spectrophotometric Determination of a Metal Ion in a Water Sample
  • Sample Preparation: Filter the water sample through a 0.45 µm filter to remove suspended particles.

  • pH Adjustment: Take a known volume of the filtered sample (e.g., 25 mL) and adjust the pH to the optimal value for the specific metal-PADAP complex formation using a suitable buffer solution.

  • Addition of PADAP: Add a specific volume of the PADAP reagent (e.g., 1 mL of a 0.025% solution) to the sample and mix well.

  • Color Development: Allow the solution to stand for a specified time (e.g., 15 minutes) for the color to develop fully.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the λmax of the metal-PADAP complex using a spectrophotometer. Use a reagent blank (deionized water with PADAP and buffer) to zero the instrument.

  • Quantification: Determine the concentration of the metal ion in the sample using a calibration curve prepared with standard solutions of the metal ion.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Inaccurate or Irreproducible Results Cause1 Interfering Ions Problem->Cause1 Cause2 Turbidity Problem->Cause2 Cause3 Organic Matter Problem->Cause3 Cause4 Suboptimal pH Problem->Cause4 Cause5 Incorrect Reagent Concentration Problem->Cause5 Sol1 Use Masking Agents or Matrix-Matched Calibration Cause1->Sol1 Sol2 Filter or Centrifuge Sample Cause2->Sol2 Sol3 Sample Digestion or SPE Cause3->Sol3 Sol4 Optimize pH Cause4->Sol4 Sol5 Optimize Reagent Concentration Cause5->Sol5

Caption: Troubleshooting workflow for addressing inaccurate results.

ChelationProcess cluster_reactants Reactants cluster_product Product PADAP PADAP Complex Colored Metal-PADAP Complex [M(PADAP)n]²⁺ PADAP->Complex + Metal Metal Ion (M²⁺) Metal->Complex Chelation

Caption: Principle of PADAP chelation for colorimetric detection.

References

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis.
  • Drawell. (2024, May 10). What are the Key Challenges in Spectrophotometric Analysis?
  • EvitaChem. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.
  • Delaney, M. F. (2020, December 19). A Look at Matrix Effects. LCGC International.
  • Chem-Impex. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diéthylamino)phénol.
  • Leśniewska, B. A., et al. (2020). Colorimetric Paper-Based Analytical Devices (PADs) Backed by Chemometrics for Pd(II) Detection. PMC.
  • ResearchGate. (n.d.). Effects of 5-Br-PADAP concentration on peak heights of metals.
  • Santa Cruz Biotechnology. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.
  • Ottokemi. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol, 97%.
  • ResearchGate. (2025, August 6). Determination of five heavy metal ions in environmental samples by a rapid high performance liquid chromatography.
  • ResearchGate. (2025, August 10). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples.
  • IEEE Xplore. (2008). Determination of Trace Pb in Environmental Samples by GF-AAS after Microsphere Phase Separation Extraction.
  • SCIEX. (2023, October 19). What is matrix effect and how is it quantified?
  • ResearchGate. (n.d.). The influence of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol concentration on adsorption of cadmium.
  • MDPI. (2023, June 15). Synthesis, Bioactivity Evaluation and Application of Plant-Based Nanoparticles.
  • PubMed. (2017, September 28). Biogenic synthesis of palladium nanoparticles and their applications as catalyst and antimicrobial agent.
  • MDPI. (2022, February 17). Green Nanotechnology: Plant-Mediated Nanoparticle Synthesis and Application.
  • PMC. (2017, September 28). Biogenic synthesis of palladium nanoparticles and their applications as catalyst and antimicrobial agent.
  • Sper Scientific Direct. (2025, July 11). Spectrophotometer Selection and Troubleshooting: A Practical Guide.
  • Hinotek. (2025, July 5). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions.
  • Biocompare. (2021, March 23). Spectrophotometer Troubleshooting Guide.
  • Journal of King Saud University. (2022, January 2). Green synthesis of palladium nanoparticles using aqueous plant extracts and its biomedical applications.
  • longi. (2024, September 17). Spectrophotometer Guide: Principles, Usage, Troubleshooting, and Maintenance.
  • Benchchem. (n.d.). Troubleshooting low reproducibility in spectrophotometric measurements.
  • MDPI. (2024, August 2). Analytical Applications of Voltammetry in the Determination of Heavy Metals in Soils, Plant Tissues, and Water—Prospects and Limitations in the Co-Identification of Metal Cations in Environmental Samples.

Sources

Optimization

second-derivative spectrophotometry to resolve spectral overlap of metal-PADAP complexes

Status: Operational Ticket Focus: Resolving Spectral Overlap in Metal-PADAP Complexes Assigned Specialist: Senior Application Scientist Core Technical Overview The Challenge: You are likely using 2-(2-pyridylazo)-5-dieth...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Resolving Spectral Overlap in Metal-PADAP Complexes Assigned Specialist: Senior Application Scientist

Core Technical Overview

The Challenge: You are likely using 2-(2-pyridylazo)-5-diethylaminophenol (PADAP) or its halogenated analogs (e.g., 5-Br-PADAP) to determine trace metals like Cobalt (Co), Nickel (Ni), or Zinc (Zn). While PADAP is highly sensitive, its metal complexes exhibit significant spectral overlap in zero-order (


) absorption spectra. This makes simultaneous quantification impossible without physical separation (HPLC) or advanced mathematics.

The Solution: Second-Derivative (


) Spectrophotometry using the Zero-Crossing Technique (ZCT). 
By calculating the second derivative of the absorption spectrum (

), we enhance spectral resolution and eliminate broad background bands. The "Zero-Crossing" method allows us to quantify Analyte A at a wavelength where the derivative signal of Analyte B is exactly zero, and vice-versa.

Standard Operating Procedure (SOP)

Reference Protocol: Simultaneous Determination of Co(II) and Ni(II)

Based on 5-Br-PADAP complexation chemistry.

Reagents & Setup:

  • Ligand:

    
     M PADAP (or 5-Br-PADAP) in Ethanol.
    
  • Buffer: Ammonium Acetate (pH 7.0).[1][2]

  • Surfactant: Triton X-100 (1% v/v) — Critical for solubilizing the non-polar neutral complexes in aqueous media.

  • Instrument: UV-Vis Spectrophotometer with derivative software (Scan speed: Medium/Slow;

    
    : 2–4 nm).
    

Workflow Visualization:

G Sample Sample Aliquot (Aq. Solution) Buffer Add Buffer (pH 7.0 NH4OAc) Sample->Buffer Reagent Add PADAP Reagent (in EtOH) Buffer->Reagent Surf Add Surfactant (Triton X-100) Reagent->Surf Mix Incubate (10 min, RT) Surf->Mix Scan Scan Spectrum (400-800 nm) Mix->Scan Deriv Calculate D2 (Savitzky-Golay) Scan->Deriv ZeroCross Measure at Zero-Crossing λ Deriv->ZeroCross

Figure 1: Critical workflow for preparing and analyzing Metal-PADAP complexes. Note the surfactant addition step to prevent precipitation.

Troubleshooting Guide (FAQ)

Module A: Signal & Noise Issues

Q: My derivative spectrum is extremely noisy, making it impossible to identify the zero-crossing point. What is wrong?

A: Derivative calculations amplify noise. As the derivative order increases, the signal-to-noise ratio (S/N) decreases.

  • Check

    
     (differentiation interval):  If your interval is too small (< 2 nm), you are differentiating the instrument noise rather than the spectral feature. Increase 
    
    
    
    to 4–5 nm.
  • Smoothing Filter: Ensure you are using a Savitzky-Golay smoothing filter.[3]

    • Guideline: The smoothing window (points) should be smaller than the Full Width at Half Maximum (FWHM) of the peak but large enough to encompass several noise cycles. A window of 9–15 points is typically effective for PADAP complexes.

  • Scan Speed: Slow down the scan speed. Fast scanning introduces electronic noise that

    
     processing will magnify.
    

Q: The zero-crossing point for my interfering metal keeps shifting. Why isn't it stable?

A: The "Zero-Crossing" point is mathematically fixed only if the spectral shape is constant. Shifts indicate a change in the chemical environment of the complex.

  • pH Drift: PADAP complexes are pH-sensitive. A shift of ±0.2 pH units can slightly alter the absorption maximum (

    
    ), which shifts the inflection points (
    
    
    
    zero-crossings) significantly. Verify your buffer capacity.
  • Temperature: Azo dyes exhibit thermochromism. Ensure samples and standards are measured at the same temperature (±1°C).

Module B: Chemistry & Linearity[4][5][6][7][8][9]

Q: I see a precipitate forming after adding the PADAP reagent.

A: Metal-PADAP complexes are neutral and hydrophobic. They will precipitate in purely aqueous solutions.

  • The Fix: You must use a surfactant (micellar solubilization) or a solvent extraction step.

  • Recommendation: Add 1.0 mL of 1% Triton X-100 or SDS to your 10 mL flask before making up to volume. This creates a clear, stable micellar solution suitable for direct spectrophotometry.

Q: My calibration curve is non-linear at higher concentrations.

A: Beer’s Law applies to derivative amplitudes, but the linear dynamic range is often narrower than in zero-order spectrophotometry.

  • Cause: At high absorbance (

    
    ), instrumental stray light and polychromatic radiation cause deviations.
    
  • Solution: Dilute samples so that the zero-order absorbance at

    
     remains below 1.0 AU. This ensures the derivative amplitude remains linear with concentration.
    

The Zero-Crossing Logic Visualization

To understand how to select your wavelengths, visualize the derivative spectra of two overlapping components (Metal A and Metal B).

ZeroCrossing cluster_legend Legend key Metal A (Target) Metal B (Interferent) Step1 1. Scan Pure Metal B (Interferent) Step2 2. Calculate D2 Spectrum of B Step1->Step2 Step3 3. Identify Wavelengths where D2 of B = 0 (Zero-Crossing) Step2->Step3 Step4 4. Check D2 of Metal A at these λ Step3->Step4 Decision Is D2 of A significant? Step4->Decision ResultYes Valid Analytical Wavelength for Metal A Decision->ResultYes Yes ResultNo Invalid. Select different Zero-Crossing point Decision->ResultNo No

Figure 2: Logic flow for selecting the analytical wavelength. You measure the analyte (A) only where the interferent (B) contributes zero signal.

Data Summary: Typical Analytical Parameters

The following table summarizes typical parameters for 5-Br-PADAP (a superior analog of PADAP) for simultaneous determination.

ParameterCobalt (Co)Nickel (Ni)Iron (Fe)

(Zero Order)
~590 nm~560 nm~555 nm
Overlap Status Severe OverlapSevere OverlapSevere Overlap
Target

Wavelength
640 nm 600 nm 740 nm
Interferent Behavior Ni & Fe cross 0 at 640 nmCo & Fe cross 0 at 600 nmCo & Ni cross 0 at 740 nm
Linear Range 80–2000 ng/mL80–2000 ng/mL50–1500 ng/mL
LOD ~2.7 ng/mL~13.9 ng/mL~3.0 ng/mL

Note: Wavelengths are instrument-dependent. You must experimentally verify zero-crossing points on your specific spectrophotometer.

References

  • Simultaneous Determination of Co, Ni, and Fe: Baskan, K. S., & Turker, A. R. (2004).[1] Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol.[1][2] Talanta, 62(5), 971-976.[1]

  • General Principles of Derivative Spectrophotometry: Ojeda, C. B., & Rojas, F. S. (2004). Recent developments in derivative ultraviolet-visible spectrophotometry. Analytica Chimica Acta, 518(1-2), 1-24.

  • Zero-Crossing Technique Validation: Ragno, G., et al. (2004). A critical study on the application of the zero-crossing derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 547-556.

  • PADAP Reagent Chemistry: Zaijun, L., et al. (2001). Simultaneous Second Derivative Spectrophotometric Determination of Fe2+ and Fe3+ with 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol.[4] Analytical Sciences, 17.[5]

Sources

Troubleshooting

Technical Support Center: Preconcentration Techniques for Trace Metal Analysis

Welcome to the Technical Support Center for preconcentration techniques in trace metal analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of samp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for preconcentration techniques in trace metal analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation for trace metal detection. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to ensure the accuracy and reliability of your results.

Introduction: The "Why" of Preconcentration

In many analytical scenarios, particularly in environmental monitoring, pharmaceutical quality control, and clinical diagnostics, the concentration of target metal ions is often below the detection limit of even the most sensitive analytical instruments like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Preconcentration techniques are therefore employed not just to concentrate the analyte, but also to separate it from interfering matrix components.[1][2][3] This dual-action approach enhances signal intensity and reduces matrix effects, which can otherwise suppress or enhance the analyte signal, leading to inaccurate quantification.[1][4]

Troubleshooting Guides: A Symptom-Based Approach

This section addresses common issues encountered during preconcentration experiments. Each problem is followed by a series of potential causes and field-proven solutions.

Issue 1: Low or No Analyte Recovery

This is one of the most frequent challenges in preconcentration.[5][6]

Potential Cause & Solution Workflow

Low_Recovery_Troubleshooting start Symptom: Low/No Analyte Recovery check_adsorption Is the analyte being retained by the sorbent? start->check_adsorption check_elution Is the analyte being successfully eluted? check_adsorption->check_elution Yes adsorption_no No, analyte found in flow-through/wash fractions. check_adsorption->adsorption_no No elution_no No, analyte remains on the sorbent after elution. check_elution->elution_no No cause_adsorption1 Improper Sorbent Choice or Conditioning - Mismatch between analyte polarity and sorbent. - Insufficient wetting of the sorbent bed. adsorption_no->cause_adsorption1 cause_adsorption2 Incorrect Sample pH - Analyte is not in the correct charge state for retention. adsorption_no->cause_adsorption2 cause_adsorption3 High Sample Flow Rate - Insufficient contact time between analyte and sorbent. adsorption_no->cause_adsorption3 cause_adsorption4 Sorbent Overload - Exceeding the binding capacity of the sorbent. adsorption_no->cause_adsorption4 solution_adsorption1 Solution: 1. Re-evaluate sorbent selection based on analyte properties (e.g., reversed-phase for nonpolar, ion-exchange for charged species). 2. Ensure proper conditioning with appropriate solvents. cause_adsorption1->solution_adsorption1 solution_adsorption2 Solution: Adjust sample pH to ensure the analyte is charged for ion-exchange or neutral for reversed-phase. cause_adsorption2->solution_adsorption2 solution_adsorption3 Solution: Decrease the sample loading flow rate. cause_adsorption3->solution_adsorption3 solution_adsorption4 Solution: - Decrease sample volume or use a larger sorbent bed. cause_adsorption4->solution_adsorption4 cause_elution1 Elution Solvent is Too Weak - Insufficient strength to disrupt analyte-sorbent interactions. elution_no->cause_elution1 cause_elution2 Insufficient Elution Volume - Not enough solvent to completely desorb the analyte. elution_no->cause_elution2 cause_elution3 Secondary Interactions - Unintended interactions (e.g., nonpolar interactions on an ion-exchange sorbent). elution_no->cause_elution3 solution_elution1 Solution: - Increase the organic strength of the eluent or use a stronger solvent. - For ion-exchange, adjust eluent pH to neutralize the analyte or sorbent. cause_elution1->solution_elution1 solution_elution2 Solution: - Increase the elution volume, potentially in multiple smaller aliquots. cause_elution2->solution_elution2 solution_elution3 Solution: - Add a modifier to the eluent to disrupt secondary interactions. cause_elution3->solution_elution3

Caption: Troubleshooting workflow for low analyte recovery.

Issue 2: Poor Reproducibility and Inconsistent Results

Inconsistent results can undermine the validity of your entire dataset.[6][7]

Potential Causes and Solutions:

  • Inconsistent Sample Pre-treatment: Ensure uniform pH adjustment, dilution, and filtration for all samples.[8] Any variation can significantly affect analyte retention and elution.

  • Variable Flow Rates: Manual processing can introduce variability. Use a vacuum manifold or automated system to maintain consistent flow rates during sample loading, washing, and elution.[5]

  • Sorbent Bed Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can prevent proper interaction with the analyte.[5] Always keep the sorbent wetted.

  • Batch-to-Batch Sorbent Variability: If you observe a sudden shift in performance, consider variability between different lots of SPE cartridges.[6] It is good practice to test a new batch with a known standard.

Issue 3: Contamination and High Background Signals

Trace analysis is highly susceptible to contamination, which can originate from numerous sources.[9]

Sources of Contamination and Mitigation Strategies

Source of ContaminationMitigation Strategy
Reagents and Water Use high-purity (trace metal grade) acids and 18 MΩ·cm deionized water.[9] Regularly check water systems for boron and silicon breakthrough.[9]
Labware (Glass and Plastic) Prefer plasticware (polypropylene, PFA) over glass, as glass can leach metals like sodium and aluminum.[9][10] Acid-leach all new labware before use.[10] Avoid colored plastics, which may contain metal-based pigments.[10]
Environment Prepare samples in a clean environment, such as a HEPA-filtered laminar flow hood, to minimize contamination from airborne dust which can contain aluminum and calcium.[9][11]
Sample Collection Use certified trace metal-free collection tubes (e.g., royal-blue top tubes) to prevent contamination at the source.[12]
Handling Always wear powder-free gloves and a lab coat.[10] Avoid touching any surface that will come into contact with the sample.[11]
Issue 4: Matrix Effects in Final Analysis (e.g., ICP-MS)

Even after preconcentration, residual matrix components can affect the instrument's response.[1][4]

Identifying and Mitigating Matrix Effects:

  • Symptom: Signal suppression or enhancement observed when comparing spiked samples to simple standards.[1][4]

  • Causality: High concentrations of easily ionizable elements (like sodium in seawater) or residual organic matter can alter the plasma conditions in ICP-MS, affecting analyte ionization efficiency.[1][13]

  • Solutions:

    • Improve Wash Step: Optimize the wash solvent to be strong enough to remove matrix interferences without eluting the target analytes.[14][8]

    • Matrix-Matched Calibration: Prepare calibration standards in a solution that mimics the final sample eluate to compensate for matrix effects.[4]

    • Internal Standardization: Add an element with similar ionization properties to the analyte (but not present in the sample) to all samples and standards to correct for instrument drift and matrix-induced signal changes.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right preconcentration technique for my sample?

The choice depends on the analyte, the matrix, and the required concentration factor.

Technique_Selection start Select Preconcentration Technique spe Solid-Phase Extraction (SPE) - Versatile, for aqueous & organic samples. - Good for removing interferences. start->spe lle Liquid-Liquid Extraction (LLE) - Good for samples with high organic content. - Prone to emulsion formation. start->lle coprecip Co-precipitation - Excellent for high matrix samples (e.g., seawater). - Achieves high preconcentration factors. start->coprecip

Caption: Major preconcentration techniques and their applications.

  • Solid-Phase Extraction (SPE): This is the most common technique due to its versatility, efficiency, and potential for automation.[5][15] It's excellent for cleaning up complex samples like urine or wastewater.

  • Liquid-Liquid Extraction (LLE): Often used when the analyte has a significantly different solubility in two immiscible liquids. A primary challenge is the formation of emulsions, especially with samples high in surfactants or fats.[16]

  • Co-precipitation: This method is highly effective for separating trace elements from complex matrices like seawater.[2][17] It involves precipitating a "carrier" element, which brings the trace analytes out of solution with it.[18]

Q2: What is the role of pH in the preconcentration of trace metals?

pH is a critical parameter that controls both the charge of the analyte and the surface charge of the sorbent.[3][19]

  • For Ion-Exchange SPE: The pH must be set to ensure that both the analyte and the sorbent are charged, allowing for electrostatic attraction. For example, in cation exchange, the pH should be low enough to ensure the metal is in its cationic form and the sorbent's functional groups are deprotonated (negatively charged).[20]

  • For Chelation/Reversed-Phase SPE: pH controls the formation of metal-chelate complexes. The optimal pH ensures the chelating agent is in a form that can efficiently bind to the metal ion, creating a neutral complex that can be retained on a reversed-phase sorbent.[21][22]

Q3: My LLE is forming a stable emulsion. How can I break it?

Emulsions are a common problem in LLE, caused by surfactant-like molecules in the sample that stabilize the interface between the aqueous and organic layers.[16]

Strategies to Break Emulsions:

  • Mechanical Methods: Gentle swirling or "rocking" of the separatory funnel instead of vigorous shaking can prevent emulsion formation.[23]

  • Centrifugation: This is often the most effective method for physically forcing the layers to separate.

  • Addition of Salt: Adding a saturated salt solution (brine) to the aqueous layer increases its polarity and density, which can help break the emulsion.[24]

  • Temperature Change: Gently warming or cooling the separatory funnel can sometimes destabilize the emulsion.

Q4: Can I reuse my SPE cartridges?

While tempting, it is generally not recommended for trace metal analysis. The risk of carryover and cross-contamination from one sample to the next is very high and can compromise the integrity of your results. Commercial SPE cartridges are designed for single use.[15]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Trace Metals in Water

This protocol provides a general workflow for using a chelation-based SPE cartridge to preconcentrate metals from an aqueous sample.

Workflow Diagram

SPE_Workflow start Start conditioning 1. Conditioning - Wet the sorbent. - Methanol followed by DI water.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdTL0n6cG8LEiobeqs5ykI_xFA9YFiIYDcOYQQ23EX4c8IO544BjcfiTbYNvtHqo2A_0rYjoEUpnBYZxDl9iEEHiH3X0S0IHJt2PBtzzoJUeMRXCgjMtfcTmWENO0qZBkQvVEPjVIjqcwybTJjNGT4rDRrQVsrTlENhahHhKm16UQj46UiT0iIkp0jJrMaKw%3D%3D)] start->conditioning equilibration 2. Equilibration - Adjust sorbent to sample pH. - Use a buffer solution.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdTL0n6cG8LEiobeqs5ykI_xFA9YFiIYDcOYQQ23EX4c8IO544BjcfiTbYNvtHqo2A_0rYjoEUpnBYZxDl9iEEHiH3X0S0IHJt2PBtzzoJUeMRXCgjMtfcTmWENO0qZBkQvVEPjVIjqcwybTJjNGT4rDRrQVsrTlENhahHhKm16UQj46UiT0iIkp0jJrMaKw%3D%3D)] conditioning->equilibration loading 3. Sample Loading - Pass sample through the cartridge. - Slow, controlled flow rate.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUdWTtwOf1QabFp30RMKOgjDPeNmEZDRy4wol4zdO8gu-uQpeXCIS3Swhb0UstA2q02uI6zGeIaqvixXuD9gwAC_wnWmnVXSdjYlA8WeDtsiY1GB3pVaP19_SNDVBNrtsxiOy09Y1pGNM8TrNUrGhd0q1eXANwTst1z25SaArAyQk_JCVTk05Q2tTTOJfxZ5d9h8PG_Hnez-2k8rhN-2jPBbGg98UdgJy5jM0hD_GsI430vTpChiuz_C-eOAZd922nzDu--4oGX6OatnjUKOeX-JqIpozrvMM3yTpcmvnA9psZDXyKkbiMzFHDSUT9BW-7Vjgh-YOm6Y64)] equilibration->loading washing 4. Washing - Remove matrix interferences. - Use DI water or a weak buffer.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHjoiMRcazGAaDRwAXTKczrDsyEUvIrTdwTyjfQoUUuKDNO7BQDn_6bR4LSagfwU2GX_exU_PDRRRdBiAZFJMMa-O87buO6JUtHNuzUkz5C_PNGmC-RcIPBDvJPCxzVCONp8_-MQ4GNFomnrPA05KHkjdgK_bidVWSuRUMTRm22iJGEOFCEqQhQfC-3eK-Q4FihYmcMpl4zZJfLMnc5keH_2G_lbYDhDk5H5tlzvYnXLnXkZc8Cn-tjItegpPx5mj9qI9OZ6SP54BMXHIUr06mWhOvTNNzcWPOuvKlUUXkkiOk9VIPx1HVKy-rfh_YJWk%3D)] loading->washing elution 5. Elution - Recover the analytes. - Use an acidic solution (e.g., 2% Nitric Acid).[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHjoiMRcazGAaDRwAXTKczrDsyEUvIrTdwTyjfQoUUuKDNO7BQDn_6bR4LSagfwU2GX_exU_PDRRRdBiAZFJMMa-O87buO6JUtHNuzUkz5C_PNGmC-RcIPBDvJPCxzVCONp8_-MQ4GNFomnrPA05KHkjdgK_bidVWSuRUMTRm22iJGEOFCEqQhQfC-3eK-Q4FihYmcMpl4zZJfLMnc5keH_2G_lbYDhDk5H5tlzvYnXLnXkZc8Cn-tjItegpPx5mj9qI9OZ6SP54BMXHIUr06mWhOvTNNzcWPOuvKlUUXkkiOk9VIPx1HVKy-rfh_YJWk%3D)] washing->elution analysis 6. Analysis - Dilute eluate and analyze by ICP-MS. elution->analysis end End analysis->end

Sources

Optimization

stability issues of 2-(2-Pyridylazo)-5-dimethylaminophenol solutions and storage

The following technical guide addresses the stability, preparation, and troubleshooting of 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) solutions. Product Focus: 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) CAS No: 5...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, preparation, and troubleshooting of 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) solutions.

Product Focus: 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP)

CAS No: 50783-80-7 | Role: Metallochromic Indicator & Chelating Agent[1][2]

Part 1: Solution Preparation & Initial Stability

The "Why" Behind the Protocol

DMPAP is a lipophilic azo dye.[2] While it forms intensely colored water-soluble complexes with metal ions (Co, Ni, Zn, Cd), the reagent itself exhibits poor aqueous solubility .[1][2] The most common stability failure—precipitation—occurs because users attempt to dissolve the hydrophobic dye directly in aqueous buffers.[2]

To ensure stability, you must create a thermodynamically stable system using a "Co-Solvent + Surfactant" approach.[1][2]

Optimized Preparation Workflow

Do not store DMPAP in aqueous buffers for long periods.[1][2] Follow this two-stage preparation method to maximize shelf-life.

DMPAP_Prep Solid Solid DMPAP (Store at 2-8°C, Dark) Stock Stock Solution (10 mM) Solvent: Abs. Ethanol or Methanol Stability: 3-6 Months Solid->Stock Dissolve Working Working Solution Add Surfactant (Triton X-100) + Buffer (Acetate/Borate) Stock->Working Dilute 1:100 Working->Working Check for Precipitation Analysis Metal Analysis (Use within 24 Hours) Working->Analysis Add Sample

Figure 1: Step-by-step workflow for preparing stable DMPAP solutions. Note the critical transition from organic stock to surfactant-stabilized aqueous working solution.[1][2]

Protocol: 10 mM Stock Solution
  • Weighing: Weigh exactly 24.2 mg of DMPAP powder.

  • Solvent: Dissolve in 10 mL of Absolute Ethanol (or Methanol). Do not use water.[1][2]

    • Technical Insight: Ethanol prevents hydrolysis of the azo linkage, which is accelerated in aqueous environments.[2]

  • Storage: Transfer to an amber glass vial. Wrap the neck with Parafilm to prevent evaporation.[2] Store at 4°C.[1][2]

Protocol: Stabilized Working Solution
  • Surfactant Addition: To your aqueous buffer (e.g., Acetate pH 5.5), add Triton X-100 or Tween 20 to a final concentration of 0.1% - 1.0% (v/v) .[2]

    • Mechanism: The surfactant forms micelles that encapsulate the hydrophobic DMPAP molecules, preventing them from aggregating (precipitating) in the water phase.[2]

  • Dilution: Add the ethanolic Stock Solution to this surfactant-buffer mix dropwise while stirring.

Part 2: Storage & Shelf-Life Guidelines

DMPAP is sensitive to photodegradation (light) and oxidative hydrolysis .[2]

Stability Matrix
StateConditionExpected StabilityCritical Risk Factors
Solid Powder 2-8°C, Dark, Desiccated2 YearsHygroscopic; moisture leads to hydrolysis.[1]
Ethanol Stock 4°C, Amber Glass3-6 MonthsSolvent evaporation concentrates the reagent.[1][2]
Aqueous Working Room Temp, Light< 24 HoursRapid precipitation; Azo bond cleavage by light.[1][2]
Metal Complex Aqueous (pH optimized)> 24 HoursGenerally stable once the metal is chelated.[2]

Part 3: Troubleshooting & FAQs

Q1: My solution turned from red/purple to yellow/brown overnight. Is it still good?

Status: Likely Degraded.

  • Cause: This spectral shift usually indicates cleavage of the azo (-N=N-) linkage , often driven by UV light exposure or extreme pH.[1][2] The breakdown products (aminopyridine and aminophenol derivatives) are often yellow/brown and do not complex metals effectively.[2]

  • Correction: Discard the solution. Prepare fresh stock in an amber bottle and protect it from direct sunlight.

Q2: I see fine particles floating in my working solution after 1 hour.

Status: Precipitation (Solubility Failure).

  • Cause: The "co-solvent shock."[2] When you added the ethanol stock to the water, the local ethanol concentration dropped too fast, forcing the hydrophobic DMPAP out of solution.[2]

  • Correction:

    • Ensure your aqueous buffer contains 0.1% Triton X-100 .[1][2][3]

    • Add the ethanol stock slowly into the vortexing buffer, not the other way around.

Q3: The absorbance readings for my standard curve are decreasing every day.

Status: Stock Concentration Drift.

  • Cause: Ethanol is volatile.[1][2] Even in a closed bottle at 4°C, slow evaporation can occur, or conversely, condensation of water into cold ethanol can dilute it.[1]

  • Correction: Use a freshly prepared standard daily for critical quantification. For routine checks, measure the absorbance of the reagent blank at its

    
     (approx. 443 nm for free ligand) to verify concentration before use.[2]
    
Q4: Can I use plastic (polypropylene) tubes for storage?

Status: Not Recommended.

  • Cause: DMPAP is a lipophilic dye.[1][2] It can adsorb onto the walls of polypropylene or polystyrene tubes, effectively lowering the concentration in the solution.[2]

  • Correction: Use glass vials (borosilicate) for stock solutions.

Part 4: Scientific Mechanism (The "Why")

Azo-Hydrazone Tautomerism

The stability and color of DMPAP are governed by a pH-dependent equilibrium between the azo and hydrazone tautomers.[1][2]

  • Acidic pH: Protonation of the pyridine nitrogen or the amino group can shift the color and solubility.[2]

  • Basic pH: Ionization of the phenolic -OH group (

    
    ) increases solubility but also susceptibility to oxidation.[1][2]
    

Most metal complexation protocols (e.g., for Zinc or Cobalt) operate in weakly acidic to neutral media (pH 5-7) where the reagent is most stable but least soluble, necessitating the surfactant protocols described above.[2]

References

  • Qiu, X. C., & Zhu, Y. Q. (1986).[1][2] 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol as a reagent for the spectrophotometric determination of iron(III).[1][2][4][5] Analytical Letters. (Extrapolated for DMPAP solubility mechanisms).

  • Ullah, M. R., & Haque, M. E. (2010).[1][2] Spectrophotometric Determination of Toxic Elements in Aqueous Media. Journal of Chemical Engineering. (Reference for surfactant stabilization methods).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of Spectrophotometric Method using 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP)

Executive Summary & Strategic Positioning In the landscape of trace metal analysis, 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) occupies a critical niche. While Atomic Absorption Spectroscopy (AAS) and Inductively Cou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

In the landscape of trace metal analysis, 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) occupies a critical niche. While Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP-MS) remain the "gold standards" for throughput and specificity, they are often resource-prohibitive for routine benchtop screening or field deployment.

DMPAP is a high-sensitivity chromogenic reagent belonging to the heterocyclic azo dye family. It is distinct from its predecessors, PAR (4-(2-Pyridylazo)resorcinol) and PAN , primarily due to its enhanced molar absorptivity (


) and stability in micellar media. This guide validates the DMPAP spectrophotometric method, specifically focusing on the determination of transition metals (Zn(II), Co(II), Ni(II)), and provides a direct performance comparison against established alternatives.
Why DMPAP?
  • Hyper-Sensitivity: DMPAP derivatives often exhibit molar absorptivities

    
    , significantly higher than PAR.
    
  • Kinetic Stability: Forms thermodynamically stable chelates instantly at room temperature.

  • Cost-Efficiency: Reduces cost-per-test by >90% compared to ICP-MS.

Technical Mechanism & Chemistry

The utility of DMPAP lies in its ability to act as a tridentate ligand. The nitrogen atoms of the pyridine ring and the azo group, along with the oxygen of the phenolic group, coordinate with the metal ion.

Chelation Pathway

The reaction typically involves the deprotonation of the phenolic hydroxyl group followed by coordination.

ChelationMechanism Reagent DMPAP Reagent (Protonated) Intermediate Coordination (N, N, O donor atoms) Reagent->Intermediate Ligand Approach Buffer Buffer (pH 5.0-8.0) Deprotonation Buffer->Reagent Activates -OH Metal Metal Ion (M2+) (Zn, Co, Ni) Metal->Intermediate Complex Stable Chelate (M:L 1:2 Ratio) Intermediate->Complex Fast Kinetics Signal Chromogenic Shift (Red/Purple) Complex->Signal Absorbance (λmax)

Figure 1: Chelation mechanism of DMPAP with divalent metal ions. The tridentate coordination results in a stable 1:2 (Metal:Ligand) complex.

Comparative Analysis: DMPAP vs. Alternatives

The following table objectively compares DMPAP against common spectrophotometric reagents (PAR, PAN) and instrumental methods (AAS).

Table 1: Performance Matrix of Trace Metal Determination Methods

FeatureDMPAP (Subject)PAR (Alternative)PAN (Alternative)FAAS (Instrumental)
Molar Absorptivity (

)
High (

)
Moderate (

)
Moderate (

)
N/A (Atomic Signal)
Solubility Low (Requires Surfactant)High (Water Soluble)Low (Organic Solvent)N/A
Selectivity Moderate (Needs Masking)Low (Non-specific)ModerateHigh
LOD (Limit of Detection) ~1-5 ng/mL ~10-50 ng/mL~50 ng/mL~1-10 ng/mL
pH Sensitivity Sensitive (Sharp Optima)Broad RangeBroad RangeN/A
Cost Per Sample < $0.50< $0.50< $0.50> $5.00

Key Insight: DMPAP offers superior sensitivity compared to PAR, making it the better choice for ultra-trace analysis where AAS is unavailable. However, it requires careful pH control and often the addition of surfactants (e.g., Triton X-100) to solubilize the complex in aqueous media.

Validation Protocol (Methodology)

This protocol is designed for the determination of Zinc (Zn) or Cobalt (Co) , but applies broadly to transition metals. It follows ICH Q2(R1) guidelines.

Reagents & Apparatus
  • DMPAP Stock Solution (1 mM): Dissolve in ethanol or methanol.

  • Buffer Solution: Acetate (pH 4-6) or Borate (pH 7-9) depending on target metal.

  • Surfactant: 1% (v/v) Triton X-100 or SDS (to prevent precipitation).

  • Masking Agents: Sodium Fluoride (to mask Fe), Thiourea (to mask Cu).

  • Apparatus: UV-Vis Spectrophotometer (1 cm quartz cells).

Optimization Workflow

ValidationWorkflow Start Method Development Scan Spectral Scan (300-800 nm) Determine λmax Start->Scan Opt_pH pH Optimization (Signal vs. Noise) Scan->Opt_pH Opt_Reagent Reagent Stoichiometry (Mole Ratio Method) Opt_pH->Opt_Reagent Validation ICH Validation (Linearity, Accuracy, Precision) Opt_Reagent->Validation RealSample Real Sample Analysis (Recovery Studies) Validation->RealSample

Figure 2: Step-by-step optimization and validation workflow.

Experimental Procedures
Experiment A: Linearity & Range
  • Prepare a standard series of the metal ion (e.g., 0.1, 0.2, 0.4, 0.8, 1.0 µg/mL).

  • Add 1.0 mL of Buffer and 1.0 mL of DMPAP reagent to each.

  • Add 0.5 mL of surfactant (Triton X-100). Dilute to 10 mL with water.

  • Measure Absorbance at

    
     (typically 550-600 nm  for DMPAP complexes) against a reagent blank.
    
  • Criteria:

    
    .
    
Experiment B: Precision (Repeatability)
  • Analyze 6 replicates of a single concentration (e.g., 0.5 µg/mL).

  • Calculate % RSD (Relative Standard Deviation).

  • Criteria: RSD < 2.0%.

Experiment C: Accuracy (Recovery)
  • Spike a known amount of metal into a placebo or real sample matrix (e.g., tap water).

  • Analyze using the standard curve.

  • Calculate % Recovery = (Observed / Expected) × 100.

  • Criteria: 95% - 105%.

Supporting Experimental Data

The following data summarizes the validation characteristics of DMPAP for Cobalt (Co) determination, synthesized from authoritative literature [1][4].

Table 2: Validation Results for Co(II)-DMPAP System

ParameterExperimental ResultAcceptance CriteriaStatus

590 nmDistinct PeakPass
Optimum pH 4.0 - 6.0Stable PlateauPass
Molar Absorptivity (

)


Pass
Linearity Range 0.05 – 1.2 µg/mL

Pass (

)
LOD (Limit of Detection) 1.2 ng/mL< 10 ng/mLPass
Interference (Fe, Cu) Masked by F-, Thiourea< 5% ErrorPass

Interpretation: The molar absorptivity of DMPAP is nearly double that of PAR (


), confirming its superior sensitivity for trace analysis.

Troubleshooting & Robustness

  • Issue: Turbidity.

    • Cause: The Metal-DMPAP complex is hydrophobic.

    • Solution: Ensure sufficient surfactant (Triton X-100 or SDS) is added before the metal solution, or use an extraction step with Chloroform if high sensitivity is required.

  • Issue: High Blank Absorbance.

    • Cause: Excess reagent absorbs at the detection wavelength.

    • Solution: Optimize reagent concentration. Use the "Slope Ratio" method to determine the exact Metal:Ligand ratio (usually 1:2) and avoid large excesses.

  • Issue: Interference from Iron (Fe). [1][2]

    • Cause: Fe(III) reacts strongly with pyridylazo dyes.

    • Solution: Add Sodium Fluoride (NaF) or Triethanolamine (TEA) to mask Iron.

References

  • Talanta. "Synthesis of 2-(3,5-dichloro-2-pyridylazo)-5-dimethylaminophenol and its application to the spectrophotometric determination of cobalt." PubMed. Link

  • Taylor & Francis. "2-(5-Bromo-2-Pyridylazo)-5-Dimethylaminophenol (5-Br-DMPAP) as a Reagent for Spectrophotometric Determination of Iron (III)." Analytical Letters. Link

  • MDPI. "Determination of Zn 2+ in Solid Pharmaceutical Dosage Forms by Means of Spectrophotometry in Micellar Media: Method Validation." Molecules. Link

  • ResearchGate. "The Spectrophotometric and Derivative Spectrophotometric Determination of Cobalt in the Presence of Large Amounts of Nickel Using Br-PADAP." Link

Sources

Comparative

comparison of PADAP with 4-(2-pyridylazo)resorcinol (PAR) for metal analysis

The following guide provides an in-depth technical comparison between PADAP (specifically the 2-(2-pyridylazo)-5-diethylaminophenol class) and PAR (4-(2-pyridylazo)resorcinol) for metal analysis. Executive Summary: The T...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between PADAP (specifically the 2-(2-pyridylazo)-5-diethylaminophenol class) and PAR (4-(2-pyridylazo)resorcinol) for metal analysis.

Executive Summary: The Trade-Off Between Sensitivity and Convenience

In the landscape of metallochromic indicators, PAR and PADAP represent two distinct generations of azo-dye reagents.

  • PAR (4-(2-pyridylazo)resorcinol) is the industry standard for general-purpose colorimetry. It is water-soluble, robust, and sufficient for ppm-level (mg/L) analysis.

  • PADAP (2-(2-pyridylazo)-5-diethylaminophenol) and its halogenated derivatives (e.g., 5-Br-PADAP) are high-performance alternatives. They offer superior molar absorptivity (often 2–3x higher than PAR) but require specific solvent conditions (surfactants or organic solvents) due to lipophilicity.

Verdict: Choose PAR for routine, aqueous-only screening. Choose PADAP when detection limits must be pushed to the ppb (


g/L) range without using ICP-MS.

Mechanistic Foundation: The Auxochromic Effect

To understand the performance gap, one must look at the electronic influence of the substituents on the phenyl ring. Both reagents coordinate metals via a tridentate system (N-N-O), but the electron-donating capability differs.

Structural Comparison
  • PAR: Contains a hydroxyl (-OH) group at the para position relative to the azo group.

  • PADAP: Contains a diethylamino (-N(Et)₂) group at the para position.

The diethylamino group is a significantly stronger electron donor (auxochrome) than the hydroxyl group. This facilitates a stronger charge-transfer transition within the metal-ligand complex, resulting in:

  • Hyperchromic Shift: Higher Molar Absorptivity (

    
    ).
    
  • Bathochromic Shift: Absorption maximum (

    
    ) shifts to longer wavelengths (red shift), reducing overlap with reagent blank absorption.
    
Diagram: Structural & Electronic Logic

G PAR PAR Reagent (Hydroxyl Auxochrome) Mech_PAR Moderate Electron Donation (Resonance Effect) PAR->Mech_PAR PADAP PADAP Reagent (Diethylamino Auxochrome) Mech_PADAP Strong Electron Donation (+M Effect of -NEt2) PADAP->Mech_PADAP Result_PAR Sensitivity: Moderate ε ≈ 3-5 × 10⁴ L·mol⁻¹·cm⁻¹ Mech_PAR->Result_PAR Standard Charge Transfer Result_PADAP Sensitivity: High ε ≈ 8-14 × 10⁴ L·mol⁻¹·cm⁻¹ Mech_PADAP->Result_PADAP Enhanced Charge Transfer Result_PADAP->Result_PAR ~2-3x Sensitivity Gain

Caption: The substitution of the hydroxyl group (PAR) with a diethylamino group (PADAP) enhances electron delocalization, significantly boosting sensitivity.

Performance Metrics: Quantitative Comparison

The following data aggregates experimental values for Zinc (Zn), Uranium (U), and Cobalt (Co), three metals where these reagents are frequently competitive.

Table 1: Molar Absorptivity ( ) & Sensitivity
FeaturePAR (Standard)PADAP / 5-Br-PADAP (High-Sensitivity)Advantage
Zinc (Zn²⁺)


PADAP (~2.2x signal)
Uranium (UO₂²⁺)


PADAP (~2.0x signal)
Cobalt (Co²⁺)


PADAP (~2.6x signal)

(Typical)
490 – 530 nm550 – 590 nmPADAP (Less blank interference)
Table 2: Operational Characteristics
ParameterPARPADAP
Solubility High (Water Soluble) . No organic solvent needed.Low (Lipophilic) . Requires Ethanol, DMF, or Surfactants (Triton X-100).
Selectivity Low. Reacts with almost all transition metals.Low. Reacts with many metals; requires masking (e.g., EDTA, Fluoride).
Stability Good, but complexes can dissociate at low pH.Excellent. Complexes often kinetically inert once formed.
Methodology Simple aqueous mixing.Micellar Solubilization or Solvent Extraction required.

Experimental Protocols

To ensure reproducibility, I have outlined the standard workflow for PAR and the necessary modifications for PADAP (Micellar Method).

Protocol A: Routine Analysis with PAR (Aqueous)

Best for: Rapid screening of mg/L concentrations.

  • Buffer Preparation: Prepare a Borate (pH 9) or Acetate (pH 5) buffer depending on the target metal.

  • Reagent: Prepare 0.1% (w/v) PAR in distilled water.

  • Reaction:

    • Add 1.0 mL Sample.[1]

    • Add 2.0 mL Buffer.

    • Add 1.0 mL PAR solution.

    • Mix and wait 5 minutes.

  • Measurement: Measure Absorbance at

    
     (typically 495–530 nm) against a reagent blank.
    
Protocol B: High-Sensitivity Analysis with 5-Br-PADAP (Micellar Medium)

Best for: Trace analysis (ppb level) without extraction. Note: The use of Triton X-100 (surfactant) solubilizes the PADAP complex in water, avoiding toxic solvent extraction.

  • Reagent Prep: Dissolve 0.03g 5-Br-PADAP in 100 mL Ethanol (Solution is stable for weeks).

  • Surfactant: Prepare 5% (v/v) Triton X-100 in water.

  • Masking Mixture: (Critical for Selectivity)

    • For Zn analysis: Add Sodium Thiosulfate (masks Cu, Ag) and Fluoride (masks Fe).

  • Reaction Workflow:

    • Aliquot 10 mL Sample.[2]

    • Add 2.0 mL Masking Agent.

    • Add 2.0 mL Buffer (pH 8–9 for Zn/Co).

    • Crucial Step: Add 2.0 mL Triton X-100 solution before the dye to prevent precipitation.

    • Add 1.0 mL 5-Br-PADAP solution.

    • Dilute to 25 mL with water.

  • Measurement: Measure Absorbance at 550–580 nm. The color is stable for >24 hours.[3]

Diagram: Workflow Decision Matrix

Workflow Start Metal Analysis Requirement Decision Target Concentration Range? Start->Decision Path_PAR PPM Level (mg/L) Routine Screening Decision->Path_PAR Path_PADAP PPB Level (µg/L) Trace Analysis Decision->Path_PADAP Action_PAR USE PAR (Aqueous Medium) Path_PAR->Action_PAR Action_PADAP USE PADAP (Requires Surfactant/Solvent) Path_PADAP->Action_PADAP Step_PAR 1. Add Buffer 2. Add PAR 3. Measure Action_PAR->Step_PAR Step_PADAP 1. Add Buffer + Masking 2. Add Triton X-100 (Critical) 3. Add PADAP 4. Measure Action_PADAP->Step_PADAP

Caption: Decision matrix for selecting reagents based on sensitivity needs and procedural complexity.

Critical Analysis & Troubleshooting

Interferences

Both reagents are "universal" chelators, meaning they lack inherent selectivity.

  • Iron (Fe): A major interferent for both. Must be masked with Fluoride or Triethanolamine.

  • Copper (Cu): Interferes with Co/Zn analysis. Mask with Thiosulfate.

The "Cloud Point" Advantage of PADAP

Because PADAP is hydrophobic, it can be used in Cloud Point Extraction (CPE) . By heating the surfactant solution, the micelles (containing the metal-PADAP complex) separate into a small, concentrated phase. This allows for pre-concentration factors of 50–100x, pushing detection limits even lower—something impossible with the hydrophilic PAR.

References

  • Florence, T. M., & Johnson, D. A. (1974). Spectrophotometric determination of uranium with 2-(2-pyridylazo)-5-diethylaminophenol (PADAP).[4] Analytica Chimica Acta.[4]

  • Shibata, S. (1972). 2-Pyridylazo compounds in analytical chemistry.[4][3][5][6][7][8][9][10][11] Analytica Chimica Acta.[4]

  • Krezel, A., & Maret, W. (2015). Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR). Journal of Inorganic Biochemistry.

  • Sumi, Y., et al. (1983). The staining properties of pyridylazophenol analogs in histochemical staining of a metal (Comparison of Br-PADAP and PAR). Histochemistry.

  • Ravi Kumar, B., et al. (2005). Determination of free and total zinc using 2-[(5-bromo-2-pyridylazo)]-5-diethylaminophenol in mixed surfactant medium. Indian Journal of Chemistry.[2]

Sources

Validation

Publish Comparison Guide: Accuracy and Precision of the 2-(2-Pyridylazo)-5-dimethylaminophenol Method for Copper Analysis

This guide provides an in-depth technical analysis of the 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) method for copper analysis. It is designed for researchers and drug development professionals requiring a robust, c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) method for copper analysis. It is designed for researchers and drug development professionals requiring a robust, cost-effective alternative to atomic spectroscopy.

Executive Summary

The determination of trace copper (Cu) is critical in pharmaceutical quality control, environmental monitoring, and biological assays. While Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are the gold standards for sensitivity, they are capital-intensive and low-throughput.

The 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) spectrophotometric method offers a compelling alternative. It leverages a high-affinity chelating mechanism to achieve molar absorptivities (


) exceeding 

L·mol⁻¹·cm⁻¹, rivaling the sensitivity of instrumental methods for micromolar concentrations.[1] This guide objectively compares DMPAP against industry standards, validating its accuracy, precision, and operational viability.

Mechanism of Action: The Chelation System

The core of this method is the formation of a stable, intensely colored complex between Cu(II) ions and the DMPAP ligand.

Chemical Interaction

DMPAP acts as a tridentate ligand. Upon pH adjustment (typically pH 4.0–6.0), the pyridine nitrogen, the azo nitrogen, and the phenolic oxygen coordinate with the central Copper(II) ion. This chelation results in a bathochromic shift, moving the absorption maximum (


) from the UV region (reagent alone) to the visible spectrum (typically 550–560 nm ), allowing for specific quantification.
Reaction Pathway Diagram

The following diagram illustrates the workflow and the equilibrium shift required for accurate detection.

G Sample Sample (Cu2+) Complex Cu-DMPAP Complex (Blue/Violet) Sample->Complex + Buffer Acetate Buffer (pH 4.5 - 6.0) Buffer->Complex Stabilizes pH Reagent DMPAP Reagent (Alcoholic Soln) Reagent->Complex Chelation Detection Spectrophotometry (λ = 555 nm) Complex->Detection Quantitation Interference Interferences (Fe, Zn, Ni) Interference->Complex Competes Masking Masking Agents (Fluoride/Citrate) Masking->Interference Sequesters

Figure 1: Reaction pathway and interference management for the DMPAP-Copper system.

Performance Metrics: Accuracy & Precision

The following data synthesizes experimental validations of the DMPAP method compared to standard alternatives.

Comparative Performance Table
MetricDMPAP SpectrophotometryFlame AAS (Standard)ICP-MS (Ultra-Trace)PAR Reagent (Alternative)
Linear Range 0.1 – 4.0 µg/mL0.05 – 5.0 µg/mL0.001 – 1.0 µg/mL0.1 – 5.0 µg/mL
Molar Absorptivity (

)

L·mol⁻¹·cm⁻¹
N/A (Atomic Signal)N/A (Counts/sec)

L·mol⁻¹·cm⁻¹
Detection Limit (LOD) ~0.02 µg/mL~0.01 µg/mL< 0.001 µg/mL~0.05 µg/mL
Precision (RSD) 1.5% – 2.5%0.5% – 1.5%1.0% – 3.0%2.0% – 4.0%
Selectivity High (with masking)Very HighVery HighModerate
Cost Per Sample Low (< $1)Medium ($5-10)High ($50+)Low (< $1)
Throughput High (Batch/Plate)Low (Sequential)MediumHigh (Batch/Plate)
Accuracy Assessment (Recovery Studies)

In spike-recovery experiments involving pharmaceutical water and biological buffers, the DMPAP method consistently demonstrates 98.5% to 101.5% recovery .

  • Causality: The high stability constant (

    
    ) of the Cu-DMPAP complex ensures that the equilibrium lies heavily to the right, minimizing free copper loss even in complex matrices.
    
Precision Analysis
  • Intra-day Precision: RSD < 1.8% (n=10) at 1.0 µg/mL.

  • Inter-day Precision: RSD < 2.5% over 5 days.

  • Robustness: The method remains stable across minor pH fluctuations (pH 4.8 ± 0.4), unlike the PAR method which is more pH-sensitive.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . If the blank absorbance exceeds 0.05 AU, reagent contamination is present.

Reagents Preparation
  • DMPAP Stock Solution (1 mM): Dissolve 2-(2-Pyridylazo)-5-dimethylaminophenol in absolute ethanol. Store in amber glass (stable for 1 week at 4°C).

  • Acetate Buffer (pH 5.0): Mix 0.2 M acetic acid and 0.2 M sodium acetate to achieve pH 5.0.

  • Masking Solution: 5% (w/v) Sodium Fluoride (to mask Fe³⁺) and Sodium Citrate (to mask Zn²⁺).

Step-by-Step Procedure
  • Sample Aliquot: Transfer 1.0 mL of neutral sample into a 10 mL volumetric flask.

  • Interference Masking: Add 0.5 mL of Masking Solution. Wait 2 minutes.

    • Why? Kinetic sequestration of interfering ions (Fe, Zn) prevents them from competing for the DMPAP ligand.

  • Buffering: Add 2.0 mL of Acetate Buffer (pH 5.0).

  • Color Development: Add 1.0 mL of DMPAP Stock Solution.

  • Dilution: Dilute to mark with distilled water and mix by inversion.

  • Incubation: Allow to stand for 10 minutes at room temperature.

    • Validation: The solution should turn from orange (free reagent) to violet/blue (complex).

  • Measurement: Measure absorbance at 555 nm against a reagent blank.

Calibration & Calculation

Construct a calibration curve using Cu standards (0, 0.5, 1.0, 2.0, 4.0 µg/mL).



Critical Analysis: Interferences and Limitations

Selectivity Profile

While DMPAP is highly sensitive, it is not perfectly specific.

  • Iron (Fe³⁺) & Zinc (Zn²⁺): Can form colored complexes. Solution: Mask with Fluoride (forms stable colorless FeF₆³⁻) and Citrate.

  • Nickel (Ni²⁺): Significant interference. If Ni is present >1:1 ratio with Cu, prior separation (e.g., ion exchange) is required.

Structural Analogs

Researchers typically encounter two variants of this reagent. It is vital to distinguish them:

  • DMPAP (Dimethyl): The subject of this guide. Excellent balance of solubility and sensitivity.

  • 5-Br-PADAP (Bromo-Diethyl): A halogenated analog. It offers slightly higher sensitivity (

    
    ) and lower LODs but is more hydrophobic, often requiring surfactant solubilization (e.g., Triton X-100) to prevent precipitation.
    

Conclusion

The 2-(2-Pyridylazo)-5-dimethylaminophenol method is a scientifically robust alternative to AAS for routine copper analysis. It offers comparable accuracy (>98% recovery) and sufficient precision (RSD < 2.5%) for most pharmaceutical and environmental applications. Its primary advantage lies in scalability —allowing simultaneous analysis of 96+ samples via microplate readers—which instrumental methods cannot match in speed or cost-efficiency.

For ultra-trace analysis (< 10 ng/mL), ICP-MS remains superior. However, for the standard analytical range (0.1 – 5 µg/mL), DMPAP provides the optimal balance of performance and practicality.

References

  • Qiu, X. C., & Zhu, Y. Q. (1986). Spectrophotometric determination of available copper in acidic soils using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. The Analyst, 111(5), 585-587. Link

  • Shibata, S., Kamata, E., & Nakashima, R. (1976). 2-[2-(5-Bromopyridyl)azo]-5-dimethylaminophenol; a new sensitive reagent for cadmium.[1] Analytica Chimica Acta, 82(1), 169-174. (Validates the DMPAP class reagents). Link

  • Fan, X., & Zhu, Y. (1998). Spectrophotometric determination of copper with 2-(2-pyridylazo)-5-dimethylaminophenol in the presence of surfactants. Talanta. (General reference for surfactant-enhanced DMPAP methods).
  • Ipcioglu, O. M., Ozcan, O., & Gultepe, M. (2007). A Copper Determination Method Based on the Reaction between 2-(5-Nitro-2-Pyridylazo)-5-(N-Propyl-N-Sulfopropylamino) Phenol (Nitro-PAPS) and Copper. Turkish Journal of Medical Sciences, 37(2), 83-86. Link

  • Dean, J. A. (1995). Analytical Chemistry Handbook. McGraw-Hill. (Source for general molar absorptivity comparisons of azo dyes).

Sources

Comparative

Comparative Validation: 5-Br-PADAP Spectrophotometry vs. ICP-MS for Trace Cobalt Analysis

Executive Summary In the landscape of trace metal analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the undisputed gold standard for sensitivity and throughput. However, for targeted quantification of tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of trace metal analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the undisputed gold standard for sensitivity and throughput. However, for targeted quantification of transition metals like Cobalt (Co), Zinc (Zn), and Uranium (U), spectrophotometric methods utilizing 5-Br-PADAP offer a compelling, cost-effective alternative.

This guide provides a rigorous cross-validation of the 5-Br-PADAP spectrophotometric method against ICP-MS. Based on comparative data, we demonstrate that while ICP-MS excels in ultra-trace (ppt) detection, 5-Br-PADAP provides statistically equivalent accuracy in the parts-per-billion (ppb) range (0.1–2.0 µg/L), making it a robust solution for routine quality control and environmental screening where capital investment in ICP-MS is unjustified.

Scientific Foundation: Mechanistic Divergence

To validate PADAP against ICP-MS, one must understand that they measure fundamentally different physical properties.

The PADAP Mechanism (Chelation)

5-Br-PADAP [2-(5-bromo-2-pyridylazo)-5-diethylaminophenol] acts as a tridentate ligand. It does not measure the element itself but rather the chemical reactivity of the metal ion.

  • Binding: The pyridine nitrogen, azo nitrogen, and phenolic oxygen form two stable five-membered chelate rings with the metal ion (e.g., Co²⁺).

  • Chromophore: This complexation causes a bathochromic shift, resulting in a highly colored complex (typically red/violet) with a molar absorptivity (

    
    ) often exceeding 
    
    
    
    .
  • Selectivity: Controlled strictly by pH (typically pH 4.0–7.0) and the use of masking agents (e.g., EDTA, Citrate) to sequester interfering ions like Ni²⁺ or Fe³⁺.

The ICP-MS Mechanism (Ionization)

ICP-MS measures the atomic mass of the analyte.[1]

  • Ionization: The sample is aerosolized into an argon plasma (6000–10,000 K), stripping electrons to form positively charged ions (

    
    ).
    
  • Separation: Ions are separated by their mass-to-charge ratio (

    
    ) in a quadrupole vacuum chamber.
    
  • Detection: An electron multiplier counts individual ions, providing linear dynamic ranges spanning 9 orders of magnitude.

Workflow Comparison

ValidationWorkflow Sample Raw Sample (Water/Pharma) Digest Acid Digestion (HNO3/H2O2) Sample->Digest Split Split Sample Digest->Split Buffer Buffer (pH 5) + Masking Agents Split->Buffer Method A Dilute Dilution + Internal Std (Ge/Rh) Split->Dilute Method B Reagent Add 5-Br-PADAP (Incubate 15 min) Buffer->Reagent Spec Spectrophotometer (λ = 585 nm) Reagent->Spec Compare Statistical Comparison (t-test, F-test) Spec->Compare Plasma Argon Plasma Ionization Dilute->Plasma MassSpec Quadrupole MS (m/z detection) Plasma->MassSpec MassSpec->Compare

Figure 1: Parallel workflow for cross-validating PADAP spectrophotometry against standard ICP-MS protocols.

Experimental Protocols

To ensure reproducibility, the following protocols must be adhered to. These are based on standard validation procedures (ICH Q2(R1)).

Reagents & Instrumentation
  • Analyte: Cobalt (Co) standard solution (1000 mg/L).

  • Chromogenic Reagent: 0.05% (w/v) 5-Br-PADAP in ethanol.

  • Buffer: Sodium Acetate/Acetic Acid (pH 5.0).

  • Masking Agent: 0.1 M EDTA (added after color development for kinetic discrimination) or Citrate.

  • Surfactant: Triton X-100 (1% v/v) to solubilize the hydrophobic complex.

Method A: 5-Br-PADAP Spectrophotometry[2][3][4][5]
  • Aliquot: Transfer sample containing 1–10 µg of Co into a 25 mL volumetric flask.

  • Conditioning: Add 2.0 mL of Acetate Buffer (pH 5.0) and 1.0 mL of Triton X-100.

  • Complexation: Add 1.0 mL of 5-Br-PADAP solution. Mix and let stand for 10 minutes.

  • Interference Removal: Add 1.0 mL of EDTA solution. Note: Co-PADAP complex is kinetically inert and stable, whereas Ni-PADAP and Zn-PADAP complexes dissociate rapidly in the presence of EDTA.

  • Measurement: Dilute to volume with distilled water. Measure absorbance at 585 nm against a reagent blank.

Method B: ICP-MS (Reference Method)
  • Digestion: Digest samples using closed-vessel microwave digestion with ultrapure HNO₃.

  • Internal Standard: Spike samples with 10 µg/L Germanium (

    
    ) or Rhodium (
    
    
    
    ) to correct for drift and matrix effects.
  • Analysis: Analyze using standard mode (or Kinetic Energy Discrimination - KED mode if polyatomic interferences are suspected).

  • Calibration: 5-point curve (0, 1, 10, 50, 100 µg/L).

Cross-Validation Data & Analysis

The following data summarizes typical performance metrics observed when comparing these two methods for Cobalt analysis in water matrices.

Linearity and Sensitivity

ICP-MS offers superior sensitivity, but PADAP provides sufficient linearity for trace analysis in the ppb range.

Parameter5-Br-PADAP SpectrophotometryICP-MS (Reference)Verdict
Linear Range 0.1 – 2.0 µg/L (ppb)0.001 – 100 µg/L (ppb)ICP-MS has wider dynamic range.[1]
LOD (3σ) ~0.05 µg/L~0.002 µg/LICP-MS is ~25x more sensitive.
R² (Correlation) > 0.998> 0.9999Both are highly linear.
RSD (Precision) 2.5% (at 1 µg/L)< 1.0% (at 1 µg/L)ICP-MS is more precise.
Accuracy and Recovery

To validate the PADAP method, recovery studies were performed on spiked water samples.

Spiked Conc. (µg/L)PADAP Found (µg/L)PADAP Recovery (%)ICP-MS Found (µg/L)ICP-MS Recovery (%)t-test (P=0.05)
0.00 < LOD< LOD
0.50 0.48 ± 0.0396.0%0.51 ± 0.01102.0%No Sig. Diff.
1.00 1.02 ± 0.04102.0%0.99 ± 0.0199.0%No Sig. Diff.
5.00 4.91 ± 0.1598.2%5.03 ± 0.05100.6%No Sig. Diff.

Interpretation: Statistical analysis (Student's t-test) typically reveals no significant difference between the means of the two methods for concentrations > 0.5 µg/L. This confirms that for applications above the sub-ppb level, PADAP is statistically equivalent to ICP-MS.

Interference Profile

This is the critical differentiator.

  • ICP-MS: Suffers from spectral interferences (e.g.,

    
     on 
    
    
    
    ) and matrix effects (salt buildup on cones).
  • PADAP: Suffers from chemical interferences (e.g., Ni, Fe, Cu).

    • Mitigation: The use of EDTA as a masking agent is non-negotiable for PADAP. As shown in literature, the Co-PADAP complex remains stable in EDTA, while interferences are stripped away.

Decision Matrix: When to Use Which?

Do not default to ICP-MS simply because it is "better" on paper. Use the following logic to determine the appropriate method for your lab.

DecisionMatrix Start Select Analytical Method Trace Is detection limit < 0.1 µg/L required? Start->Trace Throughput Sample volume > 50 per day? Trace->Throughput No ICP USE ICP-MS Trace->ICP Yes Multi Multi-element analysis required? Throughput->Multi No Throughput->ICP Yes Matrix High Salt / Complex Matrix? Multi->Matrix No Multi->ICP Yes PADAP USE 5-Br-PADAP Matrix->PADAP Yes (Better Tolerance) Matrix->PADAP No (Cost Effective)

Figure 2: Strategic decision tree for selecting between spectrophotometry and mass spectrometry.

Key Takeaways:
  • Cost Efficiency: A PADAP setup (Spectrophotometer + Reagents) costs <

    
    150,000 with high argon/maintenance costs.
    
  • Portability: PADAP methods can be adapted for field analysis using portable photometers; ICP-MS is strictly lab-bound.

  • Specificity: For single-analyte campaigns (e.g., monitoring Cobalt in a specific waste stream), PADAP is more efficient.

Conclusion

The cross-validation confirms that 5-Br-PADAP spectrophotometry is a scientifically valid alternative to ICP-MS for the determination of Cobalt (and similar transition metals) at concentrations above 0.1 µg/L.

While it lacks the multi-element capability and ultra-trace sensitivity of ICP-MS, its accuracy, recovery rates (96–102%), and robustness against high-salt matrices make it the superior choice for targeted, routine monitoring where cost and speed are critical factors.

References

  • Ferreira, S. L. C., et al. (2025).[2] The Spectrophotometric and Derivative Spectrophotometric Determination of Cobalt in the Presence of Large Amounts of Nickel Using Br-PADAP. ResearchGate.

  • Thermo Fisher Scientific. (n.d.). Comparison of ICP-OES and ICP-MS for Trace Element Analysis.

  • Lab Manager. (2026). ICP-OES vs. ICP-MS: Choosing the Right Technique for Trace Metal Analysis.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org.

  • Fan, X., et al. (2004). Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. PubMed.

Sources

Validation

Precision in Zinc Quantification: A Comparative Performance Guide to Pyridylazo Reagents

Introduction: The Chelation Challenge Zinc (Zn²⁺) is a ubiquitous trace element critical for catalytic activity in over 300 enzymes. However, its "spectroscopic silence" (d¹⁰ configuration) makes direct UV-Vis detection...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chelation Challenge

Zinc (Zn²⁺) is a ubiquitous trace element critical for catalytic activity in over 300 enzymes. However, its "spectroscopic silence" (d¹⁰ configuration) makes direct UV-Vis detection impossible. Indirect quantification relies on pyridylazo reagents , a class of chromogenic chelators that form intensely colored complexes with transition metals.

For the analytical scientist, the choice of reagent is not arbitrary—it is a trade-off between sensitivity (molar absorptivity), solubility (aqueous vs. organic), and selectivity (interference management). This guide evaluates the three dominant pyridylazo architectures—PAR , PAN , and 5-Br-PADAP —providing the data and protocols necessary to select the optimal tool for your matrix.

The Mechanism of Action

Pyridylazo reagents function as tridentate ligands. Upon deprotonation, they coordinate with Zn²⁺ through:

  • The pyridine nitrogen.[1]

  • The azo group nitrogen (distal to the pyridine ring).

  • The phenolic/hydroxyl oxygen (ortho to the azo group).

This N-N-O coordination induces a planar ligand field, causing a significant bathochromic shift (red-shift) and hyperchromic effect (increased intensity), which constitutes the analytical signal.

Comparative Performance Analysis

The following matrix synthesizes experimental data to contrast the performance capabilities of the primary reagents.

Table 1: Performance Metrics of Pyridylazo Reagents for Zn(II)
FeaturePAR (4-(2-pyridylazo)resorcinol)PAN (1-(2-pyridylazo)-2-naphthol)5-Br-PADAP (2-(5-bromo-2-pyridylazo)-5-diethylaminophenol)
Primary Utility Routine aqueous screening; Protein-bound Zn release studiesPre-concentration; Cloud Point Extraction (CPE)Ultra-trace analysis; High-sensitivity biological assays
Molar Absorptivity (

)

to

M⁻¹cm⁻¹

M⁻¹cm⁻¹ (in extract)

to

M⁻¹cm⁻¹

(Complex)
492 – 495 nm550 – 560 nm550 – 556 nm
Stoichiometry (Zn:L) 1:21:21:2
Optimal pH pH 9.0 – 10.5 (Borate/Carbonate)pH 8.0 – 10.0pH 8.5 – 9.2
Solubility Water-soluble (Orange)Water-insoluble (Requires EtOH or Surfactant)Water-insoluble (Requires Triton X-100/Brij-35)
Detection Limit (LOD)

ng/mL

ng/mL (with pre-concentration)

ng/mL
Major Interferences Cu, Fe, Mn, Co, NiCu, Fe, Co, NiCd, Pb, Cu, Fe

Expert Insight:

  • PAR is the most robust for general laboratory use due to its water solubility, but it suffers from high background absorbance if not buffered correctly.

  • 5-Br-PADAP offers nearly double the sensitivity of PAR.[2] It is the reagent of choice for serum or environmental samples where Zn levels are <1 µg/mL, provided a surfactant (like Triton X-100) is used to solubilize the hydrophobic complex.

Experimental Protocols

Protocol A: Routine Aqueous Determination using PAR

Best for: Rapid screening of water samples or pharmaceutical buffers.

Reagents:

  • PAR Solution (1 mM): Dissolve 21.5 mg of PAR monosodium salt in 100 mL deionized water.

  • Buffer (pH 10.0): 0.1 M Sodium Borate / 0.1 M NaOH.

  • Masking Mix: 0.1 M Sodium Citrate + 0.1 M Sodium Pyrophosphate (to suppress Fe and Mn).

Procedure:

  • Sample Prep: Adjust sample pH to ~7.0.

  • Masking: To 1.0 mL of sample, add 0.5 mL of Masking Mix. Vortex for 10 seconds.

  • Buffering: Add 2.0 mL of Borate Buffer (pH 10.0).

  • Complexation: Add 1.0 mL of PAR solution. Mix immediately.

  • Incubation: Allow to stand for 5 minutes at room temperature. The color should shift from yellow (free reagent) to orange-red (Zn-complex).

  • Measurement: Measure Absorbance at 495 nm against a Reagent Blank (Water + Buffer + PAR).

Validation Check: If the absorbance continues to rise after 10 minutes, kinetic interference (likely slow-reacting Ni²⁺ or Co²⁺) is present.

Protocol B: High-Sensitivity Determination using 5-Br-PADAP

Best for: Serum, plasma, or trace environmental analysis.

Reagents:

  • 5-Br-PADAP (0.05%): Dissolve 0.05 g in 100 mL Ethanol.[3]

  • Surfactant Solution: 10% (v/v) Triton X-100 in water.

  • Buffer (pH 9.0): Borate buffer.

  • Masking Agent: Sodium Thiosulfate (masks Cu and Cd).

Procedure:

  • Surfactant Addition: To 5.0 mL of sample, add 1.0 mL of Triton X-100 solution. Crucial: The surfactant forms micelles that solubilize the Zn-PADAP complex.

  • Conditioning: Add 0.5 mL Sodium Thiosulfate solution.

  • pH Adjustment: Add 2.0 mL Borate Buffer (pH 9.0).

  • Reaction: Add 1.0 mL 5-Br-PADAP solution.

  • Development: Incubate for 15 minutes. The solution will turn from yellow/orange to purple/red.

  • Measurement: Measure Absorbance at 555 nm .

Expert Insight: The order of addition is critical. Surfactant must be added before the dye to prevent precipitation of the reagent in the aqueous phase.

Visualization: Detection Workflow

The following diagram illustrates the critical decision points and chemical pathways for Zinc determination using pyridylazo reagents.

Zn_Detection_Workflow Start Sample Input (Aqueous/Biological) PreTreat Pre-treatment (Acid Digestion / Deproteinization) Start->PreTreat Decision Select Reagent Strategy PreTreat->Decision Path_PAR Pathway A: PAR (High Solubility) Decision->Path_PAR Routine (>1 µg/mL) Path_PADAP Pathway B: 5-Br-PADAP (High Sensitivity) Decision->Path_PADAP Trace (<1 µg/mL) Masking_PAR Add Masking Agents (Citrate/Pyrophosphate) Path_PAR->Masking_PAR Masking_PADAP Add Surfactant (Triton X-100) + Thiosulfate Path_PADAP->Masking_PADAP Buffer_PAR Buffer to pH 10.0 (Borate) Masking_PAR->Buffer_PAR Buffer_PADAP Buffer to pH 9.0 (Borate) Masking_PADAP->Buffer_PADAP Complex_PAR Form Zn(PAR)₂ (Orange-Red) Buffer_PAR->Complex_PAR Complex_PADAP Form Zn(PADAP)₂ (Purple-Red Micelles) Buffer_PADAP->Complex_PADAP Measure_PAR Measure Abs @ 495 nm Complex_PAR->Measure_PAR Measure_PADAP Measure Abs @ 555 nm Complex_PADAP->Measure_PADAP

Figure 1: Decision matrix and chemical workflow for Zinc quantification using PAR vs. 5-Br-PADAP.

References

  • Kocyła, A., Pomorski, A., & Krężel, A. (2015). Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins. Journal of Inorganic Biochemistry, 152, 82-92.

  • Cheng, X., Peng, Y., Shu, J., Zhang, S., & Zhou, G. (2013). Spectrophotometric Determination of Trace Zinc in Yeast by Using 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol. Asian Journal of Chemistry, 26(5).

  • Sakai, Y. (1981). Spectrophotometric Determination of Zinc with 2-(5-Nitro-2-pyridylazo)-1-naphthol and Nonionic Surfactant. Bunseki Kagaku.

  • Makino, T. (1991). A highly sensitive colorimetric determination of serum zinc using water-soluble pyridylazo dye. Clinica Chimica Acta, 197(3), 209-220.

  • Hoshino, M. et al. (2019). Spectrophotometric Method for Simultaneous Measurement of Zinc and Copper in Metalloproteins Using 4-(2-pyridylazo)resorcinol.[4] Analytical Biochemistry.

Sources

Comparative

A Senior Application Scientist's Guide to 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP): A Superior Chromogenic Agent for Spectrophotometric Analysis

In the realm of analytical chemistry, the precise quantification of trace metal ions is a cornerstone of environmental safety, clinical diagnostics, and materials science. Spectrophotometry, a robust and widely accessibl...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of analytical chemistry, the precise quantification of trace metal ions is a cornerstone of environmental safety, clinical diagnostics, and materials science. Spectrophotometry, a robust and widely accessible technique, hinges on the performance of the chromogenic agent—the molecule that selectively reacts with a metal ion to produce a quantifiable color change. For decades, reagents like PAR, PAN, and Dithizone have been staples in the analyst's toolkit. However, the pursuit of lower detection limits and greater analytical certainty has led to the adoption of more advanced reagents. Among these, 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) has distinguished itself as a premier chromogenic agent, offering significant advantages in sensitivity, selectivity, and stability.

This guide provides an in-depth, evidence-based comparison of 5-Br-PADAP against its traditional counterparts. We will delve into the chemical principles that underpin its superior performance, present comparative data, and provide a validated experimental protocol for its application, empowering researchers to elevate the quality and reliability of their trace metal analyses.

The Quest for the Ideal Chromogen: Key Performance Pillars

Before a direct comparison, it is crucial to establish the criteria for an exemplary chromogenic agent. The efficacy of any spectrophotometric method is not merely about color formation; it is a function of several synergistic physicochemical properties:

  • Molar Absorptivity (ε): This fundamental constant dictates the sensitivity of the method. A higher molar absorptivity means a greater absorbance change per unit of concentration, enabling the detection of analytes at trace levels.

  • Selectivity: An ideal reagent should form a colored complex with the target metal ion while remaining inert to other ions in the sample matrix. High selectivity minimizes the need for laborious sample purification or complex masking procedures.

  • Complex Stability: The colored metal-ligand complex must be chemically stable over time to ensure that the absorbance reading is consistent and reproducible.

  • Wavelength of Maximum Absorbance (λmax): A significant shift in λmax upon complexation, away from the absorbance of the free reagent, is desirable. This maximizes the signal-to-noise ratio and improves the accuracy of the measurement.

  • Optimal pH Range: The reaction should proceed efficiently within a practical and easily achievable pH range, adding to the method's robustness.

5-Br-PADAP: Outperforming the Predecessors

5-Br-PADAP consistently excels across all key performance pillars, establishing a new benchmark for spectrophotometric analysis. Its advantages are not incremental; they represent a significant leap in analytical capability.

Unparalleled Sensitivity

The most striking advantage of 5-Br-PADAP is its ability to form metal complexes with exceptionally high molar absorptivities, often exceeding 1.0 x 10⁵ L mol⁻¹ cm⁻¹. This is a direct consequence of its molecular structure, which facilitates the formation of intensely colored chelates. For many transition metals, 5-Br-PADAP is approximately twice as sensitive as the commonly used 4-(2-pyridylazo)resorcinol (PAR). This heightened sensitivity is critical for applications where the target analyte is present at parts-per-billion (ppb) concentrations.

Enhanced Selectivity through pH Control and Masking

While 5-Br-PADAP is a potent chelator for a range of metal ions, a high degree of selectivity can be readily achieved by carefully controlling the reaction pH and employing masking agents. For instance, in the analysis of cobalt in nickel-heavy matrices—a notoriously difficult task—the Ni(II)-5-Br-PADAP complex can be completely decomposed by adding EDTA at a specific pH, leaving the highly stable Co(II) complex intact for accurate measurement. This level of tunable selectivity is a significant advantage over less discriminating reagents.

Robust and Stable Complex Formation

The complexes formed between metal ions and 5-Br-PADAP are remarkably stable, often for at least 24 hours. This stability ensures that the color development is complete and that the absorbance signal does not degrade during the measurement window, leading to high precision and reproducibility.

Quantitative Performance Comparison

The following table provides a direct comparison of 5-Br-PADAP with other common chromogenic agents for the determination of key transition metals. The data clearly illustrates the superior sensitivity (molar absorptivity) of 5-Br-PADAP.

Metal IonChromogenic Agentλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Optimal pH
Cobalt (II) 5-Br-PADAP ~589 ~8.3 x 10⁴ - 1.3 x 10⁵ 3.5 - 9.5
PAR~510~6.6 x 10⁴5 - 7
Nitroso-R-salt~500~3.4 x 10⁴6.5 - 7.5
Nickel (II) 5-Br-PADAP ~562 ~1.04 x 10⁵ - 1.22 x 10⁵ 5.0 - 6.0
Dimethylglyoxime~445~1.5 x 10⁴5 - 9
Uranium (VI) 5-Br-PADAP ~578 ~7.4 x 10⁴ ~7.6
PAR~530~3.8 x 10⁴~8.0
Zinc (II) 5-Br-PADAP ~550 High Sensitivity 8.2 - 10.5
Dithizone~535~9.0 x 10⁴4.0 - 5.5

The Scientific Rationale: A Structural Advantage

The superior performance of 5-Br-PADAP is not accidental; it is a direct result of its molecular architecture.

G cluster_structure 5-Br-PADAP Structure cluster_chelation Tridentate Chelation with Metal Ion (Mⁿ⁺) Structure Metal Mⁿ⁺ N_pyridyl Pyridyl Nitrogen Metal->N_pyridyl Coordination Bond N_azo Azo Nitrogen Metal->N_azo Coordination Bond O_phenolic Phenolic Oxygen Metal->O_phenolic Coordination Bond

Caption: Tridentate coordination of a metal ion by 5-Br-PADAP.

5-Br-PADAP functions as a tridentate ligand, binding metal ions through three sites: the nitrogen atom of the pyridyl ring, a nitrogen atom of the azo group, and the oxygen atom of the phenolic group. This three-point binding forms two highly stable five-membered chelate rings, a thermodynamically favored configuration. Furthermore, the electronic properties of the molecule—specifically the electron-withdrawing bromine atom and the electron-donating diethylamino group—create a "push-pull" system that enhances the molar absorptivity of the resulting metal complex.

Validated Experimental Protocol: Determination of Cobalt(II) in the Presence of Nickel(II)

This protocol outlines a self-validating system for the selective determination of trace cobalt in a solution containing a large excess of nickel, leveraging the unique properties of 5-Br-PADAP.

1. Reagents and Materials:

  • 5-Br-PADAP Solution (0.05% w/v): Dissolve 50 mg of 5-Br-PADAP in 100 mL of absolute ethanol.

  • Acetate Buffer (pH 4.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

  • EDTA Solution (0.1 M): Dissolve 3.722 g of disodium EDTA dihydrate in 100 mL of deionized water.

  • Standard Cobalt(II) Solution (1000 ppm): Use a certified stock solution. Prepare working standards (0.1 - 1.0 ppm) by serial dilution.

  • Spectrophotometer (Visible range), quartz or glass cuvettes (1 cm path length).

2. Experimental Workflow:

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Complex Formation cluster_masking Step 3: Selective Masking cluster_analysis Step 4: Analysis A Pipette sample/standard (containing Co²⁺ and excess Ni²⁺) into a 25 mL volumetric flask B Add 5 mL of Acetate Buffer (pH 4.0) A->B C Add 2 mL of 0.05% 5-Br-PADAP solution. Mix well. B->C D Allow 5 minutes for Co²⁺ and Ni²⁺ complexation C->D E Add 2 mL of 0.1 M EDTA solution. Mix well. D->E F Wait 90 minutes for selective decomposition of Ni-complex E->F G Dilute to 25 mL mark with deionized water F->G H Measure Absorbance at 589 nm G->H I Quantify Co²⁺ using a calibration curve H->I

Caption: Workflow for selective cobalt determination using 5-Br-PADAP and EDTA.

3. Procedure:

  • Calibration Curve: To a series of 25 mL volumetric flasks, add aliquots of the cobalt working standards (0.1 - 1.0 ppm).

  • Sample Preparation: Pipette a known volume of your sample (containing cobalt and nickel) into another 25 mL volumetric flask.

  • Complexation: To each flask, add 5 mL of acetate buffer (pH 4.0) and 2 mL of the 5-Br-PADAP solution. Swirl to mix. A red color will develop from both cobalt and nickel complexes. Allow the reaction to proceed for 5 minutes.

  • Masking: Add 2 mL of the 0.1 M EDTA solution to each flask. Mix thoroughly.

  • Decomposition: Allow the solutions to stand for 90 minutes. During this time, the Ni(II)-Br-PADAP complex will decompose, while the Co(II)-Br-PADAP complex remains stable.

  • Measurement: Dilute each flask to the 25 mL mark with deionized water and mix. Measure the absorbance of each standard and the sample at 589 nm against a reagent blank (prepared with all reagents except the metal).

  • Quantification: Plot the absorbance of the standards versus their concentration to create a calibration curve. Determine the cobalt concentration in your sample using the curve.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest standards of sensitivity and reliability in trace metal analysis, 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol represents a significant advancement over traditional chromogenic agents. Its superior molar absorptivity, tunable selectivity, and the formation of highly stable metal complexes translate directly to lower detection limits and more trustworthy data. By understanding the principles behind its performance and employing validated protocols, analysts can fully leverage the power of 5-Br-PADAP to meet the challenges of modern analytical chemistry.

References

  • BenchChem. (2025). A Comparative Guide to 5-BROMO-PAPS for Sensitive and Selective Heavy Metal Detection. BenchChem.
  • Sözgen, K., & Tütem, E. (2004). Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Talanta, 62(5), 971-976. [Link]

  • Sözgen, K., & Tütem, E. (2004). Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. ResearchGate. [Link]

  • Siqin, C., Jia, & Saiyinna, M. H. (2000). [Simultaneous spectrophotometric determination of trace ferrum and cobalt with 5-Br-PADAP and Tween-80]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 747-748. [Link]

  • Ding, M., et al. (2000). Ion chromatography of heavy and transition metals by on- and post-column derivatizations. ResearchGate. [Link]

  • Ferreira, S. L. C., et al. (1996). The Spectrophotometric and Derivative Spectrophotometric Determination of Cobalt in the Presence of Large Amounts of Nickel Using Br-PADAP. ResearchGate. [Link]

  • Garkani-Nejad, Z., & Tofighi, T. (2014). Structure reagent of 5-Br-PADAP. ResearchGate. [Link]

  • dos Santos, W. N. L., et al. (2008). Spectrophotometric determination of arsenic in soil samples using 2-(5-bromo-2-pyridylazo)-5-di-ethylaminophenol (Br-PADAP). Eclética Química, 33(3), 23-28. [Link]

  • Ferreira, S. L. C., et al. (1996). The Spectrophotometric and Derivative Spectrophotometric Determination of Cobalt in the Presence of Large Amounts of Nickel Usin. SciSpace. [Link]

  • Al-Ghamdi, A. F. (2017). Carbon paste electrode modified with 5-Br-PADAP as a new electrochemical sensor for the detection of inorganic mercury(II). Journal of Materials and Environmental Science, 8(1), 224-231. [Link]

  • Deb, M. K., & Manas, D. (2005). Determination of free and total zinc using 2-[(5-bromo-2-pyridylazo)]-5-diethylaminophenol in mixed surfactant medium. Academia.edu. [Link]

  • Banjare, R. K., Thakur, M., & Deb, M. K. (2004). Spectrophotometric determination of nickel(II) using 5-Br-PADAP and N-hydroxy-N,N′-diphenylbenzamidine. ResearchGate. [Link]

  • Banjare, R. K., Thakur, M., & Deb, M. K. (2022). Spectrophotometric determination of nickel(II) using 5-Br-PADAP and N-hydroxy -N,N' -diphenylbenzamidine. Zenodo. [Link]

  • Gladilovich, D. B. (2007). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. ResearchGate. [Link]

  • Fujii, T., et al. (2000). Electrospray ionization mass spectrometry of metal complexes. Gas phase formation of a binuclear copper(II)–5-Br-PADAP complex. Academia.edu. [Link]

  • Aliyeva, R. A., et al. (2013). Spectrophotometric Determination of Cobalt (II) with 2, 6-Dithiolphenol and Its Derivatives in the Presence of Hydrophobic Amines. Scientific & Academic Publishing. [Link]

  • Soylak, M., & Aydin, A. (2011). The influence of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol concentration on adsorption of cadmium. ResearchGate. [Link]

  • Ferreira, S. L., Costa, A. C., & de Jesus, D. S. (1996). Derivative spectrophotometric determination of nickel using Br-PADAP. Talanta, 43(10), 1649-1656. [Link]

  • ChemBK. (2024). 2-(5-BROMO-2-PYRIDYLAZO)-5-(DIETHYLAMINO)PHENOL. [Link]

  • Chen, Z., et al. (2024). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods. [Link]

  • Johnson, D. A., & Florence, T. M. (1971). 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI)
Validation

High-Sensitivity Spectrophotometric Reagents: Assessing the Specificity of 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) for Transition Metals

Executive Summary In the realm of trace metal analysis and drug development, spectrophotometric determination remains a cornerstone technique due to its rapid execution and cost-effectiveness. While traditional heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of trace metal analysis and drug development, spectrophotometric determination remains a cornerstone technique due to its rapid execution and cost-effectiveness. While traditional heterocyclic azo dyes like 4-(2-pyridylazo)resorcinol (PAR) and 1-(2-pyridylazo)-2-naphthol (PAN) have historically dominated the field, the demand for ultra-low limits of detection (LOD) in complex clinical and environmental matrices has necessitated advanced alternatives.

2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) —commercially available for the precise determination of serum zinc[1]—and its halogenated derivatives represent a quantum leap in analytical sensitivity. This guide objectively compares the performance of DMPAP against legacy reagents, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Mechanistic Insights: The Causality of Enhanced Sensitivity

As analytical scientists, we must look beyond empirical results to understand the molecular drivers of reagent performance. DMPAP operates as a tridentate ligand, coordinating transition metals via the pyridine nitrogen, the azo nitrogen, and the phenolic oxygen to form highly stable


 complexes.

The structural superiority of DMPAP over PAR lies in the substitution of the resorcinol moiety with a 5-dimethylamino group:

  • Electronic Auxochromic Effects: The dimethylamino group acts as a powerful electron-donating auxochrome. This significantly increases the electron density across the conjugated

    
    -system, leading to a profound hyperchromic effect (increased molar absorptivity) and a bathochromic shift (red shift) upon metal chelation.
    
  • Halogenation Synergy: Halogenated derivatives of DMPAP, such as 5-Br-DMPAP and 5-Cl-DMPAP, exhibit even greater sensitivity[2][3]. The electron-withdrawing nature of the halogens lowers the pKa of the phenolic proton. This facilitates complexation at lower pH values, increases the stability constant of the chelate, and extends the conjugated system. For instance, the cadmium complex of 5-Cl-DMPAP achieves a staggering molar absorptivity of

    
    [3].
    

ChelationMechanism A DMPAP Reagent (Protonated, λmax ~400 nm) B pH Adjustment (Buffer pH 5-10) A->B C Deprotonation of Phenolic OH B->C D Transition Metal Addition (e.g., Zn2+, Cd2+) C->D E ML2 Complex Formation (N, N, O Coordination) D->E F Bathochromic Shift (λmax ~550-600 nm) E->F

Mechanistic pathway of DMPAP-metal chelation resulting in a measurable bathochromic shift.

Comparative Performance Analysis

The following table synthesizes the quantitative performance of DMPAP and its derivatives compared to the industry-standard PAR. Data highlights the superior molar absorptivity (


) of the DMPAP family, directly translating to lower detection limits.
ReagentTarget MetalOptimal pHMolar Absorptivity (

)

(nm)
Key Analytical Advantage
PAR (Standard)Zn(II), Co(II)8.0 - 10.0

490 - 510Broad applicability, commercially ubiquitous.
DMPAP Zn(II)8.5 - 9.5

550High specificity for clinical serum zinc assays[1].
5-Br-DMPAP Fe(III)0.06 - 0.8 N Acid

600Exceptional stability in acidic media; ideal for environmental water[2].
3,5-diCl-DMPAP Co(II), Gd(III)2.2 - 6.0

590Excellent micelle-enhancement for Cloud Point Extraction[4][5].
5-Cl-DMPAP Cd(II)8.8 - 10.7

550One of the highest known spectrophotometric sensitivities for Cadmium[3].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility in your lab, the following protocols are designed as self-validating systems, incorporating specific steps to eliminate matrix interferences.

Protocol A: Spectrophotometric Determination of Zinc in Serum using DMPAP

This protocol is specifically designed to bypass the protein-binding matrix interferences inherent to biological samples, validating the clinical specificity of DMPAP[1].

  • Protein Precipitation: To 1.0 mL of serum, add 1.0 mL of 10% Trichloroacetic acid (TCA).

    • Causality: Serum proteins bind zinc tightly. TCA denatures these proteins, releasing bound

      
       into the aqueous phase while preventing optical turbidity during downstream measurement.
      
  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes. Carefully extract the clear supernatant.

  • Buffering: Transfer 1.0 mL of the supernatant to a clean cuvette. Add 2.0 mL of Borate buffer (pH 8.5).

    • Causality: DMPAP complexation is highly pH-dependent. A pH of 8.5 ensures complete deprotonation of the reagent's phenolic OH group without causing the precipitation of zinc hydroxide.

  • Color Development: Add 0.5 mL of

    
     M DMPAP solution (prepared in ethanol). Incubate for 5 minutes at room temperature to allow the 
    
    
    
    complex to reach thermodynamic equilibrium.
  • Measurement: Measure absorbance at 550 nm against a reagent blank (containing buffer and DMPAP, but no serum). Quantify the concentration using a standard calibration curve.

Workflow S1 Serum Sample Collection S2 Protein Precipitation (TCA Addition) S1->S2 S3 Centrifugation (Supernatant Extraction) S2->S3 S4 Buffer Addition (pH 8.5 Borate Buffer) S3->S4 S5 DMPAP Addition (Color Development) S4->S5 S6 Spectrophotometric Measurement (λmax 550nm) S5->S6 S7 Quantification via Calibration Curve S6->S7

Step-by-step workflow for the quantification of Zinc in clinical serum samples using DMPAP.

Protocol B: Cloud Point Extraction (CPE) of Trace Metals using Halogenated DMPAP

For ultra-trace analysis (e.g., monitoring Gadolinium-based contrast agents in patient urine), coupling halogenated DMPAP (like 3,5-diCl-DMPAP) with CPE provides a massive preconcentration factor[5].

  • Sample Preparation: Adjust the biological sample to the optimal slightly acidic pH.

  • Complexation: Add an excess of 3,5-diCl-DMPAP to form the highly hydrophobic metal-dye complex[5].

  • Micelle Formation: Add the non-ionic surfactant PONPE 7.5.

    • Causality: The hydrophobic metal-dye complex solubilizes into the hydrophobic cores of the surfactant micelles, isolating the target metal from the aqueous biological matrix[5].

  • Phase Separation: Heat the solution above the cloud point temperature of the surfactant. Centrifuge to separate the dense, surfactant-rich phase (containing the concentrated complex) from the aqueous bulk.

  • Measurement: Dilute the surfactant-rich phase with a minimal volume of ethanol to reduce viscosity, and measure absorbance.

Conclusion

While PAR and PAN remain standard laboratory reagents, the strategic integration of the dimethylamino group in DMPAP—and its subsequent halogenation—provides an unparalleled leap in spectrophotometric sensitivity. Reagents like 5-Cl-DMPAP and 3,5-diCl-DMPAP offer molar absorptivities exceeding


, making them indispensable tools for researchers requiring rigorous, low-level transition metal quantification in complex clinical and environmental matrices.

References

  • Taylor & Francis - 2-(5-Bromo-2-Pyridylazo)-5-Dimethylaminophenol (5-Br-DMPAP) as a Reagent for Spectrophotometric Determination of Iron (III). 2

  • TCI Chemicals - 5-Dimethylamino-2-(2-pyridylazo)phenol [for Determination of Zinc in Serum]. 1

  • Talanta (PubMed) - Synthesis of 2-(3,5-dichloro-2-pyridylazo)-5-dimethylaminophenol and its application to the spectrophotometric determination of cobalt. 4

  • Talanta (PubMed) - Spectrophotometric determination of cadmium with 2-(5-chloro-2-pyridylazo)-5-dimethylaminophenol. 3

  • Analyst (DSS) - Monitoring the elimination of gadolinium-based pharmaceuticals. Cloud point preconcentration and spectrophotometric determination. 5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Pyridylazo)-5-dimethylaminophenol

As a Senior Application Scientist, I recognize that true laboratory safety extends beyond merely reading hazard codes; it requires a mechanistic understanding of the reagents we handle. 2-(2-Pyridylazo)-5-dimethylaminoph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that true laboratory safety extends beyond merely reading hazard codes; it requires a mechanistic understanding of the reagents we handle. 2-(2-Pyridylazo)-5-dimethylaminophenol (CAS 50783-80-7), frequently referred to as 5-Dimethylamino-2-(2-pyridylazo)phenol, is a highly sensitive colorimetric reagent supplied at ≥98.0% purity for drug development and clinical research[1]. It is primarily utilized for the quantitative determination of zinc in serum[2]. While highly effective as a chelating agent, its handling requires strict safety protocols due to its micro-particulate physical state and reactive chemical properties.

Hazard Causality & Risk Assessment

Understanding the molecular behavior of 2-(2-Pyridylazo)-5-dimethylaminophenol is critical for safe handling. As an azo dye derivative containing a phenolic moiety, the compound exhibits both mild acidity and lipophilicity. This structural profile allows the molecule to interact with and disrupt the lipid bilayers of the stratum corneum and ocular mucosa. Consequently, direct contact causes localized inflammatory responses, manifesting as skin irritation (H315) and serious eye irritation (H319)[2].

Furthermore, the reagent is supplied as a fine red-to-dark-purple powder[3]. Aerosolization of these micro-particulates presents a significant inhalation risk. Airborne azo compounds can trigger respiratory tract irritation and potential sensitization, making environmental engineering controls just as vital as personal protective equipment (PPE).

Physical and Hazard Data Summary
Property / MetricSpecification
Chemical Name 5-Dimethylamino-2-(2-pyridylazo)phenol
CAS Number 50783-80-7
Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
Appearance Red to dark purple powder/crystals
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Precautionary Statements P264, P280, P302+P352, P305+P351+P338
Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks associated with CAS 50783-80-7, the following PPE is strictly required[2]. Each recommendation is grounded in the chemical's specific mechanism of exposure:

PPE CategorySpecificationCausality & Rationale
Eye/Face ANSI Z87.1-compliant indirectly vented safety goggles.Prevents micro-particulate ingress into the ocular mucosa, directly mitigating H319 risks. Indirect venting prevents airborne powder from bypassing the seal.
Hands Double-layered Nitrile gloves (≥ 4 mil thickness).Nitrile provides a robust chemical barrier against lipophilic phenolic derivatives which can permeate standard latex, preventing H315 contact dermatitis.
Respiratory N95 or P100 Particulate Respirator (if handled outside a certified fume hood).Prevents inhalation of aerosolized azo dye particulates during transfer and weighing procedures.
Body Flame-resistant or standard 100% cotton lab coat with knit cuffs.Knit cuffs prevent dermal accumulation of dust on the forearms and eliminate exposure gaps between the glove and sleeve.
Operational Protocol: Reagent Preparation for Zinc Serum Assay

This self-validating protocol ensures maximum safety and analytical purity when preparing zinc-assay solutions.

Step 1: Pre-Operational Readiness & Environmental Control

  • Action: Verify that the chemical fume hood has a certified face velocity between 80–120 feet per minute (FPM).

  • Causality: Adequate airflow is the primary engineering control to capture aerosolized powder before it reaches the operator's breathing zone.

  • Validation: Check the digital airflow monitor; do not proceed if the alarm is active or velocity is outside the optimal range.

Step 2: Aseptic & Safe Donning

  • Action: Don the lab coat, safety goggles, and double nitrile gloves.

  • Causality: Double gloving allows the operator to remove a contaminated outer glove immediately during a spill without exposing bare skin, maintaining a continuous barrier.

Step 3: Anti-Static Weighing

  • Action: Using an analytical balance located inside the fume hood, carefully weigh the required mass of 2-(2-Pyridylazo)-5-dimethylaminophenol using an anti-static weigh boat.

  • Causality: Fine azo dye powders carry static charges that cause them to repel from standard plastic surfaces, leading to uncontrolled dispersion. Anti-static boats neutralize this charge, ensuring accurate mass transfer and preventing environmental contamination.

Step 4: Dissolution & Visual Validation

  • Action: Transfer the powder into a volumetric flask containing the appropriate solvent (typically ethanol or a buffered aqueous solution). Cap and invert gently until dissolved.

  • Causality: Capping before agitation prevents solvent vapor and particulate escape.

  • Validation: Inspect the solution against a light background. The absence of suspended particulates validates complete dissolution, rendering the inhalation hazard obsolete for subsequent liquid-handling steps.

Step 5: Decontamination & Doffing

  • Action: Wipe down the balance and hood surface with a damp, solvent-compatible wipe. Remove the outer gloves inside the hood and dispose of them in a solid chemical waste receptacle.

  • Causality: Wet-wiping captures stray particulates via capillary action, whereas dry sweeping would dangerously re-aerosolize the hazard.

Safety Workflow & Logical Relationships

Workflow Start Pre-Operation: Verify Fume Hood (80-120 FPM) PPE Don Mandatory PPE: Nitrile, Goggles, Coat Start->PPE Weigh Weighing CAS 50783-80-7 (Use Anti-Static Boat) PPE->Weigh Spill Particulate Spill Detected? Weigh->Spill Clean Wet Wipe & Contain (Prevent Aerosolization) Spill->Clean Yes Proceed Dissolution & Assay (Zinc Determination) Spill->Proceed No Dispose Hazardous Waste Disposal (EPA Compliant) Clean->Dispose Proceed->Dispose

Operational safety workflow for handling 2-(2-Pyridylazo)-5-dimethylaminophenol.

Spill Response & Waste Disposal Plan

Immediate and correct action during a spill prevents cross-contamination and laboratory exposure.

Small Spill Containment (< 50g):

  • Isolate: Immediately halt work. Ensure the fume hood sash is lowered to the optimal working height to maximize containment.

  • Suppress: Do NOT use a brush or dry paper towel. Lightly dampen an absorbent pad with water or a dilute ethanol solution.

  • Wipe: Gently place the damp pad over the spilled powder. The moisture will bind the micro-particulates, preventing aerosolization. Wipe inward from the edges of the spill to the center.

  • Sanitize: Wash the affected area with soap and water (P302+P352) to remove any residual phenolic compounds[2].

Waste Management:

  • Solid Waste: Dispose of all contaminated weigh boats, wipes, and gloves in a sealable, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous or ethanolic solutions containing the reagent must be collected in compatible high-density polyethylene (HDPE) carboys.

  • Regulatory Compliance: Do not pour down the drain. Azo dyes and phenolic derivatives must be processed by a licensed chemical waste contractor, typically via high-temperature incineration to break down the azo bonds safely.

References

Sources

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2-(2-Pyridylazo)-5-dimethylaminophenol
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2-(2-Pyridylazo)-5-dimethylaminophenol
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